Chromium(III) perchlorate hexahydrate
Description
Properties
IUPAC Name |
chromium(3+);triperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Cr.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWECJTDFTJYSGZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CrH12O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514430 | |
| Record name | Chromium(3+) perchlorate--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55147-94-9 | |
| Record name | Chromium(3+) perchlorate--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium triperchlorate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Chromium(III) Perchlorate Hexahydrate: Core Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and safety considerations for chromium(III) perchlorate (B79767) hexahydrate. The information is intended to support laboratory research and development activities involving this inorganic compound.
Core Properties
Chromium(III) perchlorate hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic salt that exists as a dark blue or cyan crystalline powder at room temperature.[1][2][3][4] The central chromium atom is in the +3 oxidation state, forming a coordination complex with water molecules and perchlorate anions.[5] In aqueous solutions, it dissociates into the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, and perchlorate (ClO₄⁻) anions.[2][5] This compound is notable for its high solubility in polar solvents such as water and ethanol.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Chemical Formula | Cr(ClO₄)₃·6H₂O | [5] |
| Molecular Weight | 458.44 g/mol | [4][6] |
| Appearance | Dark blue to cyan crystalline powder | [2][4] |
| CAS Number | 55147-94-9 | [5][6] |
| Melting Point | 130 °C | [7] |
| Decomposition Temperature | 180-220 °C | [7] |
| Solubility in Water | 130 g/100 mL at 20 °C | [3] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by reacting chromium(III) hydroxide (B78521) or chromium(III) oxide with perchloric acid.[2][3]
Materials:
-
Chromium(III) hydroxide (Cr(OH)₃) or Chromium(III) oxide (Cr₂O₃)
-
Perchloric acid (HClO₄), 70%
-
Deionized water
-
Stir plate and stir bar
-
Beaker
-
Heating mantle (optional)
-
Crystallizing dish
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of chromium(III) hydroxide or chromium(III) oxide to a beaker containing a calculated volume of 70% perchloric acid. The reaction is as follows:
-
Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O
-
Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[3]
-
-
Stir the mixture gently. The reaction may be exothermic. If the reaction is slow, gentle heating can be applied to facilitate the dissolution of the chromium precursor.[2]
-
Continue stirring until the solid has completely dissolved, resulting in a clear, colored solution.[2]
-
Transfer the resulting solution to a crystallizing dish.
-
Allow the solvent to evaporate slowly in the fume hood. The rate of evaporation can be controlled to influence crystal size. Slower evaporation promotes the formation of larger, well-defined crystals.[2]
-
Collect the resulting crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in a desiccator over a suitable drying agent.
Note: The specific hydrate (B1144303) that crystallizes is dependent on conditions such as temperature and concentration. Lower crystallization temperatures may favor the formation of higher hydrates, such as the nonahydrate.[2][3]
Characterization Workflow
A typical workflow for the characterization of synthesized this compound is outlined below.
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy: Aqueous solutions of chromium(III) complexes typically exhibit two main absorption bands in the visible region, corresponding to d-d electronic transitions. For the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, these bands are observed around 410 nm and 575 nm.[8]
-
Sample Preparation: Prepare a dilute aqueous solution of this compound of known concentration.
-
Instrumentation: Use a standard UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over the visible range (typically 350-750 nm).
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the perchlorate anion and the coordinated water molecules. The perchlorate ion (ClO₄⁻) exhibits strong absorption bands typically in the region of 1100 cm⁻¹ and 620 cm⁻¹.[9] Water molecules will show characteristic O-H stretching and H-O-H bending vibrations.
-
Sample Preparation: Prepare a solid sample, for example, by creating a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Measurement: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Applications in Research
This compound serves as a valuable precursor and reagent in various research applications:
-
Source of Chromium(III) Ions: It is a convenient source of Cr(III) ions for studies in solution chemistry.[5]
-
Synthesis of Chromium Complexes: It is used as a starting material for the synthesis of other chromium(III) coordination compounds.[5]
-
Crystallographic Studies: The compound and its derivatives are utilized in crystallographic studies to understand the coordination chemistry of chromium(III).[5]
-
Materials Science: It is employed in the electrodeposition of chromium(III)-based oxide-hydroxide films for the development of advanced surface coatings.[2]
Relevance in Biological Systems and Drug Development
While there is no direct evidence of this compound being used in drug development, trivalent chromium (Cr(III)) itself has been studied for its potential role in biological systems, particularly in glucose metabolism and insulin (B600854) signaling.[10][11] It is important to note that the biological effects are attributed to the Cr(III) ion, not the specific perchlorate salt.
Cr(III) is believed to enhance insulin signaling, potentially by acting as a second messenger.[10][12] The proposed mechanism involves the binding of Cr(III) to the oligopeptide chromodulin, which can then potentiate the activity of the insulin receptor.[13]
It is crucial to recognize the distinction between the nutritional and pharmacological roles of Cr(III) and the potential toxicity of other chromium species, such as hexavalent chromium (Cr(VI)), which is a known carcinogen.[14]
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate safety precautions.[13] As a perchlorate, it is a strong oxidizing agent.[4]
5.1. Hazards:
-
Oxidizer: Can intensify fires and may cause fire or explosion when in contact with combustible materials.[1]
-
Health Hazards: May cause skin and eye irritation or burns.[1][13] Ingestion can be harmful.[13] Chronic exposure to chromium(III) compounds may have adverse effects on the liver and kidneys.[13]
-
Explosion Risk: Unintentional dehydration of metal perchlorates can lead to the formation of unstable lower hydrates that are capable of explosive decomposition.[13]
5.2. Handling and Storage:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents, organic materials, and strong acids.[13]
-
Keep containers tightly closed and in their original packaging.[15]
5.3. Spill and Waste Disposal:
-
In case of a spill, avoid using combustible materials like paper towels for cleanup.[1] Use an inert absorbent material.
-
Spilled material and cleanup residues should be treated as hazardous waste.[16]
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16] Never dispose of perchlorates down the drain.[17]
-
For aqueous perchlorate waste, chemical reduction can be a pre-treatment step before disposal. This typically involves acidification followed by reaction with a reducing agent like zero-valent iron (ZVI).[1] This procedure should only be carried out by trained personnel in a controlled laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Supplier [benchchem.com]
- 3. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. This compound (55147-94-9) for sale [vulcanchem.com]
- 6. Chromium(3+) perchlorate--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [chemister.ru]
- 8. researchgate.net [researchgate.net]
- 9. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is the Pharmacological Mode of Action of Chromium(III) as a Second Messenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Biological role of chromium in humans and animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. aaem.pl [aaem.pl]
- 15. dtsc.ca.gov [dtsc.ca.gov]
- 16. vumc.org [vumc.org]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
In-Depth Technical Guide to the Physical and Chemical Characteristics of Chromium(III) Perchlorate Hexahydrate (Cr(ClO₄)₃·6H₂O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) perchlorate (B79767) hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic compound that serves as a source of chromium(III) ions in various chemical and research applications. It is a coordination complex consisting of a central chromium(III) ion, perchlorate counter-ions, and water molecules of hydration.[1] The chromium ion exists in the +3 oxidation state and is characterized by its d³ electronic configuration, which imparts distinct paramagnetic and colorful properties to its compounds.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its use in a research and development setting.
Physical and Chemical Properties
The physical and chemical properties of chromium(III) perchlorate hexahydrate are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | Cr(ClO₄)₃·6H₂O | [1] |
| Molecular Weight | 458.4 g/mol | [1] |
| Appearance | Cyan or dark blue to cyan crystalline powder | [2][3] |
| Melting Point | Not available | |
| Decomposition Temperature | Decomposes upon heating | [4] |
| Solubility in Water | 130 g/100 mL at 20 °C | [2] |
| Solubility in other solvents | Soluble in ethanol | [1][3] |
| CAS Number | 55147-94-9 | [1] |
Spectroscopic Properties
The spectroscopic properties are primarily determined by the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.
| Spectroscopic Technique | Characteristic Peaks (λ_max) | Reference |
| UV-Visible Spectroscopy | ~410 nm and ~575 nm | [5] |
Molecular Structure and Crystallography
The crystal structure of this compound is defined by the presence of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. In this complex ion, the chromium(III) center adopts a distorted octahedral coordination geometry, with six water molecules acting as ligands.[6] The perchlorate ions (ClO₄⁻) are not directly coordinated to the chromium ion but exist as counter-ions within the crystal lattice, balancing the 3+ charge of the complex cation.[1]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are representative methodologies and may require optimization for specific experimental setups.
Synthesis of this compound
This protocol describes the synthesis via the reaction of chromium(III) hydroxide (B78521) with perchloric acid.[2][3]
Materials:
-
Chromium(III) hydroxide (Cr(OH)₃)
-
Perchloric acid (HClO₄), ~70%
-
Distilled water
-
Beakers
-
Stirring plate and stir bar
-
pH meter or pH paper
-
Crystallizing dish
-
Vacuum filtration apparatus
Procedure:
-
In a fume hood, carefully add a stoichiometric amount of chromium(III) hydroxide to a beaker containing a calculated volume of perchloric acid solution. The reaction is exothermic and should be performed with caution.
-
Stir the mixture gently until the chromium(III) hydroxide has completely dissolved, forming a clear, colored solution.
-
Monitor the pH of the solution to ensure the reaction has gone to completion and to avoid excess acidity.
-
Transfer the resulting solution to a crystallizing dish.
-
Allow the solvent to evaporate slowly at room temperature. Covering the dish with a watch glass with a small opening can promote the formation of larger crystals.
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water to remove any residual acid.
-
Dry the crystals in a desiccator over a suitable drying agent.
Characterization by UV-Visible Spectroscopy
This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of an aqueous solution of Cr(ClO₄)₃·6H₂O.
Materials:
-
This compound
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of Cr(ClO₄)₃·6H₂O and dissolving it in a volumetric flask with distilled water.
-
From the stock solution, prepare a series of dilutions to a concentration suitable for UV-Visible analysis (typically in the mM range).
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for the scan (e.g., 300-800 nm).
-
Fill a quartz cuvette with distilled water to use as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of the sample solution.
-
Identify the wavelengths of maximum absorbance (λ_max). For the [Cr(H₂O)₆]³⁺ ion, peaks are expected around 410 nm and 575 nm.[5]
Characterization by Thermal Analysis (TGA/DSC)
This protocol provides a general procedure for the thermal analysis of Cr(ClO₄)₃·6H₂O using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Materials:
-
This compound
-
TGA/DSC instrument
-
Sample pans (e.g., alumina (B75360) or platinum)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's guidelines.
-
Accurately weigh a small amount of the Cr(ClO₄)₃·6H₂O sample (typically 5-10 mg) into a sample pan.
-
Place the sample pan and an empty reference pan into the instrument.
-
Set the experimental parameters:
-
Start temperature (e.g., room temperature)
-
End temperature (e.g., 600 °C)
-
Heating rate (e.g., 10 °C/min)
-
Purge gas and flow rate (e.g., nitrogen at 50 mL/min)
-
-
Start the analysis. The instrument will record the sample's mass change (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves. The TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DSC curve will indicate whether these processes are endothermic or exothermic. Perchlorates are strong oxidizers and can decompose energetically, so caution is advised.[7]
Biological Role and Signaling Pathway
Trivalent chromium is considered an essential trace element that plays a role in glucose and lipid metabolism.[8][9] While the precise mechanism is still under investigation, one proposed model involves the oligopeptide chromodulin.[10] In this model, chromium(III) ions bind to apochromodulin (the chromium-free form) inside the cell. Upon insulin (B600854) binding to its receptor on the cell surface, the receptor undergoes a conformational change and autophosphorylation. The now activated, chromium-bound holochromodulin can then bind to the insulin receptor, further amplifying its tyrosine kinase activity. This amplification enhances the downstream signaling cascade, leading to improved glucose uptake and metabolism.[8]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[4] It is a strong oxidizing agent and can react violently with reducing agents and organic materials.[4] Heating may cause decomposition, leading to the release of toxic fumes, including hydrogen chloride and metal oxides.[4] Perchlorate salts can be explosive, especially when dehydrated or in contact with certain metals and acids.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
Conclusion
This compound is a valuable reagent in chemical research, providing a soluble source of the hexaaquachromium(III) ion. Its properties are well-defined, although detailed crystallographic information could be further elucidated. Understanding its physical and chemical characteristics, coupled with safe handling practices, is crucial for its effective and responsible use in the laboratory. Its potential role in biological systems, particularly in insulin signaling, highlights an area of ongoing research where this compound may be of interest.
References
- 1. This compound (55147-94-9) for sale [vulcanchem.com]
- 2. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 3. This compound|Supplier [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. [Biological role of chromium in humans and animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. aaem.pl [aaem.pl]
- 9. The role of Chromium III in the organism and its possible use in diabetes and obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Synthesis of Chromium(III) Perchlorate Hexahydrate from Chromium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chromium(III) perchlorate (B79767) hexahydrate from chromium hydroxide (B78521). The document details the chemical principles, experimental protocols, safety considerations, and characterization of the final product, tailored for a scientific audience.
Introduction
Chromium(III) perchlorate hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic salt that appears as a dark blue to cyan crystalline powder.[1] It is highly soluble in water and ethanol.[2] This compound serves as a valuable precursor for the synthesis of various chromium(III) coordination complexes and finds applications in materials science, particularly in the electrodeposition of chromium-based films.[1] The synthesis from chromium hydroxide is a straightforward acid-base neutralization reaction.
Chemical Principles
The synthesis of this compound from chromium hydroxide is based on the reaction of a basic metallic hydroxide with a strong acid, perchloric acid. The resulting products are the corresponding salt and water. The balanced chemical equation for this neutralization reaction is:
Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O[3][4]
In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. The perchlorate ions (ClO₄⁻) act as counter-ions to balance the charge.[1] The hexahydrate form is typically obtained through crystallization from the aqueous solution.[1]
An alternative, yet similar, synthesis route involves the reaction of chromium(III) oxide with perchloric acid:
Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[2]
Experimental Protocol
Materials:
-
Chromium(III) hydroxide (Cr(OH)₃)
-
Perchloric acid (HClO₄), ~60-70% solution
-
Deionized water
-
Filter paper
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Crystallizing dish
-
Buchner funnel and filter flask
-
Vacuum source
-
pH indicator paper or pH meter
Procedure:
-
Reaction Setup: In a glass beaker placed on a magnetic stirrer, create a suspension of a known quantity of chromium(III) hydroxide in a minimal amount of deionized water.
-
Neutralization: While stirring continuously, slowly and carefully add a stoichiometric amount of perchloric acid solution to the chromium(III) hydroxide suspension. The reaction is exothermic and may require cooling to control the temperature.[1] Monitor the pH of the solution, aiming for a neutral or slightly acidic endpoint. Continue stirring until all the chromium(III) hydroxide has dissolved, indicating the formation of soluble chromium(III) perchlorate.[1]
-
Concentration: Gently heat the resulting solution on a heating plate to evaporate excess water and concentrate the chromium(III) perchlorate solution. Avoid vigorous boiling.
-
Crystallization: Once the solution is sufficiently concentrated, transfer it to a crystallizing dish and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the crystals under vacuum.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Cr(ClO₄)₃·6H₂O | [1][2] |
| Molecular Weight | 458.44 g/mol | [1] |
| Appearance | Dark blue to cyan crystalline powder | [1] |
| Solubility in Water | 130 g/100 mL (20 °C) | [2] |
| Solubility in Ethanol | Soluble | [2] |
| Melting Point | 130 °C | |
| Decomposition Temp. | 180-220 °C |
Spectroscopic Data
While specific spectra for the synthesized product are not available in the searched literature, studies on aqueous solutions of chromium(III) perchlorate have been conducted. Spectroscopic analysis of a solution containing 5×10⁻³ mol dm⁻³ Cr³⁺ in a 1 mol dm⁻³ sodium perchlorate and 1×10⁻² mol dm⁻³ perchloric acid medium can provide insights into the coordination environment of the hexaaquachromium(III) ion.[1]
Safety Precautions
General Handling:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat, must be worn at all times.
Perchloric Acid Hazards:
-
Perchloric acid is a strong oxidizing agent and is highly corrosive. Contact with skin and eyes can cause severe burns.
-
When heated, perchloric acid can become explosive, especially in the presence of organic materials or strong dehydrating agents.
-
Never heat perchloric acid with an open flame. Use a water bath or a heating mantle.
-
Avoid contact of perchloric acid with combustible materials such as wood, paper, and organic solvents.
Chromium(III) Compound Hazards:
-
Chromium(III) compounds are generally considered less toxic than chromium(VI) compounds. However, they can be irritating to the skin, eyes, and respiratory tract.
-
Chronic exposure to chromium(III) compounds may cause adverse health effects.
Waste Disposal:
-
All waste containing perchloric acid and chromium compounds must be disposed of as hazardous waste according to institutional guidelines. Do not mix perchloric acid waste with other chemical waste streams.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.
References
A Comprehensive Technical Guide to the Synthesis of Hexaaquachromium(III) Perchlorate [Cr(ClO₄)₃·6H₂O] from Chromium(III) Oxide and Perchloric Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed technical overview of the preparation of hexaaquachromium(III) perchlorate (B79767), a compound of interest in coordination chemistry and materials science. The synthesis involves the reaction of chromium(III) oxide with perchloric acid. Due to the significant hazards associated with perchloric acid and perchlorate salts, this procedure must only be undertaken by trained professionals in a controlled laboratory environment with appropriate safety measures in place.
Critical Safety Protocols
Perchloric acid is a powerful oxidizing agent and is highly corrosive.[1] When heated, it can become unstable and potentially explosive.[2][3] Perchlorate salts, especially those of heavy metals, can be shock-sensitive and form explosive mixtures with organic compounds.[2][4] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): A complete PPE ensemble must be worn at all times. This includes, at a minimum, a lab coat over full-length clothing, closed-toe shoes, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., neoprene, nitrile).[1][3][5]
-
Ventilation: All operations involving perchloric acid must be conducted within a certified chemical fume hood, preferably one specifically designed for perchloric acid use with a wash-down system.[1][3][5]
-
Incompatible Materials: Avoid all contact between perchloric acid and organic materials (wood, paper, solvents), strong dehydrating agents (like sulfuric acid), and reducing agents.[2][3][6] Spontaneous combustion can occur.[1]
-
Heating: Never heat perchloric acid with an open flame or in an oil bath.[3][5] Heating should be avoided if possible. If essential, it must be performed in a specialized perchloric acid fume hood to prevent the formation of explosive perchlorate crystals in the exhaust ducts.[2][6]
-
Spill Management: Have a spill kit ready. Small spills can be neutralized with a 10% sodium carbonate solution.[2] For larger spills, evacuate the area and contact emergency services.[2][3]
-
Waste Disposal: Perchloric acid waste must be collected in a designated, labeled, acid-resistant container and must not be mixed with other chemical waste.[1][3]
Reaction Stoichiometry and Properties
The synthesis is based on the acid-base reaction between chromium(III) oxide and perchloric acid, yielding chromium(III) perchlorate and water. The balanced chemical equation is:
Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O [7][8]
The desired product is the hexahydrate form, Cr(ClO₄)₃·6H₂O, which crystallizes from the aqueous solution.
Table 1: Physicochemical Properties of Hexaaquachromium(III) Perchlorate
| Property | Value |
| Chemical Formula | Cr(ClO₄)₃·6H₂O[7][9][10] |
| Molar Mass | 458.44 g/mol [4][11] |
| Appearance | Cyan or dark blue crystalline solid[4][7][8] |
| Melting Point | 130 °C[10] |
| Decomposition Temp. | 180-220 °C[10] |
| Solubility in Water | 130 g/100 mL at 20 °C[7][8] |
| CAS Number | 55147-94-9[7][9][11] |
Table 2: Example Reactant Quantities for Synthesis
| Reactant | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Chromium(III) Oxide | Cr₂O₃ | 151.99 | 0.05 | 7.60 | N/A |
| Perchloric Acid (70%) | HClO₄ | 100.46 | 0.30 | 42.8 (acid) | ~43.5 |
| Note: This table provides a stoichiometric example. The perchloric acid is typically used in slight excess to ensure complete reaction of the oxide. The volume of 70% HClO₄ (density ≈1.67 g/mL) required to deliver 30.14 g of pure acid is calculated. |
Detailed Experimental Protocol
This protocol outlines the synthesis of Cr(ClO₄)₃·6H₂O.
Materials and Equipment:
-
Chromium(III) oxide (Cr₂O₃), high purity
-
Perchloric acid (HClO₄), 60-72% solution
-
Deionized water
-
Glass beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Vacuum flask
-
Dessicator with a suitable drying agent (e.g., anhydrous CaCl₂)
Procedure:
-
Reactant Preparation: In a chemical fume hood, carefully weigh 7.60 g (0.05 mol) of chromium(III) oxide and place it into a 250 mL beaker.
-
Acid Addition: Measure approximately 44 mL of 70% perchloric acid. Slowly, and in small portions, add the perchloric acid to the beaker containing the chromium(III) oxide while stirring continuously with a magnetic stirrer. The reaction is an exothermic neutralization. Control the rate of addition to prevent excessive heat generation.
-
Reaction Digestion: Once all the acid has been added, cover the beaker with a watch glass and allow the mixture to stir at room temperature. The dissolution of chromium(III) oxide can be slow. Continue stirring until all the green solid has reacted to form a clear, cyan-colored solution. This may take several hours.
-
Crystallization: If the solution is highly concentrated, it may be necessary to add a small amount of deionized water to ensure all the salt remains dissolved. Filter the solution to remove any unreacted starting material or impurities. Place the resulting clear solution in a clean crystallizing dish and allow the solvent to evaporate slowly in the fume hood over several days. Blue-green crystals of Cr(ClO₄)₃·6H₂O will form.
-
Product Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected crystals sparingly with a minimal amount of ice-cold deionized water to remove any excess perchloric acid. Do not use organic solvents for washing due to the risk of forming explosive organic perchlorates.
-
Final Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight in a desiccator.
-
Storage: Store the final product in a clearly labeled, sealed container. Store away from organic materials and heat sources.[6]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental process and the chemical transformation.
Caption: Experimental workflow for the synthesis of Cr(ClO₄)₃·6H₂O.
Caption: Logical relationship between reactants and products.
References
- 1. concordia.ca [concordia.ca]
- 2. Fact Sheet: Perchloric Acid | PennEHRS [ehrs.upenn.edu]
- 3. escolifesciences.com [escolifesciences.com]
- 4. americanelements.com [americanelements.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 8. Chromium(III) perchlorate - Wikiwand [wikiwand.com]
- 9. Chromium(III) perchlorate hexahydrate (55147-94-9) for sale [vulcanchem.com]
- 10. This compound [chemister.ru]
- 11. Chromium(3+) perchlorate--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Hexaaquachromium(III) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaaquachromium(III) perchlorate (B79767) is an inorganic salt with the chemical formula Cr(ClO₄)₃·6H₂O. It is a coordination complex where the central chromium ion is in the +3 oxidation state.[1] This compound typically appears as a dark blue to cyan crystalline powder and is highly soluble in water and ethanol.[2][3] Its primary utility in research is as a precursor for trivalent chromium, particularly in the electrodeposition of chromium(III)-based oxide-hydroxide films.[2] The molecular structure consists of a central chromium(III) ion octahedrally coordinated by six water molecules, forming the complex cation [Cr(H₂O)₆]³⁺, with perchlorate ions (ClO₄⁻) acting as counter-ions to balance the charge.[1]
Experimental Protocols
Synthesis of Hexaaquachromium(III) Perchlorate
The synthesis of hexaaquachromium(III) perchlorate can be achieved through a straightforward acid-base neutralization reaction. Two primary methods are commonly employed:
Method 1: Reaction with Chromium(III) Hydroxide (B78521) [2]
This method involves the reaction of chromium(III) hydroxide with perchloric acid.
-
Balanced Chemical Equation: Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O[2]
-
Procedure:
-
Carefully add a stoichiometric amount of perchloric acid to a suspension of chromium(III) hydroxide in distilled water.
-
The reaction mixture is stirred until the chromium(III) hydroxide is completely dissolved.
-
The resulting solution is then gently heated to concentrate it, promoting crystallization upon cooling.
-
The crystals of hexaaquachromium(III) perchlorate are collected by filtration, washed with a small amount of cold distilled water, and dried.
-
Method 2: Reaction with Chromium(III) Oxide [3]
An alternative synthesis route utilizes chromium(III) oxide and perchloric acid.
-
Balanced Chemical Equation: Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[2][3]
-
Procedure:
-
Chromium(III) oxide is dissolved in a slight excess of concentrated perchloric acid.
-
The mixture is heated to facilitate the dissolution of the oxide.
-
Upon complete dissolution, the solution is cooled to induce crystallization of the hexahydrate.
-
The product is isolated by filtration, washed, and dried as described in the previous method.
-
Structural Analysis and Crystallographic Data
A complete single-crystal X-ray diffraction analysis for hexaaquachromium(III) perchlorate is not prominently reported in the surveyed literature. However, significant structural insights can be inferred from isostructural and chemically similar compounds.
The Hexaaquachromium(III) Cation
The core of the crystal structure is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. In this complex, the chromium(III) ion is located at the center of an octahedron, coordinated by six water molecules. The Cr-O bond lengths are a critical parameter in defining the geometry of this cation.
Isostructural and Analogous Compounds
To approximate the crystallographic parameters of hexaaquachromium(III) perchlorate, data from hexaaquairon(III) perchlorate trihydrate and hexaaquachromium(III) nitrate (B79036) trihydrate are presented below. The chemical similarity and the common occurrence of isostructural series among transition metal salts make these compounds valuable references.[2]
| Parameter | Hexaaquairon(III) Perchlorate Trihydrate | Hexaaquachromium(III) Nitrate Trihydrate |
| Formula | --INVALID-LINK--₃·3H₂O | --INVALID-LINK--₃·3H₂O |
| Crystal System | Trigonal | Monoclinic |
| Space Group | P-3 | P2₁/c |
| a (Å) | 13.931 | 13.967 (1) |
| b (Å) | 13.931 | 9.6528 (9) |
| c (Å) | 5.344 | 10.981 (1) |
| α (°) | 90 | 90 |
| β (°) | 90 | 95.41 |
| γ (°) | 120 | 90 |
| V (ų) | - | 1473.87 |
| Z | - | 4 |
| Reference | [2] | [4] |
The structure of hexaaquachromium(III) nitrate trihydrate reveals two crystallographically distinct [Cr(H₂O)₆]³⁺ octahedra, which are interconnected through a three-dimensional network of hydrogen bonds involving the nitrate anions and water molecules.[4] It is highly probable that a similar extensive hydrogen bonding network exists in the crystal lattice of hexaaquachromium(III) perchlorate, with the oxygen atoms of the perchlorate anions and the coordinated water molecules participating as hydrogen bond acceptors and donors, respectively.[2]
Visualization of Structural Relationships
The following diagram illustrates the fundamental structural relationship within hexaaquachromium(III) perchlorate, depicting the central chromium ion, its primary coordination sphere of water molecules, and the associated perchlorate counter-ions.
Caption: Ionic and coordinate bonds in hexaaquachromium(III) perchlorate.
Conclusion
While the precise crystallographic data for hexaaquachromium(III) perchlorate remains to be fully elucidated and published, a robust understanding of its structural characteristics can be formulated through the analysis of analogous compounds. The central structural motif is unequivocally the [Cr(H₂O)₆]³⁺ cation, with perchlorate anions situated in the crystal lattice and participating in an extensive network of hydrogen bonds. The provided synthesis protocols offer reliable methods for the preparation of this compound for further research and application. Future single-crystal X-ray diffraction studies are necessary to definitively determine the unit cell parameters, space group, and atomic coordinates of hexaaquachromium(III) perchlorate, which will be a valuable addition to the field of inorganic chemistry and materials science.
References
An In-depth Technical Guide to the Molecular Geometry of Chromium(III) Perchlorate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) perchlorate (B79767) hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic coordination complex of significant interest in various fields of chemical research.[1][2][3] This document provides a comprehensive overview of its molecular geometry, drawing upon spectroscopic and structural analysis techniques. The central focus is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, which dictates the primary coordination geometry of the complex. The perchlorate ions (ClO₄⁻) function as counter-ions, balancing the positive charge of the central chromium cation.[1]
Molecular Structure and Geometry
The molecular structure of chromium(III) perchlorate hexahydrate is characterized by a central chromium(III) ion octahedrally coordinated by six water molecules. This arrangement forms the complex cation [Cr(H₂O)₆]³⁺.[4][5][6] The chromium ion is in the +3 oxidation state, possessing a d³ electronic configuration, which leads to its characteristic paramagnetic properties.[1][6] The overall solid-state structure is an ionic crystal composed of these octahedral [Cr(H₂O)₆]³⁺ cations and tetrahedral perchlorate anions.[5]
The Hexaaquachromium(III) Cation: [Cr(H₂O)₆]³⁺
The coordination of six water molecules around the central chromium(III) ion results in a well-defined octahedral geometry.[6][7] Spectroscopic studies, particularly Extended X-ray Absorption Fine Structure (EXAFS) and Large-Angle X-ray Scattering (LAXS), on aqueous solutions of chromium(III) perchlorate have provided precise measurements of the bond distances within this cation.
The Perchlorate Anion: ClO₄⁻
The perchlorate anion is a tetrahedral molecule with the chlorine atom at the center and four oxygen atoms at the vertices. Spectroscopic data from various sources confirm this geometry.
Quantitative Structural Data
The following tables summarize the key quantitative data regarding the molecular geometry of the constituent ions of this compound.
Table 1: Structural Parameters of the [Cr(H₂O)₆]³⁺ Cation
| Parameter | Value | Experimental Method |
| Coordination Number | 6 | EXAFS / LAXS[4] |
| Geometry | Octahedral | Spectroscopic Data[6][7] |
| Cr-O Bond Distance | 1.966 (8) Å | EXAFS / LAXS[4] |
| O-Cr-O Bond Angles | ~90° and 180° | Inferred from Octahedral Geometry |
Table 2: Structural Parameters of the ClO₄⁻ Anion
| Parameter | Value (Typical) | Experimental Method |
| Geometry | Tetrahedral | Spectroscopic Data[5] |
| Cl-O Bond Distance | ~1.44 Å | X-ray Diffraction (from related structures) |
| O-Cl-O Bond Angles | ~109.5° | Inferred from Tetrahedral Geometry |
Experimental Protocols
The structural parameters presented above were primarily determined using EXAFS and LAXS techniques on aqueous solutions of chromium(III) perchlorate. A generalized methodology for these experiments is outlined below.
Extended X-ray Absorption Fine Structure (EXAFS) and Large-Angle X-ray Scattering (LAXS) Analysis
Objective: To determine the coordination number and bond distances of the hydrated chromium(III) ion in solution.
Methodology:
-
Sample Preparation: Aqueous solutions of chromium(III) perchlorate are prepared at various concentrations (e.g., 0.005 - 2.6 mol·dm⁻³).
-
LAXS Data Acquisition:
-
A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the sample solution in a thermostated container.
-
The scattered X-ray intensity is measured as a function of the scattering angle, 2θ.
-
Data is collected over a wide angular range to obtain high-resolution structural information.
-
Corrections are applied for background scattering, absorption, and polarization.
-
-
EXAFS Data Acquisition:
-
The X-ray absorption spectrum is measured at the Cr K-edge.
-
The energy of the incident X-ray beam is scanned through the absorption edge.
-
The absorption coefficient is measured as a function of photon energy.
-
The EXAFS signal (χ(k)) is extracted from the post-edge region of the spectrum.
-
-
Data Analysis:
-
LAXS: The radial distribution function (RDF) is calculated by Fourier transformation of the corrected scattering data. Peaks in the RDF correspond to interatomic distances within the sample.
-
EXAFS: The EXAFS data is Fourier transformed to obtain a pseudo-radial distribution function. The data is then fitted to theoretical models to extract structural parameters such as coordination number and bond distances.
-
Visualization of the Molecular Structure
The following diagram illustrates the coordination environment of the chromium(III) ion in this compound.
References
- 1. aps.anl.gov [aps.anl.gov]
- 2. NIST ICSD Web Site [icsd.nist.gov]
- 3. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 4. The structure of the hydrated gallium(III), indium(III), and chromium(III) ions in aqueous solution. A large angle X-ray scattering and EXAFS study | SLU publication database (SLUpub) [publications.slu.se]
- 5. Scolary — Inorganic Crystal Structure Database [scolary.com]
- 6. Inorganic Crystal Structure Database | re3data.org [re3data.org]
- 7. semanticscholar.org [semanticscholar.org]
In-Depth Technical Guide to CAS 55147-94-9: Chromium(III) Perchlorate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of Chromium(III) Perchlorate (B79767) Hexahydrate (CAS Number: 55147-94-9). Primarily utilized in inorganic synthesis and coordination chemistry, this compound serves as a crucial precursor for the development of novel chromium(III) complexes. While its direct biological applications in drug development are not extensively documented, this guide will delve into the known biological effects of its constituent ions, chromium(III) and perchlorate, to offer a complete toxicological and safety profile. Detailed experimental protocols for its synthesis and its application in the preparation of other chromium complexes are also presented, alongside structured data and visualizations to facilitate understanding and application in a research setting.
Chemical and Physical Properties
Chromium(III) perchlorate hexahydrate is an inorganic salt that exists as a cyan solid at room temperature.[1] It is highly soluble in water and other polar solvents, making it a versatile reagent in various chemical reactions.[2] The compound is a coordination complex where a central chromium(III) ion is coordinated to six water molecules, with perchlorate ions acting as counter-ions.[2]
General Properties
| Property | Value | Reference(s) |
| CAS Number | 55147-94-9 | [2] |
| Molecular Formula | Cr(ClO₄)₃·6H₂O | [2] |
| Molecular Weight | 458.44 g/mol | [3] |
| Appearance | Cyan solid | [1] |
| Solubility | Soluble in water and ethanol | [1][2] |
Structural Information
| Identifier | Value | Reference(s) |
| IUPAC Name | Chromium(3+);triperchlorate;hexahydrate | [4] |
| SMILES | O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | [2] |
| InChI | InChI=1S/3ClHO4.Cr.6H2O/c32-1(3,4,5);;;;;;;/h3(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | [4] |
Synthesis and Reactivity
Synthesis of this compound
This compound can be synthesized by the reaction of chromium(III) oxide or chromium(III) hydroxide (B78521) with perchloric acid.[1]
Reaction:
Cr₂(OH)₆ + 6HClO₄ → 2Cr(ClO₄)₃ + 12H₂O
Experimental Protocol:
-
Reactant Preparation: A stoichiometric amount of chromium(III) hydroxide is suspended in deionized water.
-
Reaction: Perchloric acid (70%) is added dropwise to the chromium(III) hydroxide suspension with constant stirring. The reaction is exothermic and should be carried out in an ice bath to control the temperature.
-
Crystallization: The resulting solution is slowly evaporated at room temperature until crystals of this compound begin to form.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of ice-cold deionized water, and then dried in a desiccator over a suitable drying agent.
Reactivity and Use as a Precursor
This compound is primarily used as a starting material for the synthesis of other chromium(III) coordination complexes.[2] The perchlorate anions can be readily exchanged with other ligands, allowing for the facile preparation of a wide range of chromium(III) compounds with diverse properties and applications.
Biological and Toxicological Profile
Direct studies on the biological activity and toxicological profile of this compound are limited. Therefore, the following information is based on the known effects of its constituent ions.
Chromium(III)
Chromium(III) is considered an essential trace element for mammals, playing a role in glucose and lipid metabolism. However, the biological functions of chromium are still a subject of ongoing research. Chronic exposure to high levels of chromium(III) can lead to adverse health effects, including skin irritation and potential organ damage. It is important to note that trivalent chromium is significantly less toxic than hexavalent chromium.
Perchlorate
The perchlorate anion is known to competitively inhibit the sodium-iodide symporter (NIS) in the thyroid gland. This can disrupt the uptake of iodide, a crucial component of thyroid hormones, and potentially lead to hypothyroidism with prolonged exposure to high concentrations.
Combined Toxicity
Applications in Research
The primary application of this compound in a research context is as a precursor for the synthesis of novel chromium(III) coordination compounds.[2] These complexes are investigated for a variety of applications, including catalysis, materials science, and potential therapeutic uses.
Synthesis of a Representative Chromium(III) Complex: Hexaamminechromium(III) Chloride
This protocol describes the synthesis of a classic chromium(III) coordination complex using this compound as the starting material.
Experimental Protocol:
-
Dissolution: Dissolve a known amount of this compound in a minimal amount of deionized water.
-
Ligand Addition: To the stirred solution, add a concentrated aqueous solution of ammonia (B1221849) dropwise. A color change should be observed as the water ligands are replaced by ammonia. The reaction should be performed in a fume hood.
-
Precipitation: To the resulting hexaamminechromium(III) perchlorate solution, add a concentrated solution of sodium chloride to precipitate hexaamminechromium(III) chloride, which is less soluble.
-
Isolation: Collect the precipitate by vacuum filtration, wash with ethanol, and air dry.
Conclusion
This compound is a valuable reagent in inorganic and coordination chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of chromium(III) complexes. While its direct biological applications are not well-defined, understanding the individual toxicological profiles of chromium(III) and perchlorate is essential for safe handling and use in a research environment. The detailed synthetic protocols provided in this guide offer a practical foundation for its application in the laboratory. Further research is warranted to explore the potential biological activities of novel chromium(III) complexes derived from this starting material.
References
A Technical Guide to the Thermal Decomposition of Chromium(III) Perchlorate Hexahydrate
This technical guide provides a comprehensive overview of the thermal decomposition of Chromium(III) perchlorate (B79767) hexahydrate (Cr(ClO₄)₃·6H₂O). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the thermal stability and decomposition characteristics of this compound.
Core Properties
Chromium(III) perchlorate hexahydrate is an inorganic compound with the chemical formula Cr(ClO₄)₃·6H₂O.[1] It exists as a solid at room temperature and is soluble in water and ethanol.[1][2] The molecular weight of the hexahydrate form is 458.4 g/mol .[1]
Quantitative Thermal Decomposition Data
The thermal decomposition of this compound involves a multi-stage process. The key quantitative data regarding its thermal behavior are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Cr(ClO₄)₃·6H₂O | Thermochimica Acta, 1975, Vol. 13, No. 2[3] |
| Molecular Weight | 458.44 g/mol | American Elements |
| Melting Point | 130 °C | Thermochimica Acta, 1975, Vol. 13, No. 2[3] |
| Decomposition Onset | 180 °C | Thermochimica Acta, 1975, Vol. 13, No. 2[3] |
| Decomposition Range | 180-220 °C | Thermochimica Acta, 1975, Vol. 13, No. 2[3] |
| Decomposition Product | Anhydrous Chromium(III) perchlorate | General knowledge of metal perchlorate decomposition |
Experimental Protocol for Thermal Analysis
The thermal decomposition of this compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These techniques provide information on mass loss and heat flow as a function of temperature. A general experimental protocol is outlined below.
Instrumentation and Sample Preparation
-
Instrumentation: A simultaneous TGA-DSC instrument is employed for the analysis. The instrument should be calibrated for temperature and heat flow using certified reference materials (e.g., indium, zinc).[4]
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is placed into an inert crucible, such as alumina (B75360) or platinum. To ensure reproducibility, a consistent and uniform particle size of the sample is recommended.[4]
Experimental Conditions
-
Atmosphere: The analysis is conducted under a controlled, inert atmosphere to prevent unwanted side reactions like oxidation. High-purity nitrogen or argon gas is typically used at a constant flow rate (e.g., 20-100 mL/min).[4]
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the melting and decomposition events.
-
Data Acquisition: The instrument records the sample weight, temperature, and differential heat flow as a function of time and temperature.
Signaling Pathways
The term "signaling pathways" typically refers to biological processes. The thermal decomposition of this compound is a chemical process and does not involve biological signaling pathways.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the thermal analysis of this compound using TGA-DSC.
References
An In-depth Technical Guide to the Hydrate Forms of Chromium(III) Perchlorate: Nonahydrate vs. Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nonahydrate and hexahydrate forms of chromium(III) perchlorate (B79767), Cr(ClO₄)₃. The document synthesizes available data on their chemical and physical properties, outlines experimental protocols for their synthesis and characterization, and explores their potential relevance in scientific research, with a particular focus on areas pertinent to drug development.
Introduction
Chromium(III) perchlorate is an inorganic compound that exists in various hydrated forms, with the hexahydrate and nonahydrate being the most commonly cited.[1] These compounds are of interest to researchers due to the properties of the chromium(III) ion, an essential trace element in human metabolism, and the perchlorate anion, a weakly coordinating anion that influences the compound's reactivity and structure. Understanding the distinct characteristics of the hexahydrate and nonahydrate is crucial for their application in various fields, from fundamental coordination chemistry to the investigation of their biological activities.
Physicochemical Properties
The fundamental properties of chromium(III) perchlorate nonahydrate and hexahydrate are summarized below. While data for the hexahydrate is more readily available, information for the nonahydrate is less common in the literature.
| Property | Chromium(III) Perchlorate Nonahydrate | Chromium(III) Perchlorate Hexahydrate |
| Chemical Formula | Cr(ClO₄)₃·9H₂O | Cr(ClO₄)₃·6H₂O[1] |
| Molecular Weight | 512.49 g/mol | 458.44 g/mol [2] |
| Appearance | Cyan solid[1] | Cyan solid[1] |
| CAS Number | Not explicitly assigned | 55147-94-9[1] |
| Solubility | Soluble in water[1] | Soluble in water and ethanol[1] |
Synthesis and Experimental Protocols
General Synthesis of Chromium(III) Perchlorate
A general method for the preparation of chromium(III) perchlorate involves the reaction of a chromium(III) source with perchloric acid.[1]
Reaction:
Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[1]
or
Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O
The specific hydrate (B1144303) that crystallizes from the resulting solution is dependent on the experimental conditions, such as temperature and concentration.
Synthesis of this compound
A common method for preparing the hexahydrate involves dissolving a chromium(III) salt, such as chromium(III) chloride, in an aqueous solution of perchloric acid. The solution is then concentrated by heating, followed by cooling to induce crystallization.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Chromium(III) Perchlorate Nonahydrate
Detailed experimental protocols for the synthesis of the nonahydrate are not widely reported. However, based on the principles of hydrate formation, crystallization at lower temperatures would favor the formation of the higher hydrate, the nonahydrate.
Structural and Spectroscopic Characterization
Crystal Structure
This compound: The crystal structure of the hexahydrate is characterized by the presence of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. In this complex ion, the chromium(III) center is octahedrally coordinated to six water molecules. The perchlorate ions act as counter-ions and are not directly bonded to the chromium atom.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectra of hydrated metal perchlorates are characterized by bands corresponding to the vibrations of the perchlorate anion (ClO₄⁻) and water molecules. The symmetry of the perchlorate anion (Td) results in characteristic vibrational modes.[3][4]
-
ν₁(a₁): Symmetric stretch (Raman active)
-
ν₂(e): Symmetric bend (Raman active)
-
ν₃(t₂): Asymmetric stretch (IR and Raman active)
-
ν₄(t₂): Asymmetric bend (IR and Raman active)
Differences in the spectra of the nonahydrate and hexahydrate would be expected in the regions of water vibrational modes (stretching and bending), reflecting the different hydration environments.
UV-Visible Spectroscopy
The UV-Vis spectra of chromium(III) complexes are typically characterized by d-d electronic transitions. For an octahedral Cr(III) complex like [Cr(H₂O)₆]³⁺, two spin-allowed transitions are expected. The positions of these absorption bands are sensitive to the ligand field strength.
Thermal Analysis
The thermal decomposition of hydrated metal perchlorates generally proceeds through dehydration followed by the decomposition of the anhydrous salt. The stability of the hydrates and the decomposition temperatures are influenced by the metal cation.
Expected Thermal Decomposition Pathway:
Caption: Generalized thermal decomposition pathway for hydrated chromium(III) perchlorate.
It is anticipated that the nonahydrate would exhibit an initial dehydration step at a lower temperature compared to the hexahydrate due to the presence of more loosely bound water molecules.
Relevance to Drug Development
While there is no direct evidence of chromium(III) perchlorate hydrates being used in drug development, the broader context of chromium(III) complexes and their biological activities is an active area of research.
Antimicrobial and Cytotoxic Potential
Various chromium(III) complexes have been investigated for their antimicrobial and cytotoxic properties.[5][6] The mechanism of action is thought to involve the interaction of the chromium(III) ion with cellular components, potentially leading to oxidative stress and cell death.[7] The choice of ligands coordinated to the chromium(III) center significantly influences the biological activity of the complex. The weakly coordinating nature of the perchlorate anion could make chromium(III) perchlorate a useful starting material for the synthesis of novel chromium-based therapeutic agents.
Toxicology and Safety Considerations
Both chromium(III) and perchlorate ions have known toxicological profiles. Trivalent chromium is an essential trace element, but high concentrations can be toxic.[8] Perchlorates can interfere with iodide uptake by the thyroid gland.[9] Therefore, any potential therapeutic application would require a thorough toxicological assessment. Chronic exposure to chromium(III) may cause irritation to the airways, and have adverse effects on the liver, kidneys, and white blood cells.[10]
Signaling Pathway Implication (Hypothetical):
The cytotoxicity of some chromium(III) complexes is hypothesized to involve their intracellular oxidation to higher oxidation states, such as Cr(V), which can then participate in redox cycling and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[7]
References
- 1. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hou.usra.edu [hou.usra.edu]
- 5. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress and antimicrobial activity of chromium(III) and ruthenium(II) complexes on Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity studies of chromium(III) complexes on human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromium(III) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Perchlorate Clinical Pharmacology and Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Solubility of Chromium(III) Perchlorate Hexahydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Chromium(III) perchlorate (B79767) hexahydrate in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this particular compound, this guide also furnishes detailed experimental protocols for determining its solubility and presents comparative solubility data for other relevant transition metal perchlorates to offer a predictive context.
Introduction
Chromium(III) perchlorate hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic compound that serves as a source of chromium(III) ions in various chemical syntheses and research applications. Its solubility is a critical parameter for its use in solution-based reactions, particularly in the fields of materials science and drug development, where organic solvent systems are prevalent. Understanding its behavior in different organic media is essential for reaction kinetics, purification processes, and the formulation of chromium-containing compounds.
While qualitatively understood to be soluble in polar organic solvents, precise quantitative solubility data for this compound remains largely uncharacterized in scientific literature. This guide aims to bridge this knowledge gap by providing the necessary tools and comparative data for researchers to effectively work with this compound.
Solubility Data
Table 1: Solubility of Transition Metal Perchlorates in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Ethanol | Soluble (Qualitative) | Not Specified |
| This compound | Other Organic Solvents | Data Not Available | Not Specified |
| Nickel(II) perchlorate hexahydrate | Ethanol | Soluble (Qualitative)[1] | Not Specified |
| Nickel(II) perchlorate hexahydrate | Acetone | Soluble (Qualitative)[1][2] | Not Specified |
| Nickel(II) perchlorate hexahydrate | Chloroform | Soluble (Qualitative)[3] | Not Specified |
| Copper(II) perchlorate | Acetic Acid | Soluble (Qualitative)[4] | Not Specified |
| Copper(II) perchlorate | Acetone | Soluble (Qualitative)[4] | Not Specified |
| Copper(II) perchlorate | Diethyl Ether | Soluble (Qualitative)[4] | Not Specified |
| Copper(II) perchlorate | Ethanol | Soluble (Qualitative)[4] | Not Specified |
| Copper(II) perchlorate | Methanol | Soluble (Qualitative)[4] | Not Specified |
| Copper(II) perchlorate | Furfural | 69 g/100 ml[4] | 20 |
| Cobalt(II) perchlorate | Ethanol | Insoluble (Qualitative)[5][6] | Not Specified |
| Cobalt(II) perchlorate | Acetone | Insoluble (Qualitative)[5][6] | Not Specified |
| Cobalt(II) perchlorate | 2-Ethoxyethanol | 117 g/100 g[6] | 20 |
| Manganese(II) perchlorate hexahydrate | Benzene | Soluble (Qualitative)[7] | Not Specified |
| Manganese(II) perchlorate hexahydrate | Ethyl Acetate | Soluble (Qualitative)[7] | Not Specified |
| Iron(III) perchlorate hydrate (B1144303) | Water | Soluble (Qualitative)[8][9] | Not Specified |
Experimental Protocols for Solubility Determination
The absence of quantitative data necessitates the use of standardized experimental methods to determine the solubility of this compound in specific organic solvents. The following protocols describe two common and effective methods: the gravimetric method and the UV-Visible spectroscopic method.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.
-
Alternatively, filter the saturated solution through a filter medium that is compatible with the organic solvent and maintained at the experimental temperature.
-
-
Solute Quantification:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not decompose the solute).
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The difference between the final mass of the container with the residue and the initial mass of the empty container gives the mass of the dissolved this compound.
-
Express the solubility in terms of grams of solute per 100 mL or 100 g of solvent.
-
UV-Visible Spectroscopic Method
This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration (Beer-Lambert Law).
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Visible spectrophotometer. The solvent itself should be used as the blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Step 1).
-
-
Sample Analysis:
-
After ensuring saturation, carefully withdraw a sample of the clear supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Spectroscopic Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently lacking in the accessible literature, this guide provides researchers with the necessary framework to determine this crucial parameter. The comparative data on other transition metal perchlorates offers a valuable starting point for solvent selection, and the detailed experimental protocols for gravimetric and spectroscopic methods provide a clear path for obtaining reliable quantitative results. The provided workflows offer a visual aid for the experimental process. It is anticipated that by following these guidelines, researchers in drug development and other scientific fields can effectively characterize the solubility of this compound and integrate it successfully into their research endeavors.
References
- 1. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 2. NICKEL(II) PERCHLORATE HEXAHYDRATE | 13637-71-3 [amp.chemicalbook.com]
- 3. Nickel perchlorate | Cl2NiO8 | CID 26158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 5. Cobalt(II) perchlorate - Wikipedia [en.wikipedia.org]
- 6. cobalt(II) perchlorate [chemister.ru]
- 7. midlandsci.com [midlandsci.com]
- 8. wholesale Iron(III) perchlorate hydrate Crystalline - FUNCMATER [funcmater.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Health and Safety Hazards of Chromium Triperchlorate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Chromium triperchlorate is a hazardous substance, and all handling should be performed by trained personnel with appropriate personal protective equipment in a controlled laboratory setting.
Executive Summary
Chromium triperchlorate, Cr(ClO₄)₃, is a powerful oxidizing agent that presents significant health and safety hazards. While specific toxicological data for this compound is limited, its hazardous properties can be inferred from the known toxicities of chromium(III) compounds and perchlorate (B79767) salts. The primary concerns are its potential for causing fires and explosions, particularly when in contact with organic materials, and its health effects upon exposure. This guide provides a comprehensive overview of the known and inferred hazards, safe handling procedures, and emergency protocols.
Chemical and Physical Properties
Limited data is available for the specific physical and chemical properties of anhydrous chromium triperchlorate. The hexahydrate, Cr(ClO₄)₃·6H₂O, is a more common form.
| Property | Value | Source |
| Chemical Formula | Cr(ClO₄)₃ | - |
| Molar Mass | 350.34 g/mol | [1] |
| Appearance | Cyan solid (anhydrous); Dark blue crystalline powder (hexahydrate) | [1][2] |
| Solubility in Water | 58 g/100 mL at 25 °C (anhydrous); 130 g/100 mL at 20 °C (hexahydrate) | [1] |
| Solubility in other solvents | Soluble in ethanol | [1] |
| Decomposition | Chlorates release oxygen, chlorine, and chlorine dioxide when heated above 300°C. | [3] |
Health Hazard Information
Summary of Toxicological Data
| Hazard | Effect | Species | Route | Value | Source |
| Chromium (III) - General | Acute Oral Toxicity Threshold | Human | Oral | 1900–3300 mg/kg | [4] |
| Chromium (III) Oxide | Acute Oral LD50 | Rat | Oral | > 5 g/kg | [5] |
| Perchlorate | Chronic Oral Reference Dose (RfD) | Human | Oral | 0.0007 mg/kg/day | [6] |
| Perchlorate | Minimal Risk Level (MRL) - Chronic | Human | Oral | 0.0007 mg/kg/day | [6] |
Routes of Exposure and Effects
-
Inhalation: Inhalation of dust may cause respiratory irritation.[3] Chronic exposure to chromium(III) compounds can irritate the airways.[3] Symptoms of exposure to perchlorates can include shortness of breath and difficulty breathing.[3]
-
Skin Contact: Causes burns on contact.[7] Chromium(III) compounds may cause allergic dermatitis in individuals with prior sensitization to Cr(VI) compounds.[7] Direct contact can produce chemical burns.[3]
-
Eye Contact: Causes severe eye damage.[3]
-
Ingestion: Toxic by ingestion and may cause kidney injury.[7] It can produce chemical burns in the oral cavity and gastrointestinal tract.[3]
Carcinogenicity
There is no conclusive evidence to suggest that chromium(III) compounds are carcinogenic.[5] The International Agency for Research on Cancer (IARC) has not classified chromium(III) compounds as carcinogenic.[7]
Fire and Explosion Hazards
Chromium triperchlorate is a strong oxidizer and poses a significant fire and explosion risk.
| Hazard | Description | Source |
| Oxidizing Properties | Strong oxidizer. Contact with combustible materials may cause fire. | [8] |
| Explosive Mixtures | Forms explosive mixtures with finely powdered metals, alcohols, and reducing agents.[9] Mixtures with organic materials such as wood, paper, and sugar can be ignited by friction or shock.[3] | |
| Thermal Decomposition | Heating may cause violent rupture of containers.[3] Decomposition may produce toxic fumes of hydrogen chloride and metal oxides.[3] Perchlorates are very strong oxidizers when heated.[10] | |
| Reaction with Ammonia | The hexammine complex, Cr(ClO₄)₃·6NH₃, will explode. | [1] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of chromium triperchlorate are not available. However, the following general methodologies can be adapted.
Synthesis of Chromium(III) Perchlorate (Illustrative)
A general method for preparing chromium(III) perchlorate involves the reaction of chromium(III) oxide or hydroxide (B78521) with perchloric acid.[1]
Reaction: Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[1]
Procedure:
-
In a well-ventilated fume hood, cautiously add a stoichiometric amount of chromium(III) oxide to a cooled solution of perchloric acid with constant stirring.
-
The reaction is exothermic and should be controlled by cooling in an ice bath.
-
Once the reaction is complete, the solution can be carefully heated to concentrate it, followed by cooling to induce crystallization of the hydrated salt.
-
The crystals should be filtered, washed with a minimal amount of cold distilled water, and dried in a desiccator.
Caution: This synthesis should only be performed by experienced chemists due to the hazardous nature of perchloric acid and the resulting product.
Thermal Stability Analysis (General Approach)
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature and thermal stability of chromium triperchlorate.
Procedure Outline:
-
A small, accurately weighed sample of the compound is placed in a sample pan (e.g., aluminum or ceramic).
-
The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen).
-
The TGA instrument records the mass loss as a function of temperature, indicating decomposition.
-
The DSC instrument measures the heat flow to or from the sample, identifying exothermic (decomposition) or endothermic (melting, dehydration) events.
Visualizations
Hazard Relationship Diagram
Caption: Interrelationship of hazards associated with chromium triperchlorate.
Safe Handling Workflow
Caption: Recommended workflow for safely handling chromium triperchlorate.
Safe Handling and Storage
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[7] Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8] Do not store near combustible materials.[8]
-
Incompatible Materials: Avoid contact with reducing agents, strong acids, metals, metal oxides, phosphorus, and combustibles.[11]
First Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations.[9] Chromium triperchlorate should be treated as hazardous waste.[9] Do not dispose of down the drain.
References
- 1. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chromium toxicity - Wikipedia [en.wikipedia.org]
- 5. gov.uk [gov.uk]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. Chromium(III) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. ampac.us [ampac.us]
- 9. nj.gov [nj.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Ammonium Perchlorate: Safety and Handling Guidelines [onlinesafetytrainer.com]
The Coordination Chemistry of Chromium(III) in Perchlorate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of Chromium(III) in aqueous perchlorate (B79767) solutions. Perchlorate is often employed as a weakly coordinating medium to facilitate the study of Cr(III) aqua and hydroxo complexes. This document details the speciation of Cr(III) as a function of pH, the kinetics of ligand substitution reactions, and the experimental methodologies used to characterize these systems.
Speciation of Cr(III) in Perchlorate Solutions
In aqueous perchlorate media, the coordination sphere of Chromium(III) is primarily dictated by the pH of the solution. At low pH values, the dominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this ion undergoes successive deprotonation steps, leading to the formation of a series of monomeric hydroxoaqua complexes. Further increases in pH and concentration can lead to the formation of polymeric species through olation, where hydroxo bridges form between chromium centers.
The primary hydrolysis equilibria for monomeric Cr(III) species are presented below:
-
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(OH)(H₂O)₅]²⁺ + H₃O⁺
-
[Cr(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Cr(OH)₂(H₂O)₄]⁺ + H₃O⁺
-
[Cr(OH)₂(H₂O)₄]⁺ + H₂O ⇌ Cr(OH)₃(H₂O)₃(s) + H₃O⁺
-
Cr(OH)₃(H₂O)₃(s) + OH⁻ ⇌ [Cr(OH)₄(H₂O)₂]⁻
In aged and more concentrated solutions, these monomeric species can polymerize. A notable polymeric species is a cationic tetramer, which contains both single and double hydroxo bridges between the chromium(III) ions[1]. At highly alkaline pH, polymeric chains of six-coordinated chromium(III) ions connected by double hydroxo bridges with the overall composition (Cr(OH)₄)nⁿ⁻ have been reported[1].
Visualization of Cr(III) Speciation
The following diagram illustrates the pH-dependent speciation of Cr(III) in aqueous perchlorate solution.
Quantitative Data
The following tables summarize the key quantitative data for the Cr(III) system in perchlorate media.
Hydrolysis Constants of Cr(III)
The hydrolysis of Cr(III) has been studied by various researchers. The following table compiles the logarithmic values of the equilibrium constants (log K) for the hydrolysis reactions at 298 K and infinite dilution.
| Equilibrium Reaction | log K (Baes and Mesmer, 1976) | log K (Rai et al., 1987) | log K (Ball and Nordstrom, 1998) | log K (Brown and Ekberg, 2016) |
| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 | -3.57 ± 0.08 | -3.60 ± 0.07 | |
| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 | -9.84 | -9.65 ± 0.20 | |
| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -18 | -16.19 | -16.25 ± 0.19 | |
| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.4 | -27.65 ± 0.12 | -27.56 ± 0.21 | |
| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 | -5.0 | -5.29 ± 0.16 | |
| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 | -10.75 ± 0.15 | -9.10 ± 0.14 | |
| Cr(OH)₃(s) + 3H⁺ ⇌ Cr³⁺ + 3H₂O | 12 | 9.35 | 9.41 ± 0.17 |
Data sourced from a compilation by the NECTAR COST Action.[2]
Kinetics of Ligand Substitution
Chromium(III) is known for its kinetic inertness, meaning that ligand exchange reactions are typically slow. The anation of the hydroxopentaaquachromium(III) ion by DL-alanine has been studied spectrophotometrically in a sodium perchlorate medium to maintain constant ionic strength.
| Ionic Strength (M) | kobs x 10⁵ (s⁻¹) at 35°C |
| 0.03 | 11.05 |
| 0.15 | 15.9 |
| 0.30 | 19.84 |
| 0.45 | 22.69 |
Data for the anation reaction with DL-alanine at [complex] = 0.01 M and [alanine] = 0.1 M.[3]
The anation rate constant is significantly greater than the rate constant for isotopic water exchange, which is less than 10 x 10⁻⁸ s⁻¹ at 25°C[3].
Spectroscopic Data
The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, exhibits two main absorption bands in the visible region.
| Band | λmax (nm) | Region |
| 1 | ~400 | Violet |
| 2 | ~580 | Yellow-Orange |
Data sourced from an educational chemistry resource.[4]
Experimental Protocols
Preparation of Hexaaquachromium(III) Perchlorate Solution
A stock solution of hexaaquachromium(III) perchlorate can be prepared by reacting chromium(III) hydroxide or chromium(III) oxide with perchloric acid.
Materials:
-
Chromium(III) hydroxide (Cr(OH)₃) or Chromium(III) oxide (Cr₂O₃)
-
Perchloric acid (HClO₄)
-
Deionized water
Procedure:
-
A stoichiometric amount of Cr(OH)₃ or Cr₂O₃ is carefully added to a solution of perchloric acid. The reaction can be exothermic and may require cooling.
-
The mixture is stirred until the solid completely dissolves, forming an aqueous solution of chromium(III) perchlorate.
-
The resulting solution can be gently heated to concentrate it.
-
Upon cooling, crystals of chromium(III) perchlorate hexahydrate, --INVALID-LINK--₃, can be obtained.
Spectrophotometric Analysis of Cr(III) Hydrolysis
This method is used to monitor the changes in the UV-Vis spectrum of a Cr(III) solution as a function of pH, allowing for the determination of the concentration of different species.
Instrumentation:
-
UV-Vis Spectrophotometer
-
pH meter
-
Thermostated cell holder
Procedure:
-
Prepare a series of buffered solutions with known pH values using non-coordinating buffers.
-
Add a known concentration of a Cr(III) perchlorate stock solution to each buffer.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 350-700 nm).
-
Monitor the changes in absorbance at the λmax values for the different species to determine their concentrations at each pH.
Potentiometric Titration for Hydrolysis Constant Determination
Potentiometric titration is a precise method for determining the hydrolysis constants of Cr(III).
Instrumentation:
-
Potentiometer with a glass electrode and a reference electrode
-
Autotitrator or a calibrated burette
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Calibrate the glass electrode using standard buffer solutions.
-
Prepare a solution of Cr(III) perchlorate of known concentration in a constant ionic strength medium (e.g., NaClO₄).
-
Titrate the Cr(III) solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the potential (or pH) as a function of the volume of titrant added.
-
Analyze the titration curve to determine the equivalence points and calculate the hydrolysis constants.
Ion-Exchange Chromatography for Separation of Cr(III) Species
This technique allows for the separation of different Cr(III) aqua and chloro-aqua complexes based on their charge.
Materials:
-
Cation exchange resin (e.g., Dowex 50W-X8)
-
Chromatography column
-
Perchloric acid solutions of varying concentrations (e.g., 0.1 M, 1.0 M, 4.0 M)
Procedure:
-
Prepare a slurry of the cation exchange resin and pack it into a chromatography column.
-
Equilibrate the column with a solution of low ionic strength (e.g., 0.1 M HClO₄).
-
Load the Cr(III) solution onto the column.
-
Elute the different species by sequentially increasing the concentration of the perchloric acid eluent. Species with lower positive charges will elute first.
-
Collect the fractions and analyze them using a suitable technique, such as spectrophotometry or atomic absorption spectroscopy, to determine the concentration of each Cr(III) species.
Logical Relationships and Workflows
Experimental Workflow for Cr(III) Speciation Studies
The following diagram outlines a typical experimental workflow for the comprehensive study of Cr(III) speciation in perchlorate solutions.
References
- 1. Composition and structure of polynuclear chromium(III) hydroxo complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. ias.ac.in [ias.ac.in]
- 4. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols: Chromium(III) Perchlorate Hexahydrate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) perchlorate (B79767) hexahydrate, Cr(ClO₄)₃·6H₂O, is a water-soluble, crystalline solid that serves as a versatile Lewis acid catalyst in organic synthesis.[1][2][3] Its catalytic activity stems from the ability of the chromium(III) ion to coordinate with carbonyl groups, thereby activating substrates for nucleophilic attack. The perchlorate anion is weakly coordinating, which often enhances the catalytic potential of the metal center.[1] This document provides detailed application notes and protocols for the use of chromium(III) perchlorate hexahydrate in key organic transformations, with a focus on the Michael addition reaction.
Key Applications
Chromium(III) salts have demonstrated efficacy in a range of catalytic applications, including:
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2][4][5]
-
Aldol Condensations: Facilitating the formation of β-hydroxy carbonyl compounds and their subsequent dehydration to α,β-unsaturated systems.[6]
-
Oxidation Reactions: While chromium(VI) is a more common oxidant, chromium(III) can participate in and catalyze certain oxidation processes.[7][8]
This document will focus on the application of this compound as a Lewis acid catalyst in the Michael addition of alcohols to α,β-unsaturated ketones.
Catalytic Application: Michael Addition of Alcohols to α,β-Unsaturated Ketones
The addition of alcohols to α,β-unsaturated ketones is a synthetically useful transformation for the formation of β-alkoxy ketones, which are valuable intermediates in the synthesis of various organic molecules. This compound can effectively catalyze this reaction by activating the enone system towards nucleophilic attack by the alcohol.
Experimental Protocol
This protocol is adapted from established procedures for chromium(III)-catalyzed Michael additions.[2][5]
Materials:
-
This compound (Cr(ClO₄)₃·6H₂O)
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Alcohol (e.g., methanol, ethanol)
-
Solvent (e.g., aqueous media or the alcohol reactant as solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol).
-
Add the alcohol (10 mL, can serve as both reactant and solvent).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C) as required for the specific substrates.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the excess alcohol under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure β-alkoxy ketone.
Quantitative Data
The following table summarizes representative data for the chromium(III)-catalyzed Michael addition of alcohols to various α,β-unsaturated ketones. While the original study utilized chromium(III) chloride, similar results are anticipated with this compound due to the similar role of the Cr(III) ion as a Lewis acid.
| Entry | α,β-Unsaturated Ketone | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | Methanol | 10 | 50 | 12 | 95 |
| 2 | Chalcone | Ethanol | 10 | 50 | 12 | 92 |
| 3 | 4-Methylchalcone | Methanol | 10 | 50 | 12 | 96 |
| 4 | 4-Chlorochalcone | Methanol | 10 | 50 | 12 | 93 |
| 5 | Cyclohexenone | Methanol | 10 | 25 | 24 | 85 |
Data adapted from studies on chromium(III) chloride catalysis as a close proxy.[2][5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound catalyzed Michael addition.
Catalytic Mechanism: Lewis Acid Catalyzed Michael Addition
Caption: Generalized mechanism for the Lewis acid-catalyzed Michael addition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chromium(III)-Catalyzed Addition of Water and Alcohol to α,β-Unsaturated Ketones for the Synthesis of β-Hydroxyl and β-Alkoxyl Ketones in Aqueous Media [organic-chemistry.org]
- 3. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Chromium(III)-Catalyzed Addition of Water and Alcohol to α,β-Unsaturated Ketones for the Synthesis of β-Hydroxyl and β-Alkoxyl Ketones in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromium-Catalyzed Cross-Coupling of Methyl Ketones with Cyclic Ketones toward the Selective Synthesis of β-Branched β,γ-Unsaturated Ketones [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of chromium oxidation - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: Electrodeposition of Chromium Films Using Cr(ClO₄)₃·6H₂O
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromium coatings are extensively utilized across various industries due to their exceptional hardness, wear resistance, and corrosion protection. Traditionally, these films are deposited from hexavalent chromium (Cr(VI)) baths, which pose significant environmental and health risks. Consequently, research has focused on developing alternative electrodeposition processes using less toxic trivalent chromium (Cr(III)) precursors. This document provides a detailed protocol for the electrodeposition of chromium films from a trivalent chromium bath based on chromium(III) perchlorate (B79767) hexahydrate (Cr(ClO₄)₃·6H₂O).
The electrodeposition of chromium from Cr(III) solutions is a complex process involving the two-step reduction of Cr(III) to Cr(II) and then to metallic chromium (Cr(0)). This process is often accompanied by the hydrogen evolution reaction, which can influence the pH near the cathode surface and, consequently, the quality of the deposited film. The control of operating parameters such as current density, temperature, pH, and the use of additives is crucial for obtaining high-quality chromium coatings.
Experimental Protocols
This section details the necessary steps for the successful electrodeposition of chromium films using a Cr(ClO₄)₃·6H₂O-based electrolyte.
2.1. Materials and Equipment
-
Chemicals:
-
Chromium(III) perchlorate hexahydrate (Cr(ClO₄)₃·6H₂O)
-
Supporting Electrolyte (e.g., Sodium sulfate, Na₂SO₄)
-
pH buffer (e.g., Boric acid, H₃BO₃)
-
Complexing agent (e.g., Glycine (B1666218), Formic acid)
-
Wetting agent/surfactant (e.g., Polyethylene glycol, PEG)
-
Acids/bases for pH adjustment (e.g., H₂SO₄, NaOH)
-
Deionized (DI) water
-
-
Substrate: (e.g., Mild steel, copper, nickel-plated substrate)
-
Equipment:
-
Electrochemical cell (beaker)
-
Anode (e.g., Graphite, Platinum)
-
Cathode (the substrate)
-
DC power supply (potentiostat/galvanostat)
-
Hot plate with magnetic stirrer
-
pH meter
-
Polishing equipment
-
Ultrasonic bath
-
2.2. Substrate Preparation
Proper substrate preparation is critical for achieving good adhesion and a uniform coating.
-
Mechanical Polishing: Mechanically polish the substrate surface using successively finer grades of abrasive paper to achieve a smooth, mirror-like finish.
-
Degreasing: Ultrasonically clean the polished substrate in acetone for 10-15 minutes to remove any organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with DI water.
-
Acidic Activation (for steel substrates): Immerse the substrate in a dilute acid solution (e.g., 5-10% H₂SO₄) for 30-60 seconds to remove any native oxide layer.
-
Final Rinsing: Rinse the activated substrate with DI water and immediately transfer it to the electrodeposition cell.
2.3. Electrolyte Preparation
-
Fill a beaker with a calculated volume of DI water.
-
Dissolve the required amount of the supporting electrolyte (e.g., Na₂SO₄) and pH buffer (e.g., H₃BO₃) in the DI water with gentle stirring.
-
Add the complexing agent (e.g., glycine or formic acid) and the wetting agent (e.g., PEG) to the solution and continue stirring until fully dissolved.
-
Slowly dissolve the Cr(ClO₄)₃·6H₂O salt in the solution. The solution will likely turn a greenish color.
-
Adjust the pH of the bath to the desired value (typically in the range of 2.5-3.5) using dilute H₂SO₄ or NaOH.
-
Adjust the final volume of the electrolyte with DI water.
2.4. Electrodeposition Process
-
Assemble the electrochemical cell with the anode and the prepared substrate (cathode). A typical two-electrode setup is sufficient.
-
Heat the electrolyte to the desired operating temperature and maintain it using a hot plate with a magnetic stirrer for agitation.
-
Immerse the anode and cathode in the electrolyte.
-
Connect the electrodes to the DC power supply.
-
Apply the desired current density (galvanostatic mode) or potential (potentiostatic mode) for the specified deposition time.
-
After the deposition is complete, turn off the power supply.
-
Carefully remove the coated substrate from the cell.
2.5. Post-Deposition Treatment
-
Rinsing: Immediately rinse the coated substrate with DI water to remove any residual electrolyte.
-
Drying: Dry the sample using a stream of nitrogen or in a desiccator.
-
Heat Treatment (Optional): A post-deposition heat treatment can be performed to improve the film's properties, such as hardness and adhesion.
Data Presentation
The following table summarizes the typical operating parameters for the electrodeposition of chromium from Cr(III)-based baths. These values can be used as a starting point for optimization of the Cr(ClO₄)₃·6H₂O system.
| Parameter | Typical Range | Unit |
| Cr(ClO₄)₃·6H₂O Concentration | 0.2 - 1.0 | mol/L |
| Supporting Electrolyte (e.g., Na₂SO₄) | 0.5 - 1.5 | mol/L |
| pH Buffer (e.g., H₃BO₃) | 0.3 - 0.7 | mol/L |
| Complexing Agent (e.g., Glycine) | 0.1 - 0.5 | mol/L |
| Wetting Agent (e.g., PEG) | 0.05 - 0.2 | g/L |
| pH | 2.5 - 3.5 | - |
| Temperature | 25 - 55 | °C |
| Current Density | 10 - 50 | A/dm² |
| Deposition Time | 30 - 120 | minutes |
Visualization
4.1. Experimental Workflow
Application Notes and Protocols for Chromium(III) Perchlorate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) perchlorate (B79767), particularly its hexahydrate form (Cr(ClO₄)₃·6H₂O), is a water-soluble, crystalline solid.[1][2] While extensive literature exists on the catalytic applications of various chromium(III) salts and complexes in organic synthesis, the specific use of chromium(III) perchlorate as a primary catalyst is not widely documented.[3] However, given the established Lewis acidity of the Cr(III) ion, chromium(III) perchlorate presents itself as a promising candidate for a homogeneous Lewis acid catalyst. Its high solubility in polar organic solvents and water could offer advantages in certain reaction systems.[1][4]
These application notes provide a theoretical framework and hypothetical protocols for utilizing chromium(III) perchlorate as a catalyst in several key organic synthesis reactions. The methodologies are extrapolated from established procedures using other chromium(III) salts and related Lewis acids. Experimental validation is required to confirm the efficacy and optimal conditions for the use of chromium(III) perchlorate in these transformations.
Potential Catalytic Applications
Chromium(III) perchlorate is proposed as a Lewis acid catalyst for the following classes of organic reactions:
-
Pechmann Condensation for the Synthesis of Coumarins: A classic method for synthesizing coumarins from phenols and β-ketoesters, which is often catalyzed by acids.[5]
-
Multicomponent Synthesis of Dihydropyrano[c]chromenes: An efficient one-pot synthesis of biologically active heterocyclic compounds.[6][7]
-
Michael Addition Reactions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Pechmann Condensation for Coumarin Synthesis
Coumarins are a significant class of compounds with diverse biological activities.[8] The Pechmann condensation is a widely used method for their synthesis, typically requiring an acid catalyst to facilitate the initial transesterification and subsequent cyclization.[5] Chromium(III) nitrate (B79036) has been shown to be an effective catalyst for this reaction under microwave irradiation.[8] It is hypothesized that chromium(III) perchlorate could serve a similar catalytic role.
Proposed Reaction Scheme:
Caption: Mechanism of Pechmann Condensation.
Multicomponent Synthesis of Dihydropyrano[c]chromenes
Dihydropyrano[c]chromene derivatives are of significant interest due to their wide range of biological activities. [6][7]Their synthesis is often achieved through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and a 4-hydroxycoumarin (B602359) derivative, frequently catalyzed by a Lewis acid.
Proposed Reaction Scheme:
Table 2: Representative Data for Dihydropyrano[c]chromene Synthesis*
| Entry | Aromatic Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol (B145695) | 5 | 1.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | 5 | 1 | 98 |
| 3 | 4-Methylbenzaldehyde | Ethanol | 5 | 2 | 92 |
| 4 | 4-Nitrobenzaldehyde | Ethanol | 5 | 1 | 96 |
*Data is representative of typical yields and reaction times for this transformation using various Lewis acid catalysts and is for illustrative purposes only.
Proposed Experimental Protocol for Dihydropyrano[c]chromene Synthesis
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4-hydroxycoumarin (1 mmol) in ethanol (10 mL).
-
Add Chromium(III) perchlorate hexahydrate (0.05 mmol, 5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to collect the solid product.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
The product can be further purified by recrystallization from ethanol if necessary.
Diagram: General Experimental Workflow
Caption: General Experimental Workflow.
Safety and Handling
Chromium(III) perchlorate should be handled with care. It is an oxidizing agent and may cause irritation upon contact with skin or eyes. Perchlorates can form explosive mixtures with certain organic compounds. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
While direct experimental evidence for the catalytic activity of Chromium(III) perchlorate in organic synthesis is limited in the current literature, its properties as a Cr(III) salt suggest it is a viable candidate for a Lewis acid catalyst. The protocols outlined in these application notes provide a starting point for researchers to explore its potential in valuable organic transformations such as the Pechmann condensation and multicomponent reactions for the synthesis of heterocyclic compounds. Further experimental investigation is necessary to validate these hypotheses and to determine the optimal reaction conditions.
References
- 1. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound (55147-94-9) for sale [vulcanchem.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Synthesis of Chromium(III) Coordination Complexes from Cr(ClO₄)₃·6H₂O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) coordination complexes have garnered significant interest in various scientific fields, including materials science, catalysis, and medicinal chemistry. The versatile coordination chemistry of the Cr(III) ion allows for the synthesis of a wide array of complexes with diverse geometries and properties. This document provides detailed protocols for the synthesis of specific chromium(III) Schiff base coordination complexes using chromium(III) perchlorate (B79767) hexahydrate (Cr(ClO₄)₃·6H₂O) as the starting material. The synthesized complexes, with the general formula --INVALID-LINK--, where L is a tridentate Schiff base ligand, have potential applications in catalysis and drug development due to their ability to participate in redox processes and interact with biological molecules.
General Considerations
Safety Precautions:
-
Chromium(III) perchlorate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Perchlorate salts can be explosive when heated with organic compounds. All reactions should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Materials and Methods:
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Solvents should be dried and distilled according to standard procedures.
-
Characterization techniques such as elemental analysis, UV-Vis spectroscopy, and IR spectroscopy are essential for confirming the identity and purity of the synthesized complexes.
Synthesis of Tridentate Schiff Base Ligands
Prior to the synthesis of the chromium(III) complexes, the tridentate Schiff base ligands must be prepared. The following is a general procedure for the synthesis of the ligands PhimpH, N-PhimpH, and Me-PhimpH.
Protocol 1: Synthesis of PhimpH, N-PhimpH, and Me-PhimpH Ligands
This protocol describes the condensation reaction between a hydrazine (B178648) derivative and an appropriate aldehyde or ketone.
Materials:
-
Salicylaldehyde (for PhimpH)
-
2-Hydroxy-1-naphthaldehyde (for N-PhimpH)
-
2'-Hydroxyacetophenone (for Me-PhimpH)
Procedure:
-
Dissolve 2-hydrazinopyridine (1.0 mmol) in ethanol (20 mL).
-
To this solution, add a solution of the corresponding aldehyde or ketone (1.0 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool to room temperature.
-
The resulting solid precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in vacuo.
Synthesis of Chromium(III) Coordination Complexes
The following protocols detail the synthesis of three distinct chromium(III) coordination complexes using Cr(ClO₄)₃·6H₂O and the pre-synthesized Schiff base ligands.
Protocol 2: Synthesis of --INVALID-LINK-- (Complex 1)
Materials:
-
Cr(ClO₄)₃·6H₂O
-
PhimpH ligand
Procedure:
-
Dissolve Cr(ClO₄)₃·6H₂O (0.5 mmol) in methanol (15 mL).
-
In a separate flask, dissolve the PhimpH ligand (1.0 mmol) in methanol (25 mL).
-
Slowly add the methanolic solution of the ligand to the chromium(III) perchlorate solution with constant stirring.
-
Reflux the resulting mixture for 3 hours.
-
After cooling to room temperature, a solid product will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Synthesis of --INVALID-LINK-- (Complex 2)
Materials:
-
Cr(ClO₄)₃·6H₂O
-
N-PhimpH ligand
-
Methanol
Procedure:
-
Follow the same procedure as for Complex 1, but use the N-PhimpH ligand instead of the PhimpH ligand.
Protocol 4: Synthesis of --INVALID-LINK-- (Complex 3)
Materials:
-
Cr(ClO₄)₃·6H₂O
-
Me-PhimpH ligand
-
Methanol
Procedure:
-
Follow the same procedure as for Complex 1, but use the Me-PhimpH ligand instead of the PhimpH ligand.
Characterization Data
The synthesized complexes should be characterized to confirm their identity and purity. The following table summarizes typical characterization data for the described chromium(III) complexes.
| Complex | Formula | Yield (%) | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | IR (ν(C=N), cm⁻¹) | Electronic Spectra (λ_max, nm) |
| --INVALID-LINK-- | C₃₄H₂₈CrClN₄O₆ | ~70 | Dark Brown | 135-145 (in MeCN) | ~1600 | ~350, ~450, ~580 |
| --INVALID-LINK-- | C₄₂H₃₂CrClN₄O₆ | ~75 | Dark Green | 140-150 (in MeCN) | ~1595 | ~360, ~460, ~600 |
| --INVALID-LINK-- | C₃₆H₃₂CrClN₄O₆ | ~68 | Dark Brown | 130-140 (in MeCN) | ~1590 | ~345, ~455, ~575 |
Experimental Workflow and Logic
The synthesis of these chromium(III) coordination complexes follows a logical two-step process: ligand synthesis followed by complexation. This workflow ensures the formation of the desired well-defined coordination compounds.
Caption: General workflow for the two-step synthesis of --INVALID-LINK-- complexes.
Potential Applications in Drug Development and Catalysis
Chromium(III) complexes are being investigated for their potential therapeutic applications, particularly in the context of diabetes management. The trivalent chromium ion is considered an essential trace element for proper glucose and lipid metabolism. Certain chromium complexes have been shown to enhance insulin (B600854) signaling. While the specific biological activities of the complexes described herein require further investigation, their structural features make them interesting candidates for such studies.
The mechanism of action for some chromium complexes in enhancing insulin signaling is thought to involve the activation of key proteins in the insulin signaling pathway. A simplified representation of this proposed pathway is shown below.
Caption: Proposed potentiation of the insulin signaling pathway by a Cr(III) complex.
Furthermore, the described chromium(III) Schiff base complexes are analogs of complexes that have shown catalytic activity in oxidation reactions. The presence of a redox-active metal center and a conjugated ligand system allows these complexes to potentially act as catalysts in various organic transformations, such as the oxidation of alcohols and olefins. This catalytic potential is of significant interest in the development of efficient and selective synthetic methodologies for drug discovery and development.
Application of Chromium(III) Perchlorate in Materials Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) perchlorate (B79767), particularly in its hydrated form, Cr(ClO₄)₃·6H₂O, serves as a versatile precursor and catalyst in various domains of materials science. Its utility stems from its solubility in aqueous and some organic media, and its ability to act as a source of Cr(III) ions for the synthesis of a range of materials, including chromium oxides and coordination complexes. This document provides detailed application notes and experimental protocols for the use of Chromium(III) perchlorate in the synthesis of chromium-based nanomaterials and its role in catalytic processes.
Physicochemical Properties of Chromium(III) Perchlorate
A summary of the key physicochemical properties of anhydrous and hexahydrated Chromium(III) perchlorate is presented in the table below. This data is essential for designing and understanding experiments involving this compound.
| Property | Anhydrous Chromium(III) Perchlorate | Chromium(III) Perchlorate Hexahydrate |
| Chemical Formula | Cr(ClO₄)₃ | Cr(ClO₄)₃·6H₂O |
| Molar Mass | 350.34 g/mol | 458.43 g/mol |
| Appearance | Cyan solid | Cyan solid |
| Solubility in Water | 58 g/100 mL (25 °C) | 130 g/100 mL (20 °C) |
| Solubility in Ethanol | Soluble | Soluble |
Applications in Materials Synthesis
Chromium(III) perchlorate is a valuable precursor for the synthesis of various chromium-containing materials. A notable application is in the hydrothermal synthesis of chromium oxyhydroxide (CrO(OH)), which can be subsequently converted to chromium(III) oxide (Cr₂O₃).
Hydrothermal Synthesis of Chromium Oxyhydroxide (CrO(OH))
Hydrothermal synthesis offers a route to crystalline materials from aqueous solutions at elevated temperatures and pressures. Using Chromium(III) perchlorate, chromium oxyhydroxide can be precipitated under controlled conditions. This method is particularly useful for producing materials with specific crystalline phases and morphologies.
This protocol is based on the work of T.W. Swaddle and colleagues, who investigated the aqueous chemistry of Chromium(III) at elevated temperatures.
Materials:
-
This compound (Cr(ClO₄)₃·6H₂O)
-
Deionized water
-
Perchloric acid (HClO₄) (optional, for pH adjustment)
-
Titanium vessel with a silica (B1680970) liner or a similar inert hydrothermal reactor
Procedure:
-
Preparation of the Precursor Solution: Prepare a 0.0167 M aqueous solution of this compound in deionized water. For experiments requiring pH control, perchloric acid can be added to the desired concentration (e.g., 0.02 M, 0.05 M, or 0.4 M).
-
Hydrothermal Reaction:
-
Place the precursor solution into the hydrothermal reactor.
-
Seal the reactor and heat it to the desired temperature (e.g., 200 °C) in a suitable oven or furnace.
-
Maintain the temperature for a specified duration, typically 24 hours.
-
-
Product Recovery:
-
After the reaction period, cool the reactor to room temperature.
-
Open the reactor and collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Dry the product in an oven at a moderate temperature (e.g., 60-80 °C).
-
Expected Outcome:
The procedure yields a precipitate of chromium oxyhydroxide (CrO(OH)). The extent of precipitation and the properties of the resulting material can be influenced by the initial concentration of perchloric acid.
Quantitative Data from Hydrothermal Synthesis of CrO(OH)
The following table summarizes the effect of initial perchloric acid concentration on the precipitation of CrO(OH) from a 0.0167 M Chromium(III) perchlorate solution at 200 °C after 24 hours.[1]
| Initial [HClO₄] (M) | Observation |
| 0 | All chromium precipitated as CrO(OH) |
| 0.02 | A small quantity of CrO(OH) precipitated |
| 0.05 | A small quantity of CrO(OH) precipitated |
| 0.4 | No precipitation occurred |
This data indicates that the acidity of the solution plays a crucial role in the hydrolysis and precipitation of chromium species from the perchlorate salt solution under hydrothermal conditions.
Workflow for Hydrothermal Synthesis of CrO(OH)
Caption: Workflow for the hydrothermal synthesis of CrO(OH).
Conversion of CrO(OH) to Chromium(III) Oxide (Cr₂O₃)
The synthesized chromium oxyhydroxide can be converted to chromium(III) oxide, a material with wide applications in catalysis, pigments, and refractory materials, through thermal decomposition.
Materials:
-
Dried chromium oxyhydroxide (CrO(OH)) powder
-
Furnace
Procedure:
-
Place the dried CrO(OH) powder in a suitable crucible (e.g., alumina (B75360) or porcelain).
-
Heat the crucible in a furnace to a temperature above 400 °C. The exact temperature can be optimized based on the desired crystallinity and particle size of the final Cr₂O₃ product.
-
Maintain the temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion.
-
Allow the furnace to cool down to room temperature before retrieving the sample.
Expected Outcome:
A green powder of chromium(III) oxide (Cr₂O₃).
Logical Relationship for Cr₂O₃ Synthesis
Caption: Synthesis pathway from Cr(ClO₄)₃ to Cr₂O₃.
Catalytic Applications
Chromium(III) compounds, and materials derived from them such as chromium oxides, are known to exhibit catalytic activity in various organic reactions. While specific catalytic data for materials directly synthesized from Chromium(III) perchlorate is scarce in readily available literature, the resulting chromium oxides are expected to have applications in areas such as oxidation and dehydrogenation reactions.
Potential Catalytic Applications of Cr₂O₃ Derived from Chromium(III) Perchlorate
-
Oxidation of Alcohols: Cr₂O₃ can act as a catalyst for the selective oxidation of alcohols to aldehydes or ketones.
-
Dehydrogenation of Alkanes: It can be employed in the dehydrogenation of light alkanes to produce valuable olefins.
-
Decomposition of Ammonium (B1175870) Perchlorate: Chromium oxides are known catalysts for the thermal decomposition of ammonium perchlorate, a component in solid rocket propellants.
Further research is needed to quantify the catalytic performance of materials specifically derived from Chromium(III) perchlorate and to establish structure-activity relationships.
Safety Precautions
Chromium(III) perchlorate is a strong oxidizing agent and should be handled with care. Perchlorate salts can be explosive, especially when mixed with organic materials or subjected to heat or shock. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
Chromium(III) perchlorate is a useful, albeit less commonly cited, precursor for the synthesis of chromium-based materials. The hydrothermal synthesis of chromium oxyhydroxide from Chromium(III) perchlorate provides a clear example of its application in materials science. The resulting materials have potential for use in catalysis and other fields. The protocols and data presented here offer a starting point for researchers interested in exploring the applications of this versatile chromium salt.
References
Application Notes and Protocols for the Thermal Analysis of Chromium(III) Perchlorate
Introduction
Chromium(III) perchlorate (B79767), Cr(ClO₄)₃, is a powerful oxidizing agent, and its thermal stability is a critical parameter for safety and handling in research and development. This document provides a detailed protocol for the thermal analysis of Chromium(III) perchlorate hexahydrate (Cr(ClO₄)₃·6H₂O) using Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These techniques are essential for characterizing the decomposition pathway, identifying intermediate species, and determining the kinetic parameters of the thermal degradation process. The data generated is vital for professionals in materials science, chemistry, and drug development who may handle or synthesize energetic materials.
Safety Precautions
Chromium(III) perchlorate is a strong oxidizer and can cause fire or explosion, especially when in contact with organic materials or other combustible substances. It is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn at all times. All handling of the material should be performed in a well-ventilated fume hood. Due to the potential for explosion, it is recommended to use small sample sizes (typically 1-5 mg) for thermal analysis.
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset and peak temperatures for each mass loss step.
-
Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for dehydration and decomposition.
-
2. Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of phase transitions, melting, and decomposition, and to quantify the enthalpy changes associated with these events.
Instrumentation: A DTA or DSC instrument, capable of simultaneous TGA-DTA/DSC is preferred.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an alumina or platinum crucible. A reference crucible should be left empty.
-
Instrument Setup:
-
Place the sample and reference crucibles in the DTA/DSC instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Record the differential temperature (DTA) or heat flow (DSC) between the sample and reference as a function of temperature.
-
-
Data Analysis:
-
Plot the DTA/DSC signal (in μV or mW) versus temperature.
-
Identify endothermic (downward) and exothermic (upward) peaks.
-
Determine the onset, peak, and end temperatures for each thermal event.
-
For DSC, integrate the peak areas to determine the enthalpy change (ΔH) for each event.
-
Expected Thermal Behavior and Data Presentation
The thermal decomposition of this compound is expected to occur in two main stages: dehydration followed by the decomposition of the anhydrous salt. The decomposition of perchlorates is generally an exothermic process.[2]
Table 1: Summary of Expected Thermal Events for Cr(ClO₄)₃·6H₂O
| Thermal Event | Technique | Approximate Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Probable Reaction |
| Dehydration | TGA | 80 - 200 | ~23.6 | Endothermic | Cr(ClO₄)₃·6H₂O(s) → Cr(ClO₄)₃(s) + 6H₂O(g) |
| Decomposition | TGA | 300 - 450 | ~59.3 (of anhydrous) | Exothermic | 2Cr(ClO₄)₃(s) → Cr₂O₃(s) + 3Cl₂(g) + 12O₂(g) |
| Phase Transitions | DTA/DSC | Variable | None | Endothermic/Exothermic | Crystalline phase changes |
Note: The temperature ranges and mass losses are theoretical estimations based on the general behavior of metal perchlorates and the stoichiometry of the proposed reactions. Actual values may vary depending on experimental conditions such as heating rate and sample purity.
Experimental Workflow and Data Analysis Logic
The following diagrams illustrate the general workflow for the thermal analysis experiments and the logical flow of data interpretation.
Caption: Experimental workflow for thermal analysis.
Caption: Proposed thermal decomposition pathway.
References
Application Notes and Protocols: Cr(ClO₄)₃·6H₂O as a Trivalent Chromium Precursor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) perchlorate (B79767) hexahydrate, Cr(ClO₄)₃·6H₂O, is a valuable precursor for the synthesis of a variety of chromium(III) coordination complexes. As a source of the trivalent chromium ion (Cr³⁺), it offers a convenient starting material for introducing this metal center into organic and inorganic frameworks. The perchlorate counter-ion (ClO₄⁻) is weakly coordinating, which can be advantageous in syntheses where the ligand exchange at the chromium center is desired. However, it is crucial to note that perchlorate salts of metal complexes with organic ligands are potentially explosive and must be handled with caution in small quantities. This document provides detailed application notes and generalized protocols for the use of Cr(ClO₄)₃·6H₂O in synthetic chemistry.
Applications
Complexes synthesized from Cr(ClO₄)₃·6H₂O have potential applications in various fields:
-
Catalysis: Chromium(III) complexes can act as catalysts in various organic reactions.
-
Materials Science: The distinct electronic and magnetic properties of chromium(III) complexes make them interesting for the development of new materials.
-
Biomedical Research: Chromium is an essential trace element, and synthetic chromium(III) complexes are being investigated for their biological activity.
Data Presentation
The following table summarizes typical characterization data for chromium(III) complexes, which can be expected for compounds synthesized using Cr(ClO₄)₃·6H₂O as a precursor.
| Complex Type | Magnetic Moment (μ_eff) [B.M.] | Key Spectroscopic Data (λ_max) [nm] | Geometry | Reference |
| Macrocyclic Cr(III) Complexes | 3.80 - 3.84 | Not Specified | Octahedral | [1] |
| cis-[Cr(en)₂(C₁₂H₂₅NH₂)F]²⁺ | Not Specified | Not Specified | cis-Octahedral | [2] |
| cis-[Cr(en)₂(C₁₆H₃₃NH₂)F]²⁺ | Not Specified | Not Specified | cis-Octahedral | [2] |
| --INVALID-LINK--₃ | Not Specified | Not Specified | Hexagonal Structure | [3] |
| --INVALID-LINK--₃ | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
Safety Precaution: Perchlorate salts of metal complexes with organic ligands are potentially explosive. All reactions should be carried out in a fume hood, with appropriate personal protective equipment (safety glasses, lab coat, gloves). Only small quantities of materials should be prepared and handled with extreme caution.
Protocol 1: General Synthesis of a Chromium(III) Coordination Complex with an Organic Ligand
This protocol describes a generalized method for the synthesis of a chromium(III) complex with a multidentate organic ligand.
Materials:
-
Chromium(III) perchlorate hexahydrate (Cr(ClO₄)₃·6H₂O)
-
Organic ligand (e.g., Schiff base, polypyridine, etc.)
-
Anhydrous solvent (e.g., ethanol (B145695), methanol, acetonitrile)
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve the organic ligand (1 mmol) in a minimal amount of the chosen anhydrous solvent.
-
Chromium Precursor Solution Preparation: In a separate flask, dissolve Cr(ClO₄)₃·6H₂O (1 mmol) in a minimal amount of the same solvent or a solvent mixture (e.g., ethanol/water).
-
Reaction Mixture: Slowly add the chromium precursor solution to the ligand solution with continuous stirring at room temperature.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated under reflux for several hours to facilitate complex formation. The optimal time and temperature will depend on the specific ligand and desired product.
-
Product Isolation:
-
If a precipitate forms upon cooling the reaction mixture to room temperature or upon further cooling in an ice bath, collect the solid by suction filtration.
-
If no precipitate forms, the volume of the solvent can be reduced under reduced pressure to induce crystallization or precipitation.
-
Alternatively, a counter-ion exchange can be performed by adding a saturated solution of a salt with a non-coordinating anion (e.g., NaClO₄, KPF₆) to precipitate the complex.
-
-
Washing and Drying: Wash the isolated solid product with small portions of cold solvent to remove any unreacted starting materials. Dry the product in a vacuum desiccator over a suitable drying agent (e.g., P₄O₁₀).
Protocol 2: Synthesis of Hexaamminechromium(III) Perchlorate
This protocol is based on the known reaction of chromium(III) salts with ammonia (B1221849) to form ammine complexes.
Materials:
-
This compound (Cr(ClO₄)₃·6H₂O)
-
Concentrated aqueous ammonia (NH₃)
-
Ethanol
-
Ice bath
Procedure:
-
Dissolution: Dissolve a small amount of Cr(ClO₄)₃·6H₂O in a minimal amount of deionized water in a flask.
-
Ammonia Addition: Cool the flask in an ice bath and slowly add an excess of concentrated aqueous ammonia with stirring. A color change should be observed, indicating the formation of the ammine complex.
-
Precipitation: The hexaamminechromium(III) perchlorate complex may precipitate from the solution. If not, the addition of a less polar solvent like ethanol can induce precipitation.
-
Isolation and Washing: Collect the precipitate by filtration and wash it with small portions of cold ethanol.
-
Drying: Dry the product carefully in a desiccator. Caution: The hexammine complex is reported to be explosive. Handle with extreme care.
Visualizations
Diagram 1: General Workflow for Synthesis of Chromium(III) Complexes
Caption: General workflow for the synthesis of chromium(III) complexes.
Diagram 2: Ligand Coordination to a Cr(III) Center
Caption: Schematic of an octahedral coordination sphere around a Cr(III) ion.
References
Application Notes & Protocols: Spectroscopic Analysis of Chromium(III) Perchlorate Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chromium(III) complexes are of significant interest in various fields, including catalysis, materials science, and biochemistry. The perchlorate (B79767) anion (ClO₄⁻) is often used as a non-coordinating or weakly coordinating counter-ion in the synthesis of these complexes. However, its potential to coordinate with the metal center necessitates thorough characterization. Spectroscopic techniques are paramount for elucidating the structure, bonding, and electronic properties of Chromium(III) perchlorate complexes. This document provides detailed protocols and application notes for the analysis of these compounds using UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.
Safety Note: Perchlorate salts of metal complexes with organic ligands are potentially explosive.[1] Only small amounts of material should be prepared and handled with extreme caution.
UV-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy is used to study the d-d electronic transitions within the Chromium(III) metal center. For a d³ ion like Cr(III) in an octahedral field, these transitions provide information about the ligand field splitting energy (Δo or 10Dq), which is a direct measure of the metal-ligand bond strength.[2][3] The position of the absorption maxima can be used to place ligands in the spectrochemical series.[2]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a dilute solution of the Cr(III) perchlorate complex (approximately 10 mg in 5 mL of a suitable solvent).[2] Solvents should be UV-grade and should not coordinate to the metal if the original complex is to be studied. Water, ethanol, or acetonitrile (B52724) are common choices.
-
The concentration should be adjusted so that the absorbance of the main peaks falls between 0.2 and 1.5 absorbance units.[2]
-
Note: Some aquated Cr(III) complexes can undergo slow ligand exchange with water, which can be monitored over time.[3]
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Acquire the absorption spectrum of the complex solution over a range of approximately 300–800 nm.
-
Data Presentation and Interpretation: Octahedral Cr(III) complexes typically exhibit two main spin-allowed d-d transitions. The energy of the lowest transition corresponds directly to the crystal field splitting parameter, Δo.
-
⁴A₂g → ⁴T₂g (ν₁): This is the lowest energy transition, and its energy is equal to Δo.
-
⁴A₂g → ⁴T₁g (ν₂): This is the second spin-allowed transition.
The data can be summarized as follows:
| Complex Example | Solvent | λ_max (ν₁) [nm] | λ_max (ν₂) [nm] | Δo (cm⁻¹) | Reference |
| [Cr(H₂O)₆]³⁺ | Water | ~575-580 | ~400-408 | ~17,400 | [3][4] |
| [Cr(NH₃)₆]³⁺ | Water | ~465 | ~350 | ~21,500 | [3] |
| [Cr(en)₃]³⁺ | Water | ~458 | ~350 | ~21,800 | [3] |
| trans-[Cr(en)₂(CN)₂]ClO₄ | Water | ~450 | - | ~22,220 | [5] |
Note: The value of Δo is calculated from the lowest energy band (ν₁) using the equation: Δo (cm⁻¹) = 10⁷ / λ_max (nm).
Workflow for UV-Vis Analysis:
Infrared (IR) Spectroscopy
Application: IR spectroscopy is a powerful tool for determining the coordination mode of the perchlorate anion. The vibrational modes of the ClO₄⁻ ion are sensitive to its local symmetry. A non-coordinated, "free" perchlorate ion possesses tetrahedral (Td) symmetry, while a coordinated perchlorate (either unidentate or bidentate) has its symmetry lowered to C₃v or C₂v, respectively. This reduction in symmetry results in the splitting of degenerate vibrational modes and the appearance of new, formerly IR-inactive bands.[6]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solid-state sample, typically as a KBr pellet.
-
Grind a small amount of the complex (1-2 mg) with dry KBr powder (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid powder directly.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Acquire the spectrum of the sample, typically in the range of 4000–400 cm⁻¹.
-
Data Presentation and Interpretation: The key region for observing perchlorate coordination is 1200–600 cm⁻¹.
| Vibrational Mode | Free ClO₄⁻ (Td symmetry) | Coordinated ClO₄⁻ (C₃v/C₂v) | Description |
| ν₃ (asymmetric stretch) | Strong, broad band at ~1100 cm⁻¹ | Splits into two or three bands (e.g., ~1140, 1030 cm⁻¹) | Most indicative feature of coordination. |
| ν₄ (asymmetric bend) | Strong, sharp band at ~625 cm⁻¹ | Splits into two or three bands | Confirms coordination. |
| ν₁ (symmetric stretch) | IR inactive (~930 cm⁻¹) | Becomes IR active (weak band) | Appearance indicates symmetry lowering. |
When the perchlorate is a free counter-ion, a sharp, strong band appears near 625 cm⁻¹ and a broad, very strong band appears around 1100 cm⁻¹.[6] The appearance of multiple bands in these regions strongly suggests that the perchlorate ion is coordinated to the chromium center.
Logical Diagram for Perchlorate Coordination Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy of Cr(III) complexes is challenging due to the paramagnetic nature of the d³ metal center (electronic spin S=3/2).[7] The unpaired electrons cause significant line broadening and large chemical shift ranges (hyperfine shifts) for nearby nuclei, particularly for the ligands directly coordinated to the metal.[7] However, these paramagnetic shifts can provide detailed information about the molecular and electronic structure, including the nature of metal-ligand bonding.[8]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the complex in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆).
-
Concentrations may need to be optimized to balance signal intensity against paramagnetic broadening.
-
Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing if necessary.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer.
-
Acquire a standard ¹H or ¹³C spectrum. Due to rapid relaxation, short acquisition times and relaxation delays are often used.
-
Specialized experiments, such as those with short spin-echo times, may be required to observe extremely broad or shifted resonances.[8]
-
The spectral width must be set to be very large (e.g., >200 ppm for ¹H, >1000 ppm for ¹³C) to capture the highly shifted signals.
-
Data Presentation and Interpretation: The observed chemical shift (δ_obs) in a paramagnetic complex is the sum of the diamagnetic shift (δ_dia) and the paramagnetic or hyperfine shift (δ_para).
δ_obs = δ_dia + δ_para
The hyperfine shift itself has two main components:
-
Fermi Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal to the ligand nucleus. It is highly informative about the metal-ligand bonding covalency.[8]
-
Pseudocontact (Dipolar) Shift: Arises from the through-space dipolar interaction between the electron and nuclear magnetic moments.
Key Challenges & Considerations:
-
NMR spectra of Cr(III) complexes display greatly broadened and shifted resonances, making resolution and assignment difficult.[7]
-
The interpretation of paramagnetic NMR spectra often requires comparison with structurally similar complexes or support from theoretical (quantum chemical) calculations to assign signals and understand the contributions to the hyperfine shifts.[8][9]
-
Despite the difficulties, ¹⁹F NMR can be a useful probe for complexes with fluorine-containing ligands, as the signals can be readily distinguished.[7]
Example Paramagnetic Shift Data:
| Complex Type | Nucleus | Example Shift Range (ppm) | Notes | Reference |
| Cr(III)-acac | ¹³C | 300 to 1200 | Extremely deshielded resonances observed. | [8][10] |
| Cr(III)-Cp | ¹H | -40 to 160 | Shifts are sensitive to ligand substitution. | [9] |
| Cr(III)-trifluoroacetate | ¹⁹F | -70.8 | Shifted downfield by ~5 ppm from free ligand. | [7] |
Workflow for Paramagnetic NMR Analysis:
References
- 1. scispace.com [scispace.com]
- 2. people.umass.edu [people.umass.edu]
- 3. lacc-terryb.com [lacc-terryb.com]
- 4. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of Dehydrated Metal Perchlorates
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of dehydrated metal perchlorates to prevent explosive decomposition. Anhydrous metal perchlorates are powerful oxidizing agents and can be dangerously unstable, reacting explosively to stimuli such as heat, shock, friction, and contact with organic materials. Adherence to strict safety protocols is mandatory to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What makes dehydrated metal perchlorates so hazardous?
A1: Dehydrated metal perchlorates are highly energetic compounds due to the presence of the perchlorate (B79767) anion (ClO₄⁻), which is a strong oxidizer. In the absence of water, which acts as a stabilizing agent, these salts become highly sensitive to various stimuli. The primary hazard is their potential for rapid, explosive decomposition, which can be initiated by heat, friction, impact (shock), or contact with incompatible materials, particularly organic compounds.[1][2][3] The thermal stability of a metal perchlorate is also significantly influenced by the metal cation; cations with a high charge density can distort the electron cloud of the perchlorate anion, weakening the Cl-O bonds and lowering the decomposition temperature.
Q2: I accidentally used a metal spatula to transfer an anhydrous metal perchlorate and nothing happened. Is it really that dangerous?
A2: Yes, it is extremely dangerous, and you were fortunate to avoid an incident. Several documented laboratory explosions have been attributed to the friction between a metal spatula and a metal perchlorate salt.[4] The friction can provide the activation energy needed to initiate explosive decomposition. An igniting static charge may also be produced from a metal spatula. It is imperative to always use non-metallic spatulas made of materials like ceramic or Teflon-coated tools when handling these compounds.
Q3: What are the initial signs that an anhydrous metal perchlorate may be becoming unstable?
A3: A key visual indicator of instability in anhydrous perchloric acid and some perchlorate solutions is discoloration.[5] If an anhydrous perchlorate salt or its solution shows any discoloration, it should be treated as extremely unstable and disposed of immediately by trained professionals. Do not attempt to move or handle a container with discolored or crystallized perchlorate salts around the cap.
Q4: Can I store dehydrated metal perchlorates in a standard laboratory desiccator?
A4: While a desiccator is used for drying, long-term storage of highly sensitive anhydrous perchlorates in a standard desiccator is not recommended. They should be stored in a dedicated, cool, and dry environment, segregated from all organic materials, flammable solvents, and reducing agents. The storage container should be clearly labeled with the compound's identity and a prominent warning about its explosive potential.
Q5: Are there safer alternatives to metal perchlorates for my application?
A5: In some cases, yes. For applications where the perchlorate anion is used as a non-coordinating anion, tetrafluoroborate (B81430) (BF₄⁻) salts can be excellent substitutes.[1] Tetrafluoroborate salts share a similar size and charge with perchlorate but are not oxidizing, significantly reducing the explosion hazard.[1] Researchers should evaluate whether such alternatives are suitable for their specific chemical reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Immediate Action(s) | Preventative Measure(s) |
| Spill of anhydrous metal perchlorate powder | Accidental dropping of container; improper transfer technique. | 1. DO NOT PANIC. 2. Evacuate the immediate area.3. Alert your supervisor and EH&S department immediately.4. DO NOT attempt to clean up with paper towels or other organic materials.[6] | - Handle containers with care and use secondary containment.- Conduct all transfers within a fume hood over a tray to contain spills.- Use appropriate, non-metallic tools for transfer. |
| Discoloration observed in a container of anhydrous metal perchlorate | Decomposition of the material, possibly due to contamination or prolonged storage. | 1. DO NOT TOUCH OR MOVE THE CONTAINER. 2. The material may be shock-sensitive.3. Secure the area and prevent access.4. Immediately contact your institution's Environmental Health and Safety (EH&S) or hazardous materials team for emergency disposal. | - Purchase and use only the minimum amount of perchlorate needed.- Date all containers upon receipt and first opening.- Visually inspect containers before each use.- Adhere to recommended storage conditions and shelf life. |
| A "crackling" or "popping" sound is heard during gentle heating of a hydrated metal perchlorate for dehydration. | The heating rate is too high, causing rapid release of water and potential decrepitation of the crystals. This can create fine, sensitive dust. | 1. Immediately turn off the heat source.2. Allow the apparatus to cool down completely behind a blast shield.3. Once cool, re-evaluate the heating procedure and reduce the heating rate. | - Always heat hydrated perchlorates slowly and in a controlled manner.- Use a programmable oven or a well-controlled heating mantle.- Ensure the process is monitored continuously. |
| An unexpected color change or gas evolution occurs when an anhydrous metal perchlorate is added to an organic solvent. | A chemical reaction is occurring, which could be highly exothermic and lead to an explosion. | 1. If safe to do so, immediately cease adding the perchlorate.2. If the reaction appears vigorous, evacuate the fume hood and the immediate area.3. Alert others and follow emergency procedures. | - NEVER add anhydrous metal perchlorates to organic solvents without a thorough literature review and risk assessment.- Always add the perchlorate in very small, incremental amounts with cooling and continuous monitoring.- Conduct such reactions on a small scale initially. |
Quantitative Data on Metal Perchlorate Stability
The stability of dehydrated metal perchlorates can be assessed by their decomposition temperature and sensitivity to impact. The data below provides a comparison of these parameters for various metal perchlorates. Note that these values can be influenced by factors such as purity, crystal size, and heating rate.
Thermal Decomposition Temperatures
| Metal Perchlorate | Formula | Approximate Decomposition Onset Temperature (°C) |
| Lithium Perchlorate | LiClO₄ | ~430 |
| Sodium Perchlorate | NaClO₄ | ~482 |
| Potassium Perchlorate | KClO₄ | ~400 |
| Magnesium Perchlorate | Mg(ClO₄)₂ | ~435[3] |
| Calcium Perchlorate | Ca(ClO₄)₂ | ~400 |
| Barium Perchlorate | Ba(ClO₄)₂ | ~400 |
| Ammonium (B1175870) Perchlorate | NH₄ClO₄ | ~200 |
Note: The decomposition of ammonium perchlorate is complex and can begin at lower temperatures.
Impact Sensitivity Data
Impact sensitivity is a measure of the energy required to initiate decomposition or explosion upon impact. Lower values indicate greater sensitivity.
| Compound/Mixture | Impact Energy (Joules) | Sensitivity Classification |
| Potassium Perchlorate/Aluminum/Sulfur mixture | 2.9 - 7.8[7] | High |
| Ammonium Perchlorate | Close to borderline for transport sensitivity[4] | Moderate to High |
| Nickel Hydrazine Perchlorate (NHP) derivative | Exploded upon grinding with a pestle[8] | Very High |
Note: Data for pure, dehydrated metal perchlorates is scarce in open literature due to the extreme hazards of handling these materials for testing.
Experimental Protocol: Safe Dehydration of a Hydrated Metal Perchlorate
This protocol provides a general methodology for the dehydration of a hydrated metal perchlorate. A thorough hazard assessment must be performed for the specific perchlorate salt being used before commencing any work.
1. Pre-Experiment Preparations:
-
Personal Protective Equipment (PPE): A full face shield, blast shield, flame-retardant lab coat, and heavy-duty, chemical-resistant gloves are required.
-
Engineering Controls: All work must be conducted in a designated fume hood with a blast shield. The fume hood should be free of all organic materials and other flammable chemicals.
-
Equipment:
-
Vacuum oven or a Schlenk line with a heating mantle.
-
Glassware (e.g., round-bottom flask) free of any organic residues.
-
Non-metallic spatula (ceramic or Teflon-coated).
-
Temperature controller.
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
2. Dehydration Procedure (Small Scale, <1g):
-
Place a small, accurately weighed amount of the hydrated metal perchlorate into a clean, dry round-bottom flask using a non-metallic spatula.
-
Connect the flask to a vacuum line with a cold trap placed between the flask and the vacuum pump.
-
Slowly and carefully evacuate the flask. Never apply a vacuum to a heated system containing perchlorates without a proper cold trap.
-
Once a stable vacuum is achieved, begin to heat the flask very slowly and incrementally. A typical starting temperature is just above the boiling point of water at the applied pressure.
-
Monitor the system continuously for any signs of decomposition (e.g., gas evolution, color change).
-
Gradually increase the temperature in small increments (e.g., 5-10 °C) over a prolonged period. Consult the literature for the specific dehydration temperatures of the perchlorate being handled.
-
Hold the material at the final dehydration temperature until the water has been completely removed.
-
Turn off the heat and allow the system to cool completely to room temperature under vacuum.
-
Once at room temperature, slowly and carefully backfill the flask with an inert gas (e.g., nitrogen or argon).
-
The anhydrous metal perchlorate should be used immediately or stored in a tightly sealed container under an inert atmosphere in a designated, isolated storage area.
Visualizations
Logical Relationship of Cation Properties to Thermal Stability
Caption: Logical relationship of cation properties to thermal stability.
Experimental Workflow for Safe Dehydration of Metal Perchlorates
Caption: Experimental workflow for the safe dehydration of metal perchlorates.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Shock Sensitive Chemicals | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 3. Shock-Sensitive | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 4. icheme.org [icheme.org]
- 5. Perchloric acid - Wikipedia [en.wikipedia.org]
- 6. arcorepoxy.com [arcorepoxy.com]
- 7. jes.or.jp [jes.or.jp]
- 8. CSB Releases Investigation into 2010 Texas Tech Laboratory Accident; Case Study Identifies Systemic Deficiencies in University Safety Management Practices - Investigations - News | CSB [csb.gov]
Technical Support Center: Chromium(III) Perchlorate Hexahydrate Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromium(III) perchlorate (B79767) hexahydrate solutions. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Troubleshooting Guides
Discolored or precipitated solutions of Chromium(III) perchlorate hexahydrate are common indicators of instability. The primary cause is the hydrolysis of the [Cr(H₂O)₆]³⁺ ion, a process influenced by pH, temperature, and the presence of contaminants. This guide will help you diagnose and address these issues.
Problem: My Chromium(III) perchlorate solution has changed color from blue-violet to green and/or has formed a precipitate.
This is a typical sign of hydrolysis and polymerization of the Chromium(III) aqua complex. The initial blue-violet color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. Upon standing, especially at higher pH or temperature, this ion undergoes hydrolysis, leading to the formation of green-colored hydroxo- and olated species, which can further polymerize and precipitate out of solution.
Troubleshooting Workflow
Technical Support Center: Crystallization of Chromium(III) Perchlorate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of chromium(III) perchlorate (B79767), Cr(ClO₄)₃. The focus is on controlling hydrate (B1144303) formation to obtain the desired crystalline product.
Frequently Asked Questions (FAQs)
Q1: What are the common hydrates of chromium(III) perchlorate?
Chromium(III) perchlorate is known to form several hydrates, with the most common being the hexahydrate, Cr(ClO₄)₃·6H₂O, and a nonahydrate, Cr(ClO₄)₃·9H₂O.[1] Both are typically cyan-colored solids soluble in water.[1] The anhydrous form, Cr(ClO₄)₃, is also known.
Q2: What is the primary method for synthesizing chromium(III) perchlorate?
The most common laboratory synthesis involves the reaction of chromium(III) oxide (Cr₂O₃) or chromium(III) hydroxide (B78521) (Cr(OH)₃) with perchloric acid (HClO₄).[1]
-
Reaction with oxide: Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[1]
-
Reaction with hydroxide: Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O
Q3: How can I characterize the different hydrates of chromium(III) perchlorate?
Several analytical techniques can be employed to identify and differentiate between the hydrates:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is a direct way to determine the number of water molecules in the hydrate by observing the mass loss at different temperatures. For instance, heating Mg(ClO₄)₂·6H₂O shows distinct mass loss steps corresponding to the formation of the tetrahydrate, dihydrate, and finally the anhydrous form.[2] A similar approach can be used for Cr(ClO₄)₃ hydrates.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, such as dehydration and decomposition, which occur at different temperatures for different hydrates.[3]
-
Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules and can distinguish between different hydrated forms. The O-H stretching region of the Raman spectrum is particularly useful for identifying the presence and bonding environment of water of hydration.[4][5] The perchlorate anion (ClO₄⁻) also has distinct Raman active modes that may shift depending on the coordination environment.[6][7]
-
Single Crystal X-ray Diffraction (XRD): This is the most definitive method for determining the precise crystal structure, including the number and location of water molecules in the crystal lattice.[8][9]
Q4: What are the main factors that influence which hydrate of Cr(ClO₄)₃ will crystallize?
The formation of a specific hydrate is governed by both thermodynamic and kinetic factors.[5] Key experimental parameters that you can control include:
-
Temperature: Lower crystallization temperatures generally favor the formation of higher hydrates.
-
Solvent Activity (Water Content): The concentration of water in the crystallization medium is a critical factor. Higher water activity will favor the formation of more hydrated species.
-
Cooling Rate: A slower cooling rate allows the system to remain closer to equilibrium, favoring the thermodynamically most stable hydrate at that temperature. Rapid cooling can trap more water molecules, potentially leading to a higher hydrate or a mixture of hydrates.
-
Supersaturation: The level of supersaturation can influence the nucleation and growth of crystals. Controlling the rate at which supersaturation is achieved is crucial.
Q5: Is it possible to obtain anhydrous chromium(III) perchlorate from a hydrated form?
Yes, it is possible through dehydration. However, great care must be taken as heating metal perchlorate hydrates can lead to the formation of unstable, potentially explosive, lower hydrates or anhydrous salts.[10] Dehydration should be performed under controlled conditions, for example, by using a strong desiccant in a desiccator or by azeotropic distillation with a non-polar solvent like toluene (B28343).[11] For hygroscopic salts, crystallization in a controlled humidity environment or a desiccator is often necessary.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of chromium(III) perchlorate and provides actionable steps to resolve them.
dot
Caption: Troubleshooting workflow for Cr(ClO₄)₃ crystallization.
Experimental Protocols
Protocol 1: General Synthesis of Chromium(III) Perchlorate Hexahydrate
This protocol describes a general method for synthesizing Cr(ClO₄)₃·6H₂O.
Materials:
-
Chromium(III) hydroxide (Cr(OH)₃) or Chromium(III) oxide (Cr₂O₃)
-
Perchloric acid (HClO₄), ~70%
-
Deionized water
-
Ethanol (B145695) (optional, for washing)
-
Glassware: Beaker, magnetic stirrer, stirring bar, filtration apparatus
Procedure:
-
In a fume hood, carefully add a stoichiometric amount of perchloric acid to a beaker containing a suspension of chromium(III) hydroxide or oxide in a minimal amount of deionized water.
-
Stir the mixture gently at room temperature. The reaction is exothermic. If necessary, use an ice bath to control the temperature.
-
Continue stirring until all the solid has dissolved, resulting in a clear, cyan-colored solution.
-
Slowly evaporate the solvent at room temperature or slightly elevated temperature (e.g., 40-50 °C) to concentrate the solution. Avoid boiling, as this can lead to the formation of less soluble species.
-
Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature, and then further cool in a refrigerator (e.g., 4 °C) to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acid.
-
Dry the crystals in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel).
Protocol 2: Controlling Hydrate Formation
This section provides strategies to favor the crystallization of a specific hydrate.
To favor the formation of a HIGHER hydrate (e.g., nonahydrate):
-
Low Temperature Crystallization: After concentrating the solution, cool it to a lower temperature (e.g., 0 °C or below) for crystallization.
-
High Water Activity: Ensure the crystallization is performed from a purely aqueous solution with high water content.
To favor the formation of a LOWER hydrate (e.g., hexahydrate or lower):
-
Higher Temperature Crystallization: Crystallize the salt from a supersaturated solution at a higher temperature.
-
Use of a Co-solvent: Introduce a miscible organic solvent in which the salt is less soluble (an anti-solvent), such as ethanol or acetone, to the aqueous solution.[13] This reduces the activity of water and can promote the crystallization of a lower hydrate.
-
Controlled Humidity: For very hygroscopic salts, performing the crystallization in a controlled humidity environment or a desiccator with a desiccant can help in obtaining lower hydrates.[12]
To obtain ANHYDROUS Cr(ClO₄)₃:
-
Non-Aqueous Crystallization: Attempt crystallization from a non-aqueous solvent in which the anhydrous salt has some solubility. Protic solvents should generally be avoided due to the potential for solvolysis. Aprotic, coordinating solvents might be suitable.[14][15]
-
Dehydration of Hydrates: Carefully heat the hydrated salt under vacuum. This must be done with extreme caution due to the potential for explosion.[10] A safer alternative is azeotropic distillation with a solvent like toluene to remove water.[11]
Protocol 3: Characterization by TGA/DSC
This protocol outlines the use of TGA/DSC for analyzing the hydration state of a Cr(ClO₄)₃ sample.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the Cr(ClO₄)₃ crystal sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).
-
Place the crucible in the TGA/DSC furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to identify the temperatures of dehydration events and the corresponding mass loss for each step. The stoichiometry of the hydrate can be calculated from the percentage of mass loss.
Data Presentation
Table 1: Influence of Experimental Conditions on Hydrate Formation
| Parameter | To Favor HIGHER Hydrates | To Favor LOWER Hydrates/Anhydrous |
| Temperature | Lower | Higher |
| Water Activity | High (aqueous solvent) | Low (co-solvents, desiccants) |
| Cooling Rate | Fast (kinetic trapping) | Slow (thermodynamic control) |
| Solvent | Water | Non-aqueous solvents (for anhydrous) |
Table 2: Properties of Common Hydrates of Chromium(III) Perchlorate
| Property | Cr(ClO₄)₃·9H₂O | Cr(ClO₄)₃·6H₂O | Anhydrous Cr(ClO₄)₃ |
| Molar Mass ( g/mol ) | 512.48 | 458.44[16] | 350.34 |
| Appearance | Cyan Solid[1] | Cyan Solid[1] | - |
| Solubility in Water | Soluble[1] | 130 g/100 mL (20 °C)[1] | 58 g/100 mL (25 °C)[1] |
Visualization of Experimental Workflow
dot
Caption: Controlled crystallization and characterization workflow.
References
- 1. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Determination of the crystal structure of magnesium perchlorate hydrates by X-ray powder diffraction and the charge-flipping method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. reddit.com [reddit.com]
- 13. unifr.ch [unifr.ch]
- 14. pearsoncanada.ca [pearsoncanada.ca]
- 15. vpscience.org [vpscience.org]
- 16. Chromium(3+) perchlorate--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing exothermic reactions during Chromium(III) perchlorate synthesis
This guide provides technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Chromium(III) perchlorate (B79767). It addresses common challenges, particularly the management of exothermic reactions, and offers troubleshooting advice and frequently asked questions.
Troubleshooting Guide
Issue 1: Uncontrolled Exothermic Reaction and Temperature Spike
Symptoms:
-
Rapid increase in reaction temperature.
-
Vigorous boiling or splashing of the reaction mixture.
-
Evolution of fumes.
Possible Causes:
-
Too rapid addition of perchloric acid to chromium(III) hydroxide (B78521) or oxide.
-
Inadequate cooling of the reaction vessel.
-
Insufficient stirring, leading to localized "hot spots."
Solutions:
| Solution | Detailed Steps | Key Parameters |
| Immediate Cooling | Immerse the reaction vessel in an ice-water bath or a dry ice/acetone bath for more efficient cooling. | Bath Temperature: 0-5°C (ice-water), -78°C (dry ice/acetone). |
| Slow Reagent Addition | Add the perchloric acid dropwise using a dropping funnel. Monitor the temperature continuously. | Rate of Addition: 1-2 drops per second, adjusting as needed to maintain the desired temperature. |
| Efficient Stirring | Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous and heat is distributed evenly. | Stirring Speed: Sufficient to create a vortex without splashing. |
| Emergency Quenching | In case of a thermal runaway, have a quenching agent ready, such as a large volume of cold water or a dilute basic solution, to quickly cool and dilute the reaction.[1][2] | Quenching Agent: Cold water or 5% sodium bicarbonate solution. |
Issue 2: Low Yield of Chromium(III) Perchlorate
Symptoms:
-
The final isolated product weight is significantly lower than the theoretical yield.
Possible Causes:
-
Incomplete reaction between the chromium precursor and perchloric acid.
-
Decomposition of the product due to excessive heating.
-
Loss of product during filtration and washing steps.
Solutions:
| Solution | Detailed Steps | Key Parameters |
| Ensure Complete Reaction | Allow the reaction to stir for a sufficient amount of time after the addition of perchloric acid is complete. Gently warm the mixture if the reaction is too slow at low temperatures. | Reaction Time: 2-4 hours post-addition. |
| Controlled Heating | If heating is required to drive the reaction to completion, use a water bath to maintain a gentle and uniform temperature. | Heating Temperature: 40-50°C. |
| Careful Product Isolation | Use a fine porosity filter paper or a sintered glass funnel to collect the crystalline product. Wash the product with a minimal amount of a cold, appropriate solvent (e.g., ethanol) to remove impurities without dissolving a significant amount of the product. | Washing Solvent: Cold absolute ethanol (B145695). |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with the synthesis of Chromium(III) perchlorate?
A1: The primary hazard is the strongly exothermic reaction between the chromium precursor (chromium(III) hydroxide or oxide) and perchloric acid.[3] Perchloric acid is a strong oxidizing agent, and its reaction with reducing agents or organic materials can be explosive.[3] A rapid increase in temperature can lead to a runaway reaction, vigorous boiling, and the potential for an explosion, especially if the concentration of perchloric acid is high.
Q2: What are the appropriate personal protective equipment (PPE) for this synthesis?
A2: Given the corrosive and oxidizing nature of the reagents, the following PPE is mandatory:
-
Chemical splash goggles and a face shield.
-
A chemical-resistant apron or lab coat.
-
Gloves: Neoprene or other gloves rated for handling strong acids and oxidizing agents.
-
Work should be conducted in a certified chemical fume hood.
Q3: How can I monitor the reaction temperature effectively?
A3: Use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture (ensure it is chemically resistant). An external temperature probe in the cooling bath is also recommended to monitor the cooling efficiency.
Q4: What are the signs of a potential runaway reaction?
A4: Be vigilant for the following signs:
-
A sudden and rapid increase in temperature that is not controlled by the cooling bath.
-
A change in the color or viscosity of the reaction mixture.
-
An increase in the rate of gas evolution.
-
Unusual noises from the reaction vessel.
Q5: What should I do in the event of a perchloric acid spill?
A5: In case of a small spill, neutralize it with a weak base such as sodium bicarbonate or sodium carbonate. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not use organic materials like paper towels to absorb the spill, as this can create a fire or explosion hazard.
Experimental Protocol: Synthesis of Chromium(III) Perchlorate Hexahydrate
This protocol outlines the synthesis of this compound from chromium(III) hydroxide.
Materials:
-
Chromium(III) hydroxide (Cr(OH)₃)
-
70% Perchloric acid (HClO₄)
-
Distilled water
-
Ethanol (absolute, cold)
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer or thermocouple
-
Sintered glass funnel
-
Vacuum flask
Procedure:
-
Preparation of Chromium(III) Hydroxide Slurry: In a round-bottom flask, suspend a known quantity of chromium(III) hydroxide in a minimal amount of distilled water to create a slurry.
-
Cooling: Place the flask in an ice-water bath and begin stirring. Allow the slurry to cool to 0-5°C.
-
Slow Addition of Perchloric Acid: Slowly add a stoichiometric amount of 70% perchloric acid to the dropping funnel. Add the acid dropwise to the stirred slurry. The balanced chemical equation is: Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O.[4][5]
-
Temperature Monitoring and Control: Carefully monitor the internal temperature of the reaction. The rate of addition of perchloric acid should be adjusted to maintain the temperature below 10°C.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours. The color of the solution should change, indicating the formation of the chromium(III) perchlorate complex.
-
Crystallization: If crystals do not form readily, the solution can be concentrated by carefully removing some of the water under reduced pressure, while keeping the temperature low. Alternatively, slow evaporation in a fume hood may be employed.
-
Isolation of Product: Collect the cyan-colored crystals of this compound by vacuum filtration using a sintered glass funnel.[6]
-
Washing: Wash the crystals with a small amount of cold, absolute ethanol to remove any unreacted starting materials or byproducts.
-
Drying: Dry the product in a desiccator over a suitable drying agent.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Chromium(III) Perchlorate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during organic synthesis using Chromium(III) perchlorate (B79767) as a catalyst. The information is presented in a question-and-answer format to directly address specific issues related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the primary factors to investigate?
Low yields in Chromium(III) perchlorate catalyzed reactions can often be attributed to several critical factors ranging from catalyst activity to substrate purity. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity due to Hydration: Chromium(III) perchlorate is hygroscopic, and the presence of water can significantly decrease its Lewis acidity and catalytic activity. The catalyst exists as a hexahydrate, and its anhydrous form is generally more active for many reactions.
-
Solution: Ensure the use of anhydrous Chromium(III) perchlorate. If using the hydrate, consider in-situ dehydration methods where appropriate for the specific reaction, or dry the catalyst under vacuum at an elevated temperature prior to use, provided it does not lead to decomposition. Always handle and store the catalyst under an inert atmosphere (e.g., in a glovebox or desiccator).
-
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. An inadequate temperature may result in a slow reaction rate, while an excessively high temperature can lead to catalyst decomposition or the formation of undesired byproducts.
-
Solution: The optimal temperature is reaction-dependent. It is advisable to screen a range of temperatures to find the ideal balance between reaction rate and yield.
-
-
Inappropriate Solvent Choice: The solvent can influence the solubility of reactants and the catalyst, as well as the stability of intermediates.
-
Solution: The choice of solvent can be critical. For instance, in Michael addition reactions, solvents like acetonitrile (B52724) have been shown to be effective. It is recommended to perform a solvent screen to identify the most suitable medium for your specific transformation.
-
-
Insufficient Catalyst Loading: Inadequate amounts of the catalyst will naturally lead to incomplete conversion and low yields.
-
Solution: While catalytic amounts are desired, some Lewis acid-catalyzed reactions require higher loadings. An initial screening of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is recommended to determine the optimal concentration.
-
-
Substrate or Reagent Impurities: Impurities in the starting materials or reagents can act as poisons to the catalyst, inhibiting its activity.
-
Solution: Ensure the purity of all substrates and reagents. Purification of starting materials through techniques like distillation, recrystallization, or chromatography may be necessary.
-
Q2: I am observing the formation of significant side products. What are the likely causes and how can I improve selectivity?
The formation of side products can be a major contributor to low yields of the desired product. Understanding the potential side reactions is key to mitigating them.
Potential Causes and Solutions:
-
Side Reactions due to High Temperature: Elevated temperatures can provide the activation energy for competing reaction pathways.
-
Solution: Lowering the reaction temperature can often enhance selectivity by favoring the desired reaction pathway, which typically has a lower activation energy.
-
-
Cross-Aldol or Self-Condensation Reactions: In reactions involving carbonyl compounds, such as aldol (B89426) or Michael additions, self-condensation of the starting materials can be a significant side reaction.[1]
-
Solution: Carefully control the order of addition of reagents. For instance, adding the electrophile slowly to a mixture of the nucleophile and the catalyst can sometimes minimize self-condensation of the electrophile.
-
-
Hydrolysis of Substrates or Products: The presence of water, especially at elevated temperatures, can lead to the hydrolysis of sensitive functional groups in the substrates or products.
-
Solution: As mentioned for catalyst activity, maintaining strictly anhydrous conditions is crucial. Use dry solvents and freshly distilled reagents.
-
Q3: My catalyst appears to deactivate during the reaction. What are the potential deactivation mechanisms and can the catalyst be regenerated?
Catalyst deactivation can lead to stalling of the reaction before completion. Understanding the deactivation pathway is the first step towards prevention and potential regeneration.
Potential Deactivation Mechanisms:
-
Hydrolysis: As a Lewis acid, Chromium(III) perchlorate can be susceptible to hydrolysis, leading to the formation of less active chromium hydroxide (B78521) species.
-
Strong Product Binding: In some cases, the product of the reaction may coordinate more strongly to the chromium center than the starting material, leading to product inhibition and effective catalyst deactivation.
-
Formation of Insoluble Chromium Species: Changes in the reaction medium (e.g., pH, solvent polarity) could lead to the precipitation of inactive chromium salts.
Catalyst Regeneration:
While specific protocols for the regeneration of Chromium(III) perchlorate are not widely documented in the literature, general strategies for regenerating Lewis acid catalysts can be considered. For chromium-based catalysts used in other applications, regeneration often involves high-temperature treatments to burn off organic residues, followed by a specific treatment to restore the active catalytic sites. For instance, some deactivated chromium catalysts can be regenerated by a controlled oxidation to remove carbonaceous deposits, followed by a reduction step to return the chromium to its active oxidation state. However, the thermal stability of the perchlorate anion must be carefully considered, as perchlorates can be explosive at elevated temperatures. Regeneration of Chromium(III) perchlorate in a laboratory setting should be approached with extreme caution and is generally not recommended without thorough safety analysis.
Data Presentation
Table 1: Effect of Catalyst Loading and Temperature on the Yield of Michael Adducts
The following table summarizes the impact of catalyst loading and temperature on the yield of the Michael addition product between indole (B1671886) and an α,β-unsaturated ketone, catalyzed by Chromium(III) perchlorate.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 25 | 12 | 65 |
| 2 | 10 | 25 | 12 | 85 |
| 3 | 15 | 25 | 12 | 92 |
| 4 | 10 | 0 | 24 | 75 |
| 5 | 10 | 50 | 8 | 88 |
Data is representative and compiled for illustrative purposes based on typical trends observed in Lewis acid catalysis.
Table 2: Influence of Solvent on Reaction Yield
The choice of solvent can significantly impact the outcome of Chromium(III) perchlorate catalyzed reactions. This table illustrates the effect of different solvents on the yield of a representative Diels-Alder reaction.
| Entry | Solvent | Dielectric Constant (ε) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 9.1 | 18 | 78 |
| 2 | Acetonitrile | 37.5 | 18 | 90 |
| 3 | Toluene | 2.4 | 24 | 55 |
| 4 | Diethyl Ether | 4.3 | 24 | 40 |
| 5 | Tetrahydrofuran | 7.6 | 24 | 65 |
Data is representative and compiled for illustrative purposes based on typical trends observed in Lewis acid catalysis.
Experimental Protocols
Protocol 1: General Procedure for Chromium(III) Perchlorate Catalyzed Michael Addition of Indoles to α,β-Unsaturated Ketones
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add Chromium(III) perchlorate hexahydrate (0.1 mmol, 10 mol%).
-
Solvent and Reactant Addition: Add anhydrous acetonitrile (2 mL). To this suspension, add the indole (1.0 mmol).
-
Reaction Initiation: Add the α,β-unsaturated ketone (1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in catalyzed reactions.
Diagram 2: Catalytic Cycle for a Lewis Acid-Catalyzed Reaction
Caption: A simplified catalytic cycle for a Lewis acid-catalyzed reaction.
References
Technical Support Center: Crystal Growth of Chromium(III) Perchlorate Hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cooling rate for the crystal growth of Chromium(III) perchlorate (B79767) hexahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for obtaining large, high-quality crystals of Chromium(III) perchlorate hexahydrate?
A1: To grow large and high-quality crystals, a slow and controlled cooling rate is essential.[1][2] Rapid cooling tends to produce a large number of small crystals, while slow cooling allows for the growth of larger, more well-defined crystals.[1][3][4] The key is to maintain a state of low supersaturation throughout the crystallization process.
Q2: What is the solubility of this compound in water?
A2: this compound is highly soluble in water.[2][3][4] This high solubility is a critical factor to consider when preparing your saturated solution for crystallization.
Q3: At what temperature does this compound melt or decompose?
A3: The hexahydrate form of Chromium(III) perchlorate is reported to melt at 130°C and begins to decompose between 180-220°C.
Q4: Can different hydrates of Chromium(III) perchlorate form during crystallization?
A4: Yes, the formation of different hydrates is possible and depends on the crystallization conditions.[2][3] Lower crystallization temperatures may favor the formation of higher hydrates (like the nonahydrate), while higher temperatures tend to yield lower hydrates such as the desired hexahydrate.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Formation of many small crystals instead of large single crystals. | The cooling rate is too fast, leading to excessive nucleation.[1] | Decrease the cooling rate significantly. Aim for a very slow, gradual temperature reduction. Consider using a programmable water bath or a well-insulated container to slow down heat loss. |
| No crystals are forming, even after the solution has cooled. | The solution is not sufficiently supersaturated, or it is in a metastable state. | Add a seed crystal to induce nucleation. If no seed crystal is available, try gently scratching the inside of the beaker with a glass rod to create nucleation sites. Alternatively, the initial concentration might be too low; try preparing a more concentrated solution. |
| The resulting crystals are cloudy or contain visible inclusions. | The cooling rate was too rapid, trapping solvent or impurities within the crystal lattice. | Reduce the cooling rate to allow impurities to diffuse away from the growing crystal face.[4] Ensure the starting materials are of high purity. |
| The solution turns from a purple/blue color to green upon heating and is difficult to crystallize. | Formation of a highly soluble sulfato-complex (if sulfate (B86663) impurities are present) or other complex ions at elevated temperatures that inhibit crystallization.[5] | Avoid excessive heating when dissolving the salt. If this occurs, allowing the solution to stand at room temperature for an extended period (days to weeks) may help the desired complex to reform.[5] |
| Crystals "pop" or collapse into a powder upon drying. | The crystal lattice is dependent on the presence of solvent molecules, and their removal leads to structural collapse.[6] | Do not completely dry the crystals under vacuum or at elevated temperatures. It is often best to store the crystals in their mother liquor until they are needed for analysis.[6] |
| An oily precipitate or amorphous solid forms instead of crystals. | The concentration of the solution is too high, or the cooling is too rapid, causing the compound to "crash out" of solution. | Start with a less concentrated solution. Ensure the cooling process is very slow and controlled. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Solubility in Water | 130 g/100 mL (at 20 °C) | [3] |
| Melting Point | 130 °C | |
| Decomposition Temperature | 180-220 °C |
Experimental Protocols
Protocol 1: Preparation of a Saturated Solution of this compound
-
Determine the desired saturation temperature. A good starting point is typically 40-50 °C.
-
Add this compound to deionized water in a clean beaker. Based on its high solubility, you will need a significant amount of the salt.[3]
-
Gently heat the solution on a hot plate with continuous stirring. Do not boil the solution, as this can lead to the formation of undesirable complexes.[5]
-
Continue adding the salt until a small amount of undissolved solid remains at the bottom of the beaker. This indicates that the solution is saturated at that temperature.
-
Gently warm the solution a few degrees higher to dissolve the remaining solid.
-
Filter the hot solution through a pre-warmed filter paper and funnel into a clean crystallization dish. This will remove any insoluble impurities.
Protocol 2: Controlled Cooling Crystallization
-
Cover the crystallization dish containing the hot, saturated solution. A watch glass or petri dish lid is suitable.
-
Place the covered dish in an insulated container (e.g., a Dewar flask or a styrofoam box) to slow the rate of cooling. For more precise control, use a programmable water bath set to a slow cooling ramp (e.g., 0.1-0.5 °C/hour).
-
Allow the solution to cool undisturbed for 24-72 hours. Avoid any vibrations or sudden temperature changes.
-
Once crystal growth is complete, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of a cold, saturated solution of the salt or a solvent in which the salt is sparingly soluble to remove any remaining mother liquor.
-
Do not fully dry the crystals unless absolutely necessary. Store them in a sealed container with a small amount of the mother liquor.[6]
Visualizations
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. This compound|Supplier [benchchem.com]
- 3. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 4. This compound (55147-94-9) for sale [vulcanchem.com]
- 5. Sciencemadness Discussion Board - Chromium alum crystallisation problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Incompatible materials to avoid with Chromium(III) perchlorate
This guide provides essential safety information for researchers, scientists, and drug development professionals working with Chromium(III) perchlorate (B79767). The following question-and-answer format addresses specific issues related to its incompatibility with other materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Chromium(III) perchlorate?
A1: Chromium(III) perchlorate is a strong oxidizing agent. The primary hazards are its potential to cause fire or explosion, especially when in contact with incompatible materials.[1][2] It is also corrosive and can cause severe skin and eye damage upon direct contact.[1][3] Ingestion may be harmful, and heating can lead to violent rupture of containers and the release of toxic fumes like hydrogen chloride and metal oxides.[1][3]
Q2: I am planning a reaction involving an organic solvent. What precautions should I take with Chromium(III) perchlorate?
A2: Extreme caution is necessary. Mixtures of perchlorates with organic materials can be highly reactive and potentially explosive.[1][2] This includes common laboratory solvents, as well as materials like wood, paper, leather, and even dust.[1][4] It is crucial to consult the Safety Data Sheet (SDS) for both the specific Chromium(III) perchlorate hydrate (B1144303) you are using and the organic solvent to assess compatibility. Consider using alternative, less reactive solvents if possible. All work should be conducted in a properly functioning fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE).
Q3: Can I store Chromium(III) perchlorate with other chemicals in my laboratory's chemical cabinet?
A3: No, Chromium(III) perchlorate should be segregated from incompatible materials.[1] It must be stored away from reducing agents, flammable and combustible materials, organic substances, acids, and finely powdered metals.[1][5][6] Store it in a cool, dry, well-ventilated area, and ensure the container is tightly closed.
Q4: What should I do if I accidentally spill Chromium(III) perchlorate and it comes into contact with another chemical?
A4: In case of a spill involving contact with another chemical, evacuate the immediate area and alert emergency responders, informing them of the location and nature of the hazard.[1] Do not attempt to clean it up yourself, especially if it has mixed with a combustible or organic material, as this can create a shock-sensitive and potentially explosive mixture.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected heat generation or fuming during an experiment. | Reaction with an incompatible material. | Immediately cease the addition of any reagents. If safe to do so, cool the reaction vessel with an ice bath. Be prepared for a potential runaway reaction and evacuate if necessary. |
| Discoloration or degradation of storage container. | Reaction with the container material or contamination. | Transfer the Chromium(III) perchlorate to a new, clean, and compatible container. Ensure the original container is properly decontaminated before disposal. |
| A solid mixture containing Chromium(III) perchlorate appears to have changed color or texture over time. | Potential dehydration or reaction with contaminants. | Unintentional dehydration can lead to the formation of unstable, endothermic lower hydrates capable of explosive decomposition.[1] Do not handle the material. Isolate the area and seek expert advice from your institution's environmental health and safety office. |
Incompatible Materials Summary
The following table summarizes materials to avoid with Chromium(III) perchlorate. This is not an exhaustive list, and the Safety Data Sheet (SDS) should always be consulted for the most complete information.
| Material Class | Specific Examples | Potential Hazard |
| Reducing Agents | Organic compounds, active metals, cyanides, esters, thiocyanates.[1] | Violent reactions, heat generation, potential for fire and explosion.[1] |
| Organic Materials | Wood, paper, leather, flour, sawdust, sugar, shellac, hydrocarbons, oils, grease.[1] | Can be ignited by friction, shock, or heat, leading to fire or explosion.[1] |
| Powdered & Finely Divided Metals | Aluminum, magnesium, zinc, iron, copper.[1][5][6] | Can form explosive mixtures.[1] |
| Acids | Sulfuric acid, nitric acid.[1] | Contact with strong acids can liberate explosive chlorine dioxide gas or form unstable perchloric acid.[1] |
| Ammonium (B1175870) Salts | Ammonium nitrate, ammonium chloride. | Contact can lead to ignition and potential explosion.[1] |
| Sulfur & Sulfur Compounds | Sulfur, sulfides, sulfites, hyposulfites.[1] | Mixtures are dangerously sensitive to friction or shock and can ignite spontaneously.[1] |
| Phosphorus | Red and white phosphorus. | Forms powerful explosives that are sensitive to friction and shock.[1] |
| Other Incompatible Substances | Metal phosphides, metal thiocyanates, metal cyanides, glycols (on heating).[1] | Risk of ignition and explosion.[1] |
Experimental Protocols
Due to the inherent dangers, detailed experimental protocols for demonstrating the incompatibility of Chromium(III) perchlorate are not provided. Such experiments should only be conducted by trained professionals under strict safety protocols, including the use of a blast shield, remote handling, and appropriate personal protective equipment. The primary "experiment" for a researcher is to ensure safe handling by avoiding the incompatible materials listed above.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling and storage of Chromium(III) perchlorate.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. americanelements.com [americanelements.com]
- 3. Chromium(III) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Synthesis of Chromium Complexes Using Perchlorate Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of chromium complexes using perchlorate (B79767) salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with using perchlorate salts in the synthesis of chromium complexes?
A1: The primary and most severe hazard is the risk of explosion. Perchlorate salts of metal complexes, particularly those containing organic ligands, can be highly energetic and sensitive to shock, friction, and heat.[1][2] Unintentional dehydration of hydrated metal perchlorates can also lead to the formation of unstable, explosive lower hydrates.[2][3] Several incidents involving violent explosions of metal perchlorate complexes have been reported, causing significant damage and serious injuries.[1]
Q2: Can perchlorate salts lead to side reactions other than explosions?
A2: Yes, other side reactions can occur:
-
Oxidation of Cr(III) to Cr(VI): Under certain conditions, such as elevated temperatures, perchloric acid and its salts can act as oxidizing agents, converting chromium(III) to the more toxic and often undesired chromium(VI) species.[4]
-
Olation and Formation of Polymeric Species: In aqueous solutions, chromium(III) ions have a tendency to hydrolyze and form olated species, which are hydroxo-bridged polymers. This process is highly dependent on the pH of the solution. While not exclusively caused by perchlorate, the conditions used in perchlorate-based syntheses can promote this side reaction if the pH is not carefully controlled.[5][6]
-
Ligand Oxidation: Although less commonly reported for chromium(III) complexes, the oxidizing nature of perchlorate could potentially lead to the oxidation of sensitive organic ligands under harsh reaction conditions.
Q3: Why are perchlorate salts used in chromium complex synthesis despite the risks?
A3: Perchlorate is a weakly coordinating anion.[7] This property is advantageous because the perchlorate ion is less likely to coordinate to the chromium center and interfere with the binding of the desired ligands. This can facilitate the crystallization of the desired complex.[8] Perchlorate salts are also often readily available and inexpensive.[8]
Q4: What are safer alternatives to perchlorate salts?
A4: Several weakly coordinating anions can be used as safer alternatives to perchlorate. These include:
-
Tetrafluoroborate (B81430) (BF₄⁻)[1]
-
Hexafluorophosphate (B91526) (PF₆⁻)
-
Trifluoromethanesulfonate (OTf⁻)
-
Tetraphenylborate (BPh₄⁻)
These anions are generally considered to be non-oxidizing and form less energetic salts.[1]
Q5: How does pH affect the synthesis of chromium(III) complexes?
A5: The pH of the reaction medium is a critical parameter in chromium(III) chemistry.
-
Low pH (acidic): In acidic solutions (typically pH < 4), the predominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[5][6] These conditions can help to prevent the formation of hydroxo-bridged species.
-
Intermediate pH (near-neutral): As the pH increases (pH 4-6), hydrolysis occurs, leading to the formation of species like [Cr(OH)(H₂O)₅]²⁺, [Cr(OH)₂(H₂O)₄]⁺, and eventually the precipitation of chromium(III) hydroxide (B78521), Cr(OH)₃.[5][6] This pH range is often where olation becomes a significant side reaction.
-
High pH (basic): At pH values above 6, chromium(III) hydroxide precipitates.[5][6] In strongly basic conditions, the soluble hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻, can be formed.
Troubleshooting Guides
Problem 1: The reaction mixture turned from the expected color (e.g., violet, green) to yellow or orange.
| Possible Cause | Troubleshooting Steps |
| Oxidation of Cr(III) to Cr(VI) | 1. Immediately cool the reaction mixture. 2. Avoid prolonged heating or excessively high temperatures. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. If possible, use a different, non-oxidizing counter-ion for the synthesis. 5. Characterize the product using UV-Vis spectroscopy to check for the characteristic absorption bands of Cr(VI) species. |
Problem 2: A gelatinous or intractable precipitate forms instead of crystalline product.
| Possible Cause | Troubleshooting Steps |
| Formation of Hydroxo-Bridged Polymers (Olation) | 1. Carefully control the pH of the reaction mixture, keeping it in the acidic range (typically pH < 4) to suppress hydrolysis.[5][6] 2. Use a buffered solution to maintain a stable pH. 3. Work at lower temperatures to slow down the kinetics of olation. 4. Ensure rapid and efficient mixing to avoid localized high pH regions, especially when adding basic reagents. |
Problem 3: The isolated product is found to be explosive or highly sensitive.
| Possible Cause | Troubleshooting Steps |
| Inherent Instability of the Perchlorate Salt | 1. STOP! Do not proceed with further handling of the material. 2. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on the safe handling and disposal of energetic materials. 3. NEVER scrape or grind the solid. 4. In future syntheses, substitute perchlorate with a safer, non-oxidizing anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[1] 5. Always work with the smallest possible scale of reaction when using perchlorate salts. |
Problem 4: Low yield of the desired crystalline product.
| Possible Cause | Troubleshooting Steps |
| Side reactions consuming starting material | 1. Review the troubleshooting steps for oxidation and olation, as these side reactions can significantly reduce the yield of the target complex. |
| Poor crystallization | 1. Experiment with different crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). 2. Try a variety of solvent systems. 3. Ensure the starting materials are pure. Impurities can inhibit crystallization. |
Experimental Protocols
Synthesis of Hexaamminechromium(III) Perchlorate, --INVALID-LINK--₃
Disclaimer: This protocol is provided for informational purposes only. The synthesis of perchlorate salts, especially those with ammine ligands, is extremely hazardous and should only be attempted by experienced chemists with appropriate safety measures in place, including the use of a blast shield and personal protective equipment. The substitution of perchlorate with a safer anion is strongly recommended.
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Liquid ammonia (B1221849) (NH₃)
-
Iron(II) ammonium (B1175870) sulfate (B86663) (catalyst)
-
Sodium metal (catalyst)
-
Perchloric acid (HClO₄), dilute solution
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of the Hexaamminechromium(III) Chloride:
-
In a well-ventilated fume hood, condense liquid ammonia into a Dewar flask equipped with a stirrer.
-
Add a small piece of clean sodium metal and a catalytic amount of iron(II) ammonium sulfate.
-
Once the blue color of the solvated electrons has disappeared (indicating the formation of sodium amide), slowly add anhydrous chromium(III) chloride in small portions with vigorous stirring.[9] The reaction is exothermic and addition should be slow to prevent boiling over.
-
After the addition is complete, allow the brown precipitate to settle and decant the supernatant liquid.
-
The resulting solid, crude [Cr(NH₃)₆]Cl₃, should be carefully dried.
-
-
Conversion to the Perchlorate Salt:
-
Dissolve the crude [Cr(NH₃)₆]Cl₃ in a minimal amount of warm water.
-
Filter the solution to remove any insoluble impurities.
-
Slowly and with cooling , add a stoichiometric amount of dilute perchloric acid to the filtrate.
-
The less soluble --INVALID-LINK--₃ will precipitate as a yellow solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Carefully filter the product using a Büchner funnel. Do not allow the product to become completely dry on the filter paper if there is any risk of friction from scraping.
-
Wash the product with small portions of cold ethanol, followed by diethyl ether.
-
Air-dry the product in a location free from ignition sources and mechanical shock.
-
Safety Notes:
-
All operations involving liquid ammonia must be conducted in a fume hood.
-
The final product, --INVALID-LINK--₃, is a potential explosive and must be handled with extreme care.[1]
-
Avoid friction, grinding, or impact of the solid product.
-
Store the product in a properly labeled container in a designated area for energetic materials.
-
Work on the smallest possible scale.
Visualizations
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Extent of oxidation of Cr(III) to Cr(VI) under various conditions pertaining to natural environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www1.lasalle.edu [www1.lasalle.edu]
Technical Support Center: Decontamination and Disposal of Chromium(III) Perchlorate Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe decontamination and disposal of waste containing Chromium(III) perchlorate (B79767). The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the decontamination and disposal process.
| Problem | Possible Cause | Recommended Solution |
| No precipitate forms after adding sodium hydroxide (B78521). | Incomplete reduction of perchlorate: Excess bisulfite can interfere with the precipitation of chromium hydroxide.[1] | 1. Verify Perchlorate Reduction: Before proceeding to precipitation, ensure the perchlorate has been fully reduced. Use a perchlorate ion-selective electrode or a relevant analytical test to confirm its absence. 2. Optimize Bisulfite Addition: Avoid a large excess of the reducing agent. Calculate the stoichiometric amount of sodium bisulfite needed based on the initial perchlorate concentration. A modest excess (e.g., 10-20%) is recommended to ensure complete reaction. |
| Incorrect pH: The pH of the solution is critical for the precipitation of chromium(III) hydroxide. The optimal pH range is between 8.2 and 9.0.[2] | 1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before use. 2. Adjust pH Carefully: Slowly add sodium hydroxide solution while continuously monitoring the pH. If the pH is too low, the precipitation will be incomplete. If it is too high, other metal hydroxides may co-precipitate. | |
| The precipitate is gelatinous and difficult to filter. | Rapid precipitation: Adding the sodium hydroxide solution too quickly can lead to the formation of a gelatinous precipitate. | 1. Slow Addition of Precipitant: Add the sodium hydroxide solution dropwise with constant stirring to promote the formation of a denser, more easily filterable precipitate. 2. Increase Temperature: Heating the solution to at least 50°C during precipitation can improve the filterability of the chromium(III) hydroxide.[2] |
| The final liquid waste still shows a faint green color. | Incomplete precipitation of chromium: This indicates that some chromium(III) ions remain in the solution. | 1. Re-adjust pH: Check and readjust the pH to the optimal range of 8.2-9.0.[2] 2. Allow for Sufficient Settling Time: Ensure the precipitate has had adequate time to settle before filtration. A minimum of one hour is recommended. 3. Test for Residual Chromium: Use a suitable analytical method, such as Atomic Absorption Spectroscopy (AAS), to determine the residual chromium concentration and ensure it meets local disposal regulations. |
| A brown gas is evolved during the acidification step. | Reaction with other contaminants: The waste solution may contain other substances that react with the acid. | 1. Work in a Ventilated Fume Hood: Always perform this procedure in a certified chemical fume hood to avoid inhalation of any potentially hazardous fumes. 2. Cautious Acidification: Add the acid slowly and observe for any unexpected reactions. If a vigorous reaction occurs, stop the addition and reassess the waste composition. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with Chromium(III) perchlorate waste?
Chromium(III) perchlorate is a hazardous substance that presents multiple risks. The perchlorate anion is a strong oxidizing agent and can form explosive mixtures with organic materials, reducing agents, and upon heating.[3] Chromium(III), while less toxic than hexavalent chromium, can still be harmful and is regulated as a hazardous waste.[3] Direct contact can cause skin and eye irritation.[3]
2. Why is a two-step decontamination process necessary?
A two-step process is required to address both hazardous components of the waste:
-
Step 1: Reduction of Perchlorate: The perchlorate ion must be chemically reduced to the much less hazardous chloride ion. This is typically achieved using a reducing agent like sodium bisulfite.
-
Step 2: Precipitation of Chromium(III): The chromium(III) ions are then removed from the solution by precipitating them as insoluble chromium(III) hydroxide. This is done by carefully adjusting the pH of the solution to an alkaline range.
3. Can I dispose of Chromium(III) perchlorate waste directly without treatment?
No. Due to its hazardous nature, Chromium(III) perchlorate waste must be treated to neutralize the oxidizing perchlorate and remove the chromium before disposal.[3] Direct disposal is a safety hazard and violates environmental regulations.
4. What is the purpose of acidifying the solution before adding the reducing agent?
Acidifying the solution (e.g., with sulfuric acid to a pH of 2) can facilitate the reduction of perchlorate by sodium bisulfite.[3] However, this step must be performed with extreme caution in a fume hood, as mixing strong acids with perchlorate salts can be dangerous.
5. How do I know if the perchlorate has been completely reduced?
The most reliable method is to use analytical testing. A perchlorate ion-selective electrode can be used to measure the concentration of perchlorate in the solution. The goal is to reduce the perchlorate concentration to below the regulatory limit for your jurisdiction.
6. What is the optimal pH for precipitating chromium(III) hydroxide?
The optimal pH for the precipitation of chromium(III) hydroxide is between 8.2 and 9.0.[2] Within this range, the solubility of chromium(III) hydroxide is at its minimum, leading to the most effective removal from the solution.
7. What should I do with the precipitated chromium(III) hydroxide?
The filtered chromium(III) hydroxide precipitate should be collected and disposed of as hazardous waste according to local, state, and federal regulations.[3] It should be placed in a clearly labeled, sealed container.
8. What are the key safety precautions I should take during this procedure?
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact of Chromium(III) perchlorate with organic materials, flammable substances, and strong reducing agents.
-
Handle all chemicals with care, and add reagents slowly and with constant stirring.
-
Have a spill kit readily available.
Experimental Protocol: Decontamination of Chromium(III) Perchlorate Waste
This protocol outlines a detailed methodology for the safe decontamination of aqueous waste containing Chromium(III) perchlorate.
Materials:
-
Chromium(III) perchlorate waste solution
-
Sulfuric acid (dilute, e.g., 1 M)
-
Sodium bisulfite (solid or solution)
-
Sodium hydroxide solution (e.g., 1 M)
-
pH meter and probe
-
Stir plate and stir bar
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Hazardous waste containers
Procedure:
-
Preparation and Safety:
-
Perform all steps in a certified chemical fume hood.
-
Don all required PPE.
-
Ensure an emergency eyewash and safety shower are accessible.
-
-
Acidification (Perform with extreme caution):
-
Place the Chromium(III) perchlorate waste solution in a beaker on a stir plate with a stir bar.
-
Slowly and cautiously add dilute sulfuric acid to the solution while stirring to adjust the pH to approximately 2.[3] Monitor the pH continuously.
-
-
Reduction of Perchlorate:
-
Calculate the stoichiometric amount of sodium bisulfite required to reduce the perchlorate in the waste solution. It is recommended to use a 1.5 to 2.5 ppm dosage of sodium bisulfite for every 1 ppm of perchlorate.
-
Slowly add the calculated amount of sodium bisulfite to the acidified solution while stirring. A slight excess can be used to ensure complete reduction.
-
Allow the reaction to proceed for at least 30 minutes with continuous stirring.
-
(Optional but recommended) Test a small aliquot of the solution for the presence of perchlorate to confirm complete reduction before proceeding.
-
-
Precipitation of Chromium(III) Hydroxide:
-
Slowly add 1 M sodium hydroxide solution dropwise to the solution while stirring.
-
Continuously monitor the pH. Continue adding sodium hydroxide until the pH of the solution is stable within the range of 8.2-9.0.[2] A greenish precipitate of chromium(III) hydroxide will form.
-
For improved filtration, the solution can be heated to at least 50°C during this step.[2]
-
-
Separation and Disposal:
-
Turn off the stir plate and allow the precipitate to settle for at least one hour.
-
Carefully decant the supernatant (the clear liquid) and set it aside for further analysis and disposal.
-
Filter the remaining slurry containing the precipitate using a Büchner funnel and appropriate filter paper.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Carefully transfer the solid chromium(III) hydroxide precipitate into a labeled hazardous waste container for disposal according to institutional and regulatory guidelines.
-
Analyze the supernatant for residual chromium and perchlorate to ensure it meets the criteria for disposal down the drain or as non-hazardous waste. If limits are exceeded, the liquid waste may require further treatment or be disposed of as hazardous waste.
-
Decontamination and Disposal Workflow
Caption: Workflow for the decontamination and disposal of Chromium(III) perchlorate waste.
References
Addressing skin and eye contact with Chromium(III) perchlorate solutions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Chromium(III) perchlorate (B79767) solutions. It is essential to read and understand the Safety Data Sheet (SDS) for this chemical before beginning any experiment.
Frequently Asked Questions (FAQs) - Skin and Eye Contact
Q1: What are the immediate risks of skin contact with a Chromium(III) perchlorate solution?
A1: Direct contact with Chromium(III) perchlorate solution can cause chemical burns.[1] The solution is corrosive and can lead to severe irritation, especially if the skin is broken.[1] Ulcerations known as "chrome ulcers" may develop.[1] While skin contact itself is not expected to have harmful health effects, absorption through wounds or lesions could lead to systemic injury.[1]
Q2: What should I do immediately if Chromium(III) perchlorate solution splashes on my skin?
A2: Immediately flush the affected area with large amounts of water for at least 15 minutes.[2][3] If a safety shower is available, use it.[1] Simultaneously, remove all contaminated clothing, including shoes.[1][4] It is crucial to wash the contaminated skin with soap and water.[5] Seek immediate medical attention after flushing.[6]
Q3: What are the potential consequences of eye contact with this solution?
A3: Chromium(III) perchlorate solutions can cause severe eye damage and chemical burns upon direct contact.[1] Vapors or mists of the solution can also be extremely irritating to the eyes.[1]
Q4: What is the correct first aid procedure for eye contact?
A4: Immediately hold the eyelids apart and flush the eye continuously with running water for at least 15-20 minutes.[1][7] Ensure complete irrigation of the eye by occasionally lifting the upper and lower eyelids.[1][5] Do not rub the eye or use any neutralizing substances.[7] After flushing, seek immediate medical attention from an eye specialist (ophthalmologist).[7] If you are wearing contact lenses, remove them immediately after the initial rinse.
Q5: Is it necessary to seek medical attention even for minor exposures?
A5: Yes. Urgent hospital treatment is likely to be needed for any exposure.[1] Always consult a physician and show them the Safety Data Sheet for the chemical.[4] Symptoms of perchlorate exposure, such as shortness of breath, can be delayed for several hours.[1]
Troubleshooting Guide - Personal Protective Equipment (PPE) and Handling
Q1: My gloves came into contact with the Chromium(III) perchlorate solution. What should I do?
A1: Immediately remove and dispose of the contaminated gloves in accordance with applicable laws and good laboratory practices.[4] Do not touch any other surfaces with the contaminated gloves. Wash your hands thoroughly with soap and water after removing the gloves.[4]
Q2: What type of gloves are recommended for handling Chromium(III) perchlorate solutions?
A2: Wear chemical-resistant gloves, such as PVC.[1] The specific type and thickness of the glove will depend on the duration and nature of the work. Always inspect gloves for any signs of degradation or puncture before use.
Q3: What other personal protective equipment (PPE) is required when working with this solution?
A3: In addition to gloves, you must wear chemical goggles and a full face shield.[1] A PVC apron and overalls are also recommended to protect your body from splashes.[1]
Data Presentation
| Parameter | Recommendation | Source |
| Skin Contact Flushing Time | At least 15 minutes | [2][3] |
| Eye Contact Flushing Time | At least 15-20 minutes | [1][7] |
| Recommended Gloves | Chemical resistant, e.g., PVC | [1] |
| Eye Protection | Chemical goggles and full face shield | [1] |
| Skin Protection | PVC apron, overalls | [1] |
Experimental Protocols
Standard Operating Procedure for Handling Chromium(III) Perchlorate Solutions
1. Pre-Experiment Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
- Verify that all necessary PPE is available and in good condition.
- Review the Safety Data Sheet (SDS) for Chromium(III) perchlorate.
- Prepare a designated waste container for contaminated materials.
2. Handling the Solution:
- Conduct all work in a well-ventilated fume hood.
- Wear all required PPE: chemical-resistant gloves, chemical goggles, a full face shield, and a lab coat or apron.
- Use a secondary container to transport the solution to the work area.
- Dispense the solution carefully to avoid splashing.
3. Post-Experiment Cleanup:
- Wipe down the work area with an appropriate decontaminating solution.
- Dispose of all contaminated materials, including gloves and disposable labware, in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing PPE.
Mandatory Visualization
Caption: Emergency response workflow for skin and eye contact.
Caption: Safe experimental workflow for handling solutions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Chromium(III) perchlorate hexahydrate (55147-94-9) for sale [vulcanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Chromium(III) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. americanelements.com [americanelements.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Chromium(III) Perchlorate and Chromium(III) Chloride as Lewis Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reactivity and selectivity. Among the plethora of available catalysts, chromium(III) salts have carved a niche for themselves, particularly in facilitating carbon-carbon bond formation and other electrophilic transformations. This guide provides a comparative overview of the catalytic activity of two such salts: Chromium(III) perchlorate (B79767), Cr(ClO4)3, and Chromium(III) chloride, CrCl3. While direct, side-by-side comparative studies are scarce in the published literature, this document synthesizes available data from independent studies on a representative Lewis acid-catalyzed reaction—the Diels-Alder cycloaddition—to offer insights into their relative performance.
Theoretical Considerations: The Role of the Counter-Anion
The catalytic efficacy of a metal-based Lewis acid is significantly influenced by the nature of its counter-anion. The anion's coordinating ability, size, and charge distribution can modulate the Lewis acidity of the metal center.
-
Perchlorate Anion (ClO4⁻): The perchlorate anion is known for being weakly coordinating. Its large size and the delocalization of its negative charge over four oxygen atoms render it less likely to bind strongly to the chromium(III) center. This generally leads to a more "naked" and, therefore, more Lewis acidic metal cation, which can more effectively activate substrates.
-
Chloride Anion (Cl⁻): In contrast, the chloride anion is smaller and more coordinating than perchlorate. It can form stronger bonds with the chromium(III) center, potentially reducing its availability to interact with and activate the substrate. This can result in lower catalytic activity compared to its perchlorate counterpart under similar conditions.
Catalytic Performance in the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a classic example of a reaction often accelerated by Lewis acids. The Lewis acid catalyst coordinates to the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition.
While no single study directly compares Cr(ClO4)3 and CrCl3 in the same Diels-Alder reaction, we can extrapolate a comparison from individual studies on similar systems.
Data Presentation: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Catalyst | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cr(ClO4)3 | Methyl Acrylate | Cyclopentadiene | 10 | Dichloromethane (B109758) | 4 | 85 | Hypothetical Data |
| CrCl3 | Methyl Acrylate | Cyclopentadiene | 10 | Dichloromethane | 12 | 60 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the public domain. The projected values are based on the general understanding of the influence of counter-ions on Lewis acidity.
Based on theoretical principles, Chromium(III) perchlorate is expected to exhibit higher catalytic activity, leading to a significantly higher yield in a shorter reaction time. The weakly coordinating nature of the perchlorate anion should result in a more potent Lewis acid catalyst.
Experimental Protocols
Below are generalized experimental protocols for the Diels-Alder reaction catalyzed by a generic chromium(III) salt. These protocols are based on standard procedures for Lewis acid-catalyzed cycloadditions.
General Protocol for a Chromium(III)-Catalyzed Diels-Alder Reaction
Materials:
-
Chromium(III) perchlorate hexahydrate or anhydrous Chromium(III) chloride
-
Dienophile (e.g., Methyl Acrylate)
-
Diene (e.g., Cyclopentadiene, freshly cracked)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the chromium(III) catalyst (e.g., 10 mol%).
-
The flask is sealed with a septum and purged with an inert gas.
-
Anhydrous dichloromethane is added via syringe, and the mixture is stirred until the catalyst is dissolved or evenly suspended.
-
The dienophile (1.0 equivalent) is added to the flask via syringe.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Freshly cracked diene (1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction is monitored by an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Logical Relationship of Catalyst Properties and Performance
A Comparative Guide to Chromium(III) Salts in Catalysis: Spotlight on Chromium(III) Perchlorate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and academic research, the choice of a catalyst is pivotal for the efficiency, selectivity, and overall success of a chemical transformation. Chromium(III) salts have long been recognized for their catalytic prowess in a variety of organic reactions. This guide provides an objective comparison of the catalytic performance of Chromium(III) perchlorate (B79767) hexahydrate against other commonly employed chromium(III) salts, namely chromium(III) chloride, chromium(III) nitrate (B79036), and chromium(III) acetate. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable chromium-based catalyst for your research needs.
Overview of Catalytic Applications
Chromium(III) compounds are versatile catalysts, primarily functioning as Lewis acids to activate substrates in a range of organic transformations. Their applications span from C-C bond formation and polymerization to oxidation reactions.[1][2] The catalytic activity of a specific chromium(III) salt is influenced by factors such as the nature of the counter-ion, the presence of coordinated water molecules, and its solubility in the reaction medium.
-
Chromium(III) Chloride (CrCl₃) is a widely used catalyst in organic synthesis, facilitating reactions such as selective reductions and acting as a Lewis acid.[3] It is also employed in polymer chemistry to catalyze the production of high-performance polymers.[3]
-
Chromium(III) Nitrate (Cr(NO₃)₃) serves as a powerful catalyst in various chemical reactions, particularly in organic synthesis for the production of chemicals, fertilizers, and specialty compounds.[4] It is often used as a source of chromium in the preparation of other catalysts.[5]
-
Chromium(III) Acetate (Cr(CH₃COO)₃) finds significant application as a catalyst in the dyeing and tanning industries due to its ability to coordinate with organic molecules.[6] It is also utilized in polymerization and oxidation catalysis.[3][7]
-
Chromium(III) Perchlorate Hexahydrate (Cr(ClO₄)₃·6H₂O) , while known as a source of chromium(III) ions in solution chemistry and for the synthesis of other chromium complexes, its direct comparative catalytic performance data is less commonly reported.[8] The non-coordinating nature of the perchlorate anion can, in theory, lead to a more "naked" and potentially more reactive metal center, which could enhance its Lewis acidity and catalytic activity.
Performance Comparison in Catalytic Reactions
Direct comparative studies evaluating this compound against other chromium salts under identical conditions are limited in publicly available literature. However, we can draw insights from studies that have investigated the catalytic efficacy of individual chromium salts in specific reactions.
One such reaction is the Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. A study by Lashkari et al. investigated the use of chromium(III) nitrate nonahydrate as an efficient and environmentally benign catalyst for this reaction under solvent-free conditions.[2] While this study does not include other chromium salts, it provides valuable data on the performance of a chromium(III) catalyst and compares it with other non-chromium catalysts.
Table 1: Catalytic Performance in the Biginelli Synthesis of 4-(phenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cr(NO₃)₃·9H₂O | 20 | 80 | 25 | 87 | [2] |
| Bakers' yeast | - | Room Temp. | 24 h | 84 | [2] |
| Hydrotalcite | - | Solvent-free | 35 min | 84 | [2] |
| --INVALID-LINK--₃ | - | MeCN, Reflux | 20 h | 81 | [2] |
| Cu(BF₄)₂·xH₂O | - | Room Temp. | 30 min | 90 | [2] |
| [Btto][p-TSA] | - | Solvent-free | 30 min | 96 | [2] |
This table demonstrates the effectiveness of Chromium(III) nitrate in the Biginelli reaction, providing a benchmark for comparison.
Experimental Protocols
General Procedure for the Chromium(III) Nitrate Catalyzed Biginelli Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones[2]
A mixture of an aromatic aldehyde (1.0 mmol), a β-keto ester (e.g., ethyl acetoacetate, 1.0 mmol), urea (1.5 mmol), and chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) (0.20 mmol, 20 mol%) is heated in a reaction vessel at 80 °C for 25 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with cold water. The solid product is then recrystallized from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2-(1H)-one.
Mechanistic Insights and Logical Workflow
The catalytic cycle of Lewis acid-catalyzed reactions, such as the Biginelli synthesis, generally involves the coordination of the catalyst to a carbonyl group, thereby activating it towards nucleophilic attack. In the case of chromium(III) salts, the Cr³⁺ ion acts as the Lewis acid.
Below is a generalized workflow for a chromium(III)-catalyzed organic reaction.
This diagram illustrates the key stages in a typical multi-component reaction catalyzed by a chromium(III) salt. The chromium(III) ion first activates one of the substrates (e.g., the aldehyde in the Biginelli reaction) by coordinating to its carbonyl oxygen. This activation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack by the other reactants. Subsequent steps involve intramolecular cyclization and dehydration to form the final product and regenerate the chromium(III) catalyst.
Conclusion and Future Outlook
While chromium(III) salts, including chloride, nitrate, and acetate, are established catalysts in organic synthesis, there is a notable gap in the literature regarding the direct comparative catalytic performance of this compound. The non-coordinating nature of the perchlorate anion suggests that it could be a highly active Lewis acid catalyst. However, without direct experimental comparisons, this remains a hypothesis.
The data presented for chromium(III) nitrate in the Biginelli synthesis showcases the potential of chromium(III) salts to be highly efficient and environmentally friendly catalysts. Further research involving head-to-head comparisons of this compound with other chromium salts in various mechanistically distinct organic reactions is crucial. Such studies would provide invaluable data for chemists to make informed decisions on catalyst selection, ultimately advancing the development of more efficient and sustainable chemical processes. Researchers are encouraged to explore the catalytic potential of this compound, particularly in reactions where strong Lewis acidity is paramount.
References
- 1. Chromium-catalysed selective synthesis of 3-oxo and 3-amino quinolines using β-O-4′ lignin models or α-amino ketones | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Chromium-Catalyzed Cross-Coupling of Methyl Ketones with Cyclic Ketones toward the Selective Synthesis of β-Branched β,γ-Unsaturated Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromium-catalysed selective synthesis of 3-oxo and 3-amino quinolines using β-O-4′ lignin models or α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. ripublication.com [ripublication.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrate Isomerism in Chromium(III) Chloride
Hydrate (B1144303) isomerism, a fascinating subset of structural isomerism, occurs when water molecules act as ligands within the coordination sphere of a metal ion or exist as free molecules within the crystal lattice.[1] The classic and most studied example of this phenomenon is chromium(III) chloride hexahydrate (CrCl₃·6H₂O), which exists in three distinct, isolable isomeric forms.[2][3] These isomers exhibit significant differences in their chemical and physical properties, including color, ionic reactivity, and electrical conductivity, stemming from the arrangement of water and chloride ligands around the central chromium(III) ion.[4]
This guide provides a detailed comparison of the three primary hydrate isomers of CrCl₃·6H₂O, supported by experimental data and protocols for their synthesis and characterization.
Comparison of Hydrate Isomers
The distinct properties of the three isomers are a direct consequence of which ligands—water or chloride—are bound directly to the Cr(III) center and which ions exist outside the coordination sphere. This structural difference is the basis for their varying behaviors in solution.
| Property | [Cr(H₂O)₄Cl₂]Cl·2H₂O | [Cr(H₂O)₅Cl]Cl₂·H₂O | [Cr(H₂O)₆]Cl₃ |
| IUPAC Name | Dichloridotetraaquachromium(III) chloride dihydrate | Chloridopentaaquachromium(III) chloride monohydrate | Hexaaquachromium(III) chloride |
| Common Color | Dark Green[2] | Pale Green[2] | Violet / Greyish-Blue[5][6] |
| Ions in Solution | [Cr(H₂O)₄Cl₂]⁺ and Cl⁻ | [Cr(H₂O)₅Cl]²⁺ and 2Cl⁻ | [Cr(H₂O)₆]³⁺ and 3Cl⁻ |
| Total Ions per Formula Unit | 2[7] | 3 | 4[7] |
| Free Cl⁻ Ions | 1[2] | 2[2] | 3[2] |
| Relative Molar Conductivity | Lowest[7] | Intermediate | Highest |
| UV-Vis λmax (nm) | ~630 nm | Shifted from violet isomer | ~400 nm, ~580 nm[6] |
| AgNO₃ Precipitate | 1 mole of AgCl | 2 moles of AgCl | 3 moles of AgCl |
Interconversion and Synthesis Workflow
The hydrate isomers of chromium(III) chloride can be interconverted by altering experimental conditions. The commercially available dark green isomer often serves as the starting material for the synthesis of the other two forms. The following diagram illustrates the logical workflow for the synthesis and interconversion of these isomers.
Caption: Synthetic pathways for the interconversion of chromium(III) chloride hydrate isomers.
Experimental Protocols
The differentiation and synthesis of these isomers are foundational experiments in inorganic chemistry, illustrating key principles of coordination chemistry.
Synthesis of Isomers
-
[Cr(H₂O)₄Cl₂]Cl·2H₂O (Dark Green Isomer): This isomer is the most common commercially available form of chromium(III) chloride hexahydrate and typically serves as the starting material.[5]
-
Preparation of [Cr(H₂O)₅Cl]Cl₂·H₂O (Pale Green Isomer): This procedure is adapted from Pass and Sutcliffe.[5]
-
Dissolve 14 g of the dark green isomer, [Cr(H₂O)₄Cl₂]Cl·2H₂O, in 20 mL of water.
-
Reflux the solution for 10 minutes. This process substitutes a coordinated chloride ion with a water molecule.
-
Cool the resulting green solution in an ice bath and saturate it with a stream of hydrogen chloride gas.
-
Prepare a solution of 300 mL of diethyl ether saturated with dry hydrogen chloride gas in an ice bath.
-
Pour the aqueous chromium chloride solution into 200 mL of the HCl-ether solution and stir mechanically for 30 minutes in the ice bath.
-
Filter the resulting crystals, wash them with the remaining HCl-ether solution, and dry them on filter paper.
-
-
Preparation of [Cr(H₂O)₆]Cl₃ (Violet Isomer): [5]
-
Prepare a solution of 10 g of chrome alum (KCr(SO₄)₂·12H₂O) in a mixture of 40 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution in an ice bath and filter it.
-
Transfer the filtrate to a washing bottle cooled with ice and saturate the solution with hydrogen chloride gas until it becomes nearly colorless.
-
Filter the greyish-blue crystals that precipitate.
-
Wash the product with acetone (B3395972) and then ether, and dry on filter paper.
-
Characterization Methods
A. Determination of Ionic Chloride
This experiment quantitatively distinguishes the isomers by measuring the number of chloride ions in the ionization sphere (outside the coordination complex).[1]
-
Protocol:
-
Accurately weigh about 100 mg of one of the isomers.
-
Dissolve the sample in 20 mL of cold deionized water. To prevent the conversion to the hexaaqua (violet) form, prepare the solution just before titration and keep it cold.[5]
-
Add a few drops of a silver nitrate (B79036) (AgNO₃) solution.
-
The formation of a white precipitate (AgCl) indicates the presence of free chloride ions.
-
The amount of precipitate formed can be determined gravimetrically and will correspond to 1, 2, or 3 moles of AgCl per mole of complex for the dark green, pale green, and violet isomers, respectively.
-
B. Conductance Measurements
Molar conductivity is directly related to the number of ions present in a solution.[8] By measuring the conductivity, one can infer the number of ions produced by each isomer upon dissolution.
-
Protocol:
-
Prepare 0.01 M aqueous solutions of each of the three isomers.
-
Measure the electrical conductance of each solution immediately after preparation using a calibrated conductivity meter.
-
The expected trend in conductivity will be: [Cr(H₂O)₆]Cl₃ (4 ions) > [Cr(H₂O)₅Cl]Cl₂·H₂O (3 ions) > [Cr(H₂O)₄Cl₂]Cl·2H₂O (2 ions).[7]
-
C. UV-Visible Spectrophotometry
The color of a transition metal complex is determined by the electronic transitions between d-orbitals, the energy of which is dictated by the ligands coordinated to the metal (Ligand Field Theory). As the ligands in the inner coordination sphere change from chloride to water, the absorption spectrum shifts.
-
Protocol:
-
Prepare dilute aqueous solutions of each isomer of a known concentration.
-
Record the UV-Visible absorption spectrum for each solution over a range of approximately 350-750 nm.
-
The violet [Cr(H₂O)₆]³⁺ ion typically shows two primary absorption bands around 400 nm and 580 nm.[6]
-
As water ligands are replaced by chloride ions, these absorption maxima will shift to longer wavelengths (a red shift), corresponding to the change in color to green.[9] For instance, the dark green [Cr(H₂O)₄Cl₂]⁺ complex exhibits a maximum absorption at approximately 630 nm.
-
References
- 1. quora.com [quora.com]
- 2. sarthaks.com [sarthaks.com]
- 3. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Colour differences in structural isomers. Three samples of hydrated chromium(III) chloride, CrCl3. 6H2O, showing marked colour differences between the Stock Photo - Alamy [alamy.com]
- 5. datapdf.com [datapdf.com]
- 6. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Find the name of the hydrate isomer of \mathrm { CrCl } _ { 3 } \cdot 6 \.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Crystal Maze: X-ray Diffraction Analysis of Hexaaquachromium(III) Complexes
A Comparative Guide for Researchers
In the realm of structural chemistry and drug development, the precise determination of a molecule's three-dimensional arrangement is paramount. Single-crystal X-ray diffraction (XRD) stands as the gold standard for elucidating crystal structures, providing atomic-level insights that are crucial for understanding chemical properties and biological interactions. This guide provides a comparative analysis of the crystal structure of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, as determined by single-crystal XRD, with a focus on providing researchers with the data and protocols to understand and apply this powerful analytical technique.
At a Glance: Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for hexaaquachromium(III) nitrate (B79036) trihydrate, providing a benchmark for what one might expect for similar hexaaquachromium(III) complexes.
| Parameter | Hexaaquachromium(III) Nitrate Trihydrate, --INVALID-LINK--₃·3H₂O[1] |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c[1] |
| Unit Cell Dimensions | a = 13.967(1) Å, b = 9.6528(9) Å, c = 10.981(1) Å, β = 95.41°[1] |
| Unit Cell Volume | 1473.87 ų[1] |
| Z (Formula units per cell) | 4[1] |
| Calculated Density | 1.802 g/cm³[1] |
| R-factor | 0.030 for 2567 unique reflections[1] |
Delving Deeper: The Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure through single-crystal XRD follows a meticulous workflow. The following is a generalized yet detailed protocol that would be applicable for the analysis of a hydrated metal salt like Cr(ClO₄)₃·6H₂O.
I. Crystal Preparation and Selection
-
Crystal Growth: High-quality single crystals are the foremost requirement for a successful XRD experiment. For a soluble salt like Cr(ClO₄)₃·6H₂O, slow evaporation of a saturated aqueous solution in a controlled environment (e.g., a desiccator with a drying agent) is a common method. The goal is to obtain well-formed, optically clear crystals with dimensions typically in the range of 0.1 to 0.5 mm.
-
Crystal Mounting: A suitable crystal is selected under a microscope. It should be free of cracks and other visible defects. The chosen crystal is then mounted on a goniometer head, often using a cryoprotectant oil to both adhere the crystal to the mount (e.g., a nylon loop) and to protect it from atmospheric moisture and damage during data collection at low temperatures.
II. Data Collection
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly a sealed tube or a microfocus source), a goniometer for rotating the crystal, and a detector (such as a CCD or CMOS detector).
-
Unit Cell Determination: A short series of diffraction images are collected at different crystal orientations. The positions of the diffraction spots are used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: Once the unit cell is determined, a full sphere of diffraction data is collected by systematically rotating the crystal and recording the diffraction patterns. The data collection strategy is optimized to measure the intensities of a large number of unique reflections with high signal-to-noise. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
III. Data Processing and Structure Solution
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for factors such as background scattering, Lorentz factor, and polarization. An absorption correction is also applied based on the crystal's size and shape.
-
Structure Solution: The corrected data is used to solve the crystal structure. For novel structures, methods like the Patterson or direct methods are employed to determine the initial positions of the heavier atoms. For structures with known similar counterparts, molecular replacement can be used.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction intensities. The quality of the final structure is assessed by the R-factor, which should ideally be as low as possible.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the logical comparison between the known and the target compound, the following diagrams are provided.
References
A Comparative Guide to the Reaction Kinetics of Chromium(III) Perchlorate in Acidic Media
This guide provides a comprehensive comparison of the reaction kinetics of Chromium(III) perchlorate (B79767) in acidic media with alternative Chromium(III) reaction systems. It is intended for researchers, scientists, and drug development professionals working with Chromium(III) complexes. The guide details experimental data, protocols, and reaction mechanisms to facilitate a deeper understanding of Chromium(III) reactivity.
The reactivity of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, the primary species in aqueous solutions of Chromium(III) perchlorate, is of significant interest due to its role in various chemical and biological processes.[1][2][3] The substitution of water ligands in this complex is a slow process, making it a useful model for studying the mechanisms of ligand substitution reactions in octahedral complexes.[4] In acidic media, the predominant reactions are aquation (water exchange) and anation (substitution of water by an anion). The kinetics of these reactions are influenced by factors such as pH, temperature, and the nature of the entering ligand.[5][6]
Comparative Kinetic Data
The following tables summarize the kinetic parameters for the aquation of hexaaquachromium(III) and compare them with other relevant Chromium(III) reaction systems in acidic media.
Table 1: Aquation Kinetics of Hexaaquachromium(III) Ion
| Reaction System | Temperature (°C) | k_obs (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism |
| [Cr(H₂O)₆]³⁺ + H₂O | 25 | 2.5 x 10⁻⁶ | 108 | +11 | Interchange Dissociative (I_d) |
| [Cr(H₂O)₅OH]²⁺ + H₂O | 25 | 1.8 x 10⁻⁴ | 101 | +21 | Interchange Dissociative (I_d) |
Note: Data is compiled from various sources studying the aquation of Cr(III) complexes.
Table 2: Comparison with Anation and Complexation Reactions
| Reaction System | Entering Ligand | Temperature (°C) | k_obs (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism |
| Anation of [Cr(H₂O)₅OH]²⁺ | DL-Alanine | 35 | 1.58 x 10⁻⁴ | 65 | -105 | Associative Interchange (I_a)[5] |
| Aquation of [Cr(urea)₆]³⁺ | H₂O | 25 | 2.5 x 10⁻² | 5.19 | -258 | Associative[7][8] |
| Complexation with EDTA | EDTA | - | - | - | - | Two-step, associative[9] |
| Anation of [Cr(H₂O)₆]³⁺ | Valine | 35-48 | Dependent on [Valine] and [H⁺] | Low | - | Associative Interchange (I_a)[6] |
Experimental Protocols
The kinetic data presented in this guide were obtained using the following well-established experimental methodologies.
Spectrophotometric Analysis
Objective: To monitor the change in absorbance of the reaction mixture over time to determine the reaction rate.
Procedure:
-
A solution of the Chromium(III) complex (e.g., Chromium(III) perchlorate) is prepared in an acidic medium of known concentration (e.g., HClO₄).
-
The solution is thermally equilibrated in a thermostatted cell holder of a UV-Vis spectrophotometer.
-
The reaction is initiated by adding a solution of the entering ligand, also thermally equilibrated.
-
The absorbance of the reaction mixture is recorded at a specific wavelength (corresponding to the maximum absorbance of the product or reactant) at regular time intervals.
-
The observed rate constant (k_obs) is determined from the slope of the plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.[5][10]
Stopped-Flow Technique
Objective: To study the kinetics of fast reactions in solution.
Procedure:
-
Solutions of the reactants (Chromium(III) complex and the entering ligand) are placed in separate syringes.
-
The solutions are rapidly driven from the syringes into a mixing chamber.
-
The mixed solution then flows into an observation cell.
-
The change in absorbance or fluorescence of the solution is monitored as a function of time using a detector.
-
This technique allows for the measurement of reaction rates on the millisecond timescale.[11]
Reaction Mechanisms and Pathways
The substitution reactions of hexaaquachromium(III) in acidic media can proceed through different mechanisms, primarily associative (A), dissociative (D), or interchange (I) pathways. The interchange mechanism is further divided into associative interchange (I_a) and dissociative interchange (I_d).
The following diagram illustrates the general pathway for the aquation of the hexaaquachromium(III) ion, which is a fundamental reaction for Chromium(III) perchlorate in acidic solution.
Caption: Aquation pathway of hexaaquachromium(III) ion.
In acidic solution, the hexaaquachromium(III) ion can undergo hydrolysis to form [Cr(H₂O)₅(OH)]²⁺.[1][2] This hydroxo-aqua species is significantly more reactive towards substitution than the fully aquated ion.[5] The hydroxide (B78521) ligand is a strong π-donor, which facilitates the cleavage of the Cr-OH₂ bond, thus promoting a more dissociative character in the substitution mechanism.[5]
Conversely, the anation reactions of [Cr(H₂O)₆]³⁺ with ligands like amino acids often exhibit an associative interchange (I_a) mechanism.[5] In this mechanism, the incoming ligand forms an outer-sphere association complex with the chromium complex, and the interchange of the ligand from the outer to the inner coordination sphere occurs with a significant degree of bond formation in the transition state. The negative activation entropies observed for these reactions support the associative nature of the mechanism, indicating a more ordered transition state.[5][7]
This comparative guide highlights the diverse kinetic behavior of Chromium(III) in acidic media, providing a valuable resource for researchers in the field. The provided data and mechanistic insights can aid in the design and interpretation of experiments involving Chromium(III) complexes.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. ias.ac.in [ias.ac.in]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Kinetics and Mechanism of Interaction between Chromium(III) and Ethylenediaminetetra-3-Propinate in Aqueous Acidic Media [scirp.org]
- 11. Kinetics of the oxidation of the azidopenta-aquochromium(III) ion by nitrous acid in aqueous acidic perchlorate and chloride media, and analysis of the chromium(III) product distribution in the presence of scavenger anions - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Chromium(III) and Chromium(VI) Toxicity in Aqueous Solutions
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)] in aqueous environments. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting objective data, detailed experimental methodologies, and visual representations of key toxicological pathways.
Introduction: The Dichotomy of Chromium
Chromium is a transition metal that exists in various oxidation states, with Cr(III) and Cr(VI) being the most stable and common in biological and environmental systems.[1] While Cr(III) is considered by some to be a micronutrient involved in glucose and lipid metabolism, Cr(VI) is a well-established carcinogen and toxin.[2][3] The stark difference in their toxicity is primarily attributed to their distinct chemical properties in aqueous solutions, which govern their bioavailability, cellular uptake, and mechanisms of action. This guide will delve into these differences, supported by experimental evidence.
Physicochemical Properties and Bioavailability
The speciation and solubility of chromium in water are highly dependent on pH and the presence of other substances. Cr(VI) typically exists as highly soluble and mobile oxyanions, such as chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻).[1][4] In contrast, Cr(III) is less soluble in neutral and alkaline solutions, often precipitating as chromium hydroxide (B78521) [Cr(OH)₃], which limits its bioavailability.[3] However, in acidic environments, Cr(III) can exist as the soluble hydrated ion [Cr(H₂O)₆]³⁺. The potential for Cr(III) to oxidize to Cr(VI) under certain environmental conditions, such as in the presence of manganese oxides, further complicates its environmental fate.[3]
Comparative Toxicity: A Quantitative Overview
The toxicity of chromium compounds is significantly influenced by their oxidation state. Cr(VI) is generally considered to be 100 to 1000 times more toxic than Cr(III).[5] The following tables summarize key quantitative data from various toxicological studies.
| Organism/Cell Line | Chromium Species | Endpoint | Concentration | Exposure Time | Reference |
| Pseudokirchneriella subcapitata (Green Algae) | Cr(III) | 72h EC50 | 17.4 µg/L | 72 hours | [6][7] |
| Pseudokirchneriella subcapitata (Green Algae) | Cr(VI) | 72h EC50 | 50-100 µg/L | 72 hours | [6] |
| Sulfur-Oxidizing Bacteria | Cr(III) | No observed toxicity | Up to 100 mg/L | Not specified | [8] |
| Sulfur-Oxidizing Bacteria | Cr(VI) | 2h EC50 | 1.5 - 2.7 mg/L | 2 hours | [8] |
| Human Lymphoblastoid Cells (TK6) | Cr(III) | Genotoxicity (Comet Assay) | 0.8 - 1 mM | Not specified | [2] |
| Human Lymphoblastoid Cells (TK6) | Cr(VI) | Genotoxicity (Comet Assay) | 0.8 - 1 mM | Not specified | [2] |
| Neanthes arenaceodentata (Marine Polychaete) | Cr(VI) | Acute Toxicity | ~1 ppm | Not specified | [9] |
Mechanisms of Toxicity: A Tale of Two Pathways
The toxicological divergence of Cr(III) and Cr(VI) begins at the cell membrane and extends to their molecular targets.
Cellular Uptake
Chromium(VI): Due to its structural similarity to sulfate (B86663) and phosphate (B84403) ions, Cr(VI) is readily taken up by cells through anion transport channels.[3] This efficient uptake is a primary reason for its high toxicity.
Chromium(III): The cellular uptake of Cr(III) is significantly less efficient. It is believed to enter cells via diffusion or phagocytosis, with an estimated diffusion rate of about 1%.[3]
Intracellular Fate and Genotoxicity
Chromium(VI): Once inside the cell, Cr(VI) undergoes a series of reductions, ultimately forming Cr(III). This process, involving cellular reductants like ascorbate (B8700270) and glutathione, generates reactive oxygen species (ROS) and intermediate chromium species [Cr(V) and Cr(IV)], which contribute to oxidative stress and cellular damage.[3][10] The resulting intracellular Cr(III) can then directly interact with DNA, forming DNA adducts, DNA-protein crosslinks, and causing chromosomal aberrations, which are key events in its carcinogenic mechanism.[2][11]
Chromium(III): While extracellular Cr(III) has poor cellular penetrability, once inside the cell (or if it directly interacts with DNA in a cell-free system), it exhibits significant genotoxicity. Cr(III) has a strong affinity for DNA and can interfere with base pairing and stacking, leading to mutations and DNA strand breaks.[2][12] Some studies suggest that on a molecular level, Cr(III) may have a greater intrinsic ability to damage DNA than Cr(VI).[12][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess chromium toxicity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of Cr(III) and Cr(VI) solutions for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control and calculate the IC50 value.
Genotoxicity Assessment (Comet Assay)
-
Cell Treatment and Harvesting: Treat cells with Cr(III) and Cr(VI) as described above. After incubation, harvest the cells by trypsinization.
-
Slide Preparation: Mix a suspension of single cells with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour to remove cell membranes and cytoplasm.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Chromium Speciation Analysis (HPLC-ICP-MS)
-
Sample Preparation: For Cr(III) analysis, chelate the sample with an appropriate agent like EDTA to form a stable anionic complex.[14] Cr(VI) is already anionic. Adjust the sample pH to the optimal range for separation.[14]
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with an anion-exchange column. Use an appropriate mobile phase to separate the Cr(III)-EDTA complex and Cr(VI).
-
ICP-MS Detection: The eluent from the HPLC is introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The ICP-MS atomizes and ionizes the chromium species, and the mass spectrometer detects and quantifies the chromium isotopes (e.g., m/z 52).[14]
-
Quantification: Generate calibration curves using standards of known Cr(III) and Cr(VI) concentrations to quantify the respective species in the sample.
Visualizing the Mechanisms of Toxicity
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.
Caption: Intracellular toxicity pathway of Chromium(VI).
Caption: Intracellular toxicity pathway of Chromium(III).
References
- 1. Frontiers | Toxicity mechanisms and remediation strategies for chromium exposure in the environment [frontiersin.org]
- 2. aaem.pl [aaem.pl]
- 3. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Chromium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of chromium III and VI toxicities in water using sulfur-oxidizing bacterial bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ftp.sccwrp.org [ftp.sccwrp.org]
- 10. Mechanisms of Chromium-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular and extracellular factors influencing Cr(VI) and Cr(III) genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of Tri- and Hexavalent Chromium Compounds In Vivo and Their Modes of Action on DNA Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New research indicates that chromium (III) is even more genotoxic than chromium (VI) | EVISA's News [speciation.net]
- 14. analytik-jena.com [analytik-jena.com]
A Comparative Guide to the Catalytic Efficacy of Chromium(III) and Copper Salts in the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, is a cornerstone in the synthesis of a wide array of biologically active compounds. The efficiency of this reaction is heavily reliant on the choice of catalyst. This guide provides a detailed comparison of the catalytic efficacy of chromium(III) and copper salts in the Biginelli reaction, supported by experimental data to aid in catalyst selection for specific synthetic needs.
Quantitative Performance Comparison
The following table summarizes the performance of a chromium(III) catalyst and various copper catalysts in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. The data highlights the reaction times and product yields achieved with different aromatic aldehydes.
| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Cr(NO₃)₃·9H₂O | 20 | Solvent-free | 80 | 25 min | 87 | [1] |
| 2 | 4-Chlorobenzaldehyde | Cr(NO₃)₃·9H₂O | 20 | Solvent-free | 80 | 20 min | 92 | [1] |
| 3 | 4-Methylbenzaldehyde | Cr(NO₃)₃·9H₂O | 20 | Solvent-free | 80 | 30 min | 85 | [1] |
| 4 | 4-Methoxybenzaldehyde | Cr(NO₃)₃·9H₂O | 20 | Solvent-free | 80 | 25 min | 89 | [1] |
| 5 | 3-Nitrobenzaldehyde | Cr(NO₃)₃·9H₂O | 20 | Solvent-free | 80 | 20 min | 94 | [1] |
| 6 | Benzaldehyde | CuCl₂·2H₂O | 25 | Ethanol (B145695) | Reflux | 4 h | 95 | |
| 7 | 4-Chlorobenzaldehyde | CuCl₂·2H₂O | 25 | Ethanol | Reflux | 3.5 h | 92 | |
| 8 | 4-Methylbenzaldehyde | CuCl₂·2H₂O | 25 | Ethanol | Reflux | 5 h | 89 | |
| 9 | 4-Methoxybenzaldehyde | CuCl₂·2H₂O | 25 | Ethanol | Reflux | 4.5 h | 93 | |
| 10 | 3-Nitrobenzaldehyde | CuCl₂·2H₂O | 25 | Ethanol | Reflux | 3 h | 96 | |
| 11 | Benzaldehyde | Cu(NH₂SO₃)₂ | 10 | Acetonitrile (B52724) | 100 | 1 h | 90 | [2] |
| 12 | 4-Chlorobenzaldehyde | Cu(NH₂SO₃)₂ | 10 | Acetonitrile | 100 | 1 h | 92 | [2] |
| 13 | 4-Methylbenzaldehyde | Cu(NH₂SO₃)₂ | 10 | Acetonitrile | 100 | 1.5 h | 88 | [2] |
| 14 | 4-Methoxybenzaldehyde | Cu(NH₂SO₃)₂ | 10 | Acetonitrile | 100 | 1.5 h | 85 | [2] |
| 15 | 3-Nitrobenzaldehyde | Cu(NH₂SO₃)₂ | 10 | Acetonitrile | 100 | 1 h | 94 | [2] |
| 16 | Benzaldehyde | Copper Nanoparticles | - | [bmim]BF₄ | RT | 15 min | >90 | [3][4] |
Analysis of Catalytic Performance:
Both chromium(III) nitrate (B79036) and various copper salts have demonstrated high efficacy in catalyzing the Biginelli reaction. Chromium(III) nitrate, under solvent-free conditions, provides excellent yields in very short reaction times.[1] Copper(II) chloride and copper(II) sulfamate (B1201201) also afford high yields, although generally requiring longer reaction times and the use of solvents.[2] Notably, copper nanoparticles have shown remarkable activity, leading to high yields in a matter of minutes at room temperature.[3][4] The choice of catalyst may therefore depend on the desired reaction conditions, with chromium(III) nitrate offering a rapid, solvent-free option and copper catalysts providing effective alternatives, including a very fast reaction with nanoparticles.
Experimental Protocols
General Procedure for Chromium(III) Nitrate Catalyzed Biginelli Reaction[1]
A mixture of an aromatic aldehyde (1.0 mmol), a β-keto ester (1.0 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) (20 mol%) is heated at 80°C under solvent-free conditions for the specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and washed with water. The solid product is then recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
General Procedure for Copper(II) Sulfamate Catalyzed Biginelli Reaction[2]
A mixture of an aldehyde (2 mmol), a β-ketoester (2 mmol), urea or thiourea (3 mmol), and copper(II) sulfamate (10 mol%) in acetonitrile (10 mL) is heated to 100°C. The reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated under reduced pressure. The residue is then washed with water and the solid product is recrystallized from ethanol.
Reaction Mechanism and Experimental Workflow
The Biginelli reaction is believed to proceed through a series of steps, with the Lewis acid catalyst playing a crucial role in activating the substrates.
Figure 1. Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.
The general workflow for carrying out the Biginelli reaction in a research setting is outlined below.
Figure 2. General experimental workflow for the Biginelli synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper(II) Sulfamate: An Efficient Catalyst for the One-Pot Synthesis of 3,4-Dihydropyrimidine-2(1H)-ones and thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction Catalyzed by Copper Nanoparticles | PLOS One [journals.plos.org]
- 4. Biginelli reaction catalyzed by copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of Chromium(III) Perchlorate Reaction Products: A Comparative Guide to Spectroscopic Characterization
For researchers, scientists, and drug development professionals, the precise characterization of metal complexes is a critical step in understanding their chemical behavior and potential applications. When Chromium(III) perchlorate (B79767) is used as a starting material in synthesis, a variety of analytical techniques are employed to elucidate the structure and bonding of the resulting coordination complexes. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy alongside other common spectroscopic methods, using the hexakis(urea)chromium(III) perchlorate, --INVALID-LINK--3, complex as a case study. Detailed experimental protocols and supporting data are provided to illustrate the strengths and limitations of each technique.
Executive Summary
The characterization of paramagnetic Chromium(III) complexes presents unique challenges due to the presence of unpaired electrons, which significantly influences spectroscopic measurements. NMR spectroscopy, while complicated by paramagnetic effects, can provide invaluable insights into the molecular structure and the nature of metal-ligand bonding. This guide compares the utility of NMR with established techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy for the characterization of reaction products of Chromium(III) perchlorate. By examining the data obtained from each method for a representative Cr(III)-urea complex, we highlight the complementary nature of these analytical tools.
Spectroscopic Characterization Comparison
| Parameter | NMR Spectroscopy | UV-Vis Spectroscopy | IR Spectroscopy |
| Observed Signals | Broad, paramagnetically shifted proton resonances. | Two main absorption bands. | Vibrational bands corresponding to functional groups. |
| Quantitative Data | ¹H Chemical Shifts (δ, ppm): - Coordinated Urea (B33335) (NH₂): Broad signals, significant downfield or upfield shifts expected- Free Urea (NH₂): ~5.4 ppm | λ_max (nm): - 446- 608 | Wavenumber (cm⁻¹): - ν(C=O): ~1557 (shifted from ~1680 in free urea)- ν(N-H): ~3400-3200- ν(Cr-O): Not typically observed in mid-IR |
| Interpretation | Provides information on the electronic environment of the ligand protons and confirms coordination through observed shifts. The large shift range can help distinguish between coordinated and free ligands.[1] | Corresponds to d-d electronic transitions (⁴A₂g → ⁴T₁g(F) and ⁴A₂g → ⁴T₂g(F)), confirming the octahedral geometry of the Cr(III) center.[2] | A significant shift in the C=O stretching frequency to lower energy confirms that urea coordinates to the Cr(III) ion through the oxygen atom.[2][3] |
Experimental Protocols
Synthesis of hexakis(urea)chromium(III) chloride (as a precursor model)
A solution of 2.7 g of CrCl₃·6H₂O and 3.6 g of urea in 10 mL of distilled water with a few drops of 3 M HCl is heated on a steam bath until a crystalline crust forms. The resulting slurry is dissolved in a minimum amount of water at 50-60 °C and then rapidly cooled in an ice bath to yield green crystals. The crystals are filtered, washed with the supernatant, and air-dried.[4]
Paramagnetic NMR Spectroscopy
Due to the paramagnetic nature of Cr(III), NMR spectra exhibit broad signals and large chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation: A solution of the complex is prepared in a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Due to the rapid relaxation of nuclei in paramagnetic complexes, acquisition times can often be shorter than for diamagnetic samples.[1]
-
Data Analysis: The resulting spectrum is analyzed for the chemical shifts and line widths of the ligand protons. The significant shift of the coordinated ligand signals compared to the free ligand is indicative of complex formation.[5]
UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., water).
-
Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified and correspond to specific electronic transitions within the d-orbitals of the Cr(III) ion, which are characteristic of its coordination geometry.[2]
Infrared Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Sample Preparation: A small amount of the solid complex is finely ground with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the vibrational bands are compared to those of the free ligand. Shifts in the vibrational frequencies of functional groups (e.g., C=O) upon coordination provide direct evidence of the ligand's binding mode to the metal center.[2][3]
Comparative Analysis of Techniques
NMR Spectroscopy offers a unique window into the electronic structure of paramagnetic complexes. The large chemical shifts, though complicating spectral assignment, are highly sensitive to the metal-ligand interaction and the distribution of unpaired electron density.[1] For Cr(III) complexes, ¹H NMR can definitively show the coordination of a ligand by observing the dramatic shift of its proton signals. However, the line broadening can sometimes obscure fine structural details like spin-spin coupling.
UV-Visible Spectroscopy is a straightforward and widely used technique for confirming the coordination geometry of transition metal complexes. For Cr(III), the number and position of the d-d transition bands are characteristic of an octahedral environment.[2] While it provides valuable electronic information, it offers limited insight into the specific structure of the ligands themselves.
Infrared Spectroscopy is a powerful tool for identifying the donor atoms of a ligand that are involved in coordination. By comparing the vibrational spectrum of the complex to that of the free ligand, one can observe shifts in the characteristic frequencies of functional groups upon bonding to the metal. In the case of the urea complex, the shift in the C=O stretch is a clear indicator of coordination through the oxygen atom.[2][3]
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized Chromium(III) complex.
Workflow for Cr(III) Complex Characterization
Conclusion
The characterization of reaction products from Chromium(III) perchlorate requires a multi-technique approach. While UV-Vis and IR spectroscopy provide fundamental information about the coordination geometry and ligand binding mode, respectively, paramagnetic NMR spectroscopy offers a more detailed probe of the electronic structure and metal-ligand interactions. Although the interpretation of paramagnetic NMR spectra can be complex, the information it provides is often unattainable by other methods. For a comprehensive understanding of these important coordination compounds, a combined application of these spectroscopic techniques is essential.
References
A Comparative Guide to Chromium Perchlorate Hydrates: Hexahydrate vs. Nonahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hexahydrate and nonahydrate forms of chromium(III) perchlorate (B79767). Understanding the distinct physicochemical properties of these hydrated forms is crucial for their effective application in research and development. This document summarizes key quantitative data, outlines experimental protocols for differentiation, and provides visual representations of their structural and analytical workflows.
Introduction
Chromium(III) perchlorate is an inorganic compound that exists in various hydrated forms, with the hexahydrate (Cr(ClO₄)₃·6H₂O) and nonahydrate (Cr(ClO₄)₃·9H₂O) being the most common.[1] Both present as cyan-colored crystalline solids soluble in water.[1] The degree of hydration significantly influences the compound's crystal structure, thermal stability, and spectroscopic properties.
Physicochemical Properties
A direct comparison of the fundamental physicochemical properties of the two hydrates is presented in Table 1. While extensive data is available for the hexahydrate, specific experimental values for the nonahydrate are less commonly reported. The properties of the nonahydrate are often inferred from studies of isomorphous nonahydrates of other trivalent metal perchlorates.
Table 1: Comparison of Physicochemical Properties
| Property | Chromium Perchlorate Hexahydrate | Chromium Perchlorate Nonahydrate |
| Chemical Formula | Cr(ClO₄)₃·6H₂O | Cr(ClO₄)₃·9H₂O |
| Molecular Weight | 458.44 g/mol [2] | 512.49 g/mol |
| Appearance | Cyan crystalline solid[1] | Cyan crystalline solid[1] |
| CAS Number | 55147-94-9[3] | Not available |
| Solubility in Water | 130 g/100 mL (20 °C)[1] | Soluble[1] |
Structural Differentiation
The primary structural difference between the hexahydrate and nonahydrate lies in the coordination of water molecules within the crystal lattice.
-
Chromium Perchlorate Hexahydrate: In this form, the chromium(III) ion is typically coordinated by six water molecules, forming the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. The perchlorate ions act as counter-ions.
-
Chromium Perchlorate Nonahydrate: Based on the structures of other metal(III) perchlorate nonahydrates, it is proposed that the nonahydrate also contains the [Cr(H₂O)₆]³⁺ cation. The additional three water molecules are incorporated into the crystal lattice as water of crystallization, often forming a second hydration sphere and participating in a network of hydrogen bonds.
This difference in water content and coordination directly impacts the experimental data obtained from various analytical techniques.
Experimental Differentiation and Protocols
Several analytical techniques can be employed to differentiate between the hexahydrate and nonahydrate forms.
Thermal Analysis (Thermogravimetric Analysis - TGA)
Thermal analysis is a powerful method to distinguish between the two hydrates by observing their decomposition patterns and mass loss at different temperatures.
Experimental Protocol for TGA:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the chromium perchlorate hydrate (B1144303) is placed in an inert crucible (e.g., alumina).
-
Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The mass loss as a function of temperature is recorded. The distinct steps in the TGA curve correspond to the loss of water molecules and subsequent decomposition of the anhydrous salt.
Expected Results:
-
Hexahydrate: A study on the thermal behavior of chromium(III) perchlorate hexahydrate in Thermochimica Acta provides detailed decomposition data.[1] The initial mass loss will correspond to the removal of the six water molecules.
-
Nonahydrate: The nonahydrate is expected to show an initial mass loss corresponding to the three non-coordinated water molecules at a lower temperature, followed by the loss of the six coordinated water molecules at a higher temperature, before the final decomposition of the anhydrous salt.
Table 2: Expected Thermal Decomposition Data
| Hydrate Form | Decomposition Step | Theoretical Mass Loss (%) |
| Hexahydrate | Loss of 6 H₂O | ~23.5% |
| Nonahydrate | Loss of 3 H₂O | ~10.5% |
| Loss of 6 H₂O | ~21.1% |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can differentiate the two hydrates by probing the environments of the water molecules and perchlorate anions.
Experimental Protocol for FT-IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).
Expected Results:
The IR spectra of both hydrates will show characteristic bands for the perchlorate anion (around 1100 cm⁻¹ and 625 cm⁻¹) and water molecules (O-H stretching in the 3500-3000 cm⁻¹ region and H-O-H bending around 1630 cm⁻¹). The key differences will be in the O-H stretching region. The nonahydrate is expected to exhibit more complex or broader bands in this region due to the presence of both coordinated and lattice water molecules, which have different hydrogen-bonding environments.
X-ray Diffraction (XRD)
X-ray diffraction provides definitive information about the crystal structure of the two hydrates.
Experimental Protocol for Powder XRD:
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: A finely powdered sample is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
Expected Results:
The hexahydrate and nonahydrate forms will have distinct crystal structures and, therefore, will produce unique powder XRD patterns with different peak positions and intensities. These patterns serve as fingerprints for each hydrated form.
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for the differentiation of chromium perchlorate hexahydrate and nonahydrate.
Conclusion
The hexahydrate and nonahydrate of chromium(III) perchlorate, while chemically similar, exhibit distinct structural and physical properties due to their different degrees of hydration. The choice between these two forms for a specific application requires careful consideration of their thermal stability and structural characteristics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to confidently identify and differentiate between these two hydrated compounds. Further research to fully characterize the nonahydrate form would be beneficial to the scientific community.
References
A Comparative Guide to the Performance of Chromium(III) Perchlorate Hexahydrate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Chromium(III) perchlorate (B79767) hexahydrate (Cr(ClO₄)₃·6H₂O), a cyan-colored crystalline solid, serves as a significant precursor and catalyst in various chemical syntheses.[1] Its efficacy and behavior are intrinsically linked to the solvent system in which it is employed. This guide provides a comprehensive comparison of the performance of Cr(ClO₄)₃·6H₂O across a range of common laboratory solvents, supported by available experimental data and established chemical principles.
Physicochemical Properties
Chromium(III) perchlorate hexahydrate is an inorganic salt with the chemical formula Cr(ClO₄)₃·6H₂O.[1] In solution, it typically exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, and perchlorate anions (ClO₄⁻). The performance of this compound in different solvents is dictated by factors such as polarity, coordinating ability, and the potential for solvent-solute interactions.
Data Presentation: Performance Metrics in Various Solvents
The following tables summarize the key performance indicators of Cr(ClO₄)₃·6H₂O in different solvent systems. It is important to note that while quantitative data is available for some solvents, information for others is qualitative or inferred from the behavior of similar compounds.
Table 1: Solubility of Cr(ClO₄)₃·6H₂O at 20°C
| Solvent | Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 g solvent) | Reference |
| Water | H₂O | 80.1 | 130 | [1][2] |
| Ethanol (B145695) | C₂H₅OH | 24.5 | Soluble | [1][2] |
| Acetone (B3395972) | CH₃COCH₃ | 20.7 | 130 | [3] |
| Methanol (B129727) | CH₃OH | 32.7 | High (Expected) | Inferred |
| Acetonitrile | CH₃CN | 37.5 | Moderate (Expected) | Inferred |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | High (Expected) | Inferred |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | High (Expected) | Inferred |
Note: Expected solubility is inferred based on the high polarity and coordinating nature of the solvents, which are known to effectively solvate metal cations.
Table 2: Comparative Stability and Conductivity
| Solvent | Stability of Cr(III) Complexes | Expected Molar Conductivity | Rationale |
| Water | High | High | Strong hydration of Cr³⁺ and ClO₄⁻ ions leads to high stability and ionic mobility. |
| Methanol | High | High | Strong solvation of ions promotes stability and conductivity. The stability of similar Cr(III) complexes is highest in methanol compared to ethanol and acetone.[4] |
| Ethanol | Moderate | Moderate | Good solvation, though slightly less effective than methanol. |
| Acetone | Lower | Moderate | Lower polarity and coordinating ability compared to protic solvents, leading to potentially lower stability of the solvated complex.[4] |
| Acetonitrile | Moderate | High | High dielectric constant allows for good ion dissociation and high conductivity. |
| DMF | High | High | Strong coordinating solvent, leading to stable solvated complexes and good ionic conductivity. |
| DMSO | High | High | Excellent coordinating solvent with a high dielectric constant, promoting both stability and high conductivity. |
Experimental Protocols
1. Determination of Solubility (Saturation Shake-Flask Method)
This method is a standard procedure for determining the solubility of a solid in a solvent.
-
Materials: Cr(ClO₄)₃·6H₂O, solvent of interest, constant temperature bath/shaker, analytical balance, filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size), suitable analytical technique for concentration determination (e.g., UV-Vis spectroscopy, atomic absorption spectroscopy).
-
Procedure:
-
An excess amount of Cr(ClO₄)₃·6H₂O is added to a known volume of the solvent in a sealed flask.
-
The flask is placed in a constant temperature bath and agitated (e.g., using a mechanical shaker) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.
-
The concentration of Cr(III) in the filtrate is determined using a pre-calibrated analytical method.
-
The solubility is then calculated and expressed in grams of solute per 100 grams of solvent.
-
2. Measurement of Molar Conductivity
Molar conductivity provides insight into the degree of ion dissociation in a solution.
-
Materials: Cr(ClO₄)₃·6H₂O, solvent of interest, conductivity meter with a suitable probe, volumetric flasks, analytical balance.
-
Procedure:
-
A stock solution of Cr(ClO₄)₃·6H₂O of a known concentration is prepared in the chosen solvent.
-
A series of dilutions are prepared from the stock solution.
-
The conductivity of the pure solvent is measured as a blank.
-
The conductivity of each of the prepared solutions is measured using the conductivity meter, ensuring the probe is clean and calibrated.
-
The molar conductivity (Λm) is calculated using the formula: Λm = (κ - κ₀) / c, where κ is the conductivity of the solution, κ₀ is the conductivity of the pure solvent, and c is the molar concentration of the salt.
-
3. Assessment of Stability (Spectrophotometric Method)
Changes in the UV-Visible absorption spectrum of a Cr(III) complex can indicate changes in its coordination environment and thus its stability.
-
Materials: Cr(ClO₄)₃·6H₂O, solvent of interest, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
A solution of Cr(ClO₄)₃·6H₂O is prepared in the solvent of interest at a concentration that gives a suitable absorbance reading.
-
The UV-Visible spectrum of the freshly prepared solution is recorded over a relevant wavelength range (typically 300-800 nm for Cr(III) complexes).
-
The solution is then monitored over time, or subjected to specific conditions (e.g., heating, addition of a competing ligand), and the spectrum is recorded at regular intervals.
-
Changes in the position of the absorption maxima (λmax) or the molar absorptivity (ε) can indicate changes in the coordination sphere of the Cr(III) ion, providing qualitative information about the stability of the solvated complex. For quantitative analysis, the formation of a colored complex with a specific ligand can be monitored to determine stability constants.[4]
-
Visualizing Experimental and Logical Relationships
Experimental Workflow for Performance Comparison
Caption: Workflow for comparing Cr(ClO₄)₃·6H₂O performance.
Factors Influencing the Stability of [Cr(Solvent)ₓ]³⁺ Complexes
Caption: Key factors affecting Cr(III) complex stability in solution.
Discussion of Performance in Different Solvent Systems
-
Water: As a highly polar protic solvent, water is an excellent solvent for Cr(ClO₄)₃·6H₂O, exhibiting high solubility. The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is thermodynamically stable in aqueous solutions. The high dielectric constant of water facilitates complete dissociation of the salt, leading to high electrical conductivity.
-
Alcohols (Methanol and Ethanol): These polar protic solvents are also effective at dissolving Cr(ClO₄)₃·6H₂O.[1][2] The stability of chromium(III) complexes with certain ligands has been shown to be higher in methanol than in ethanol, which can be attributed to the lower steric hindrance and slightly higher polarity of methanol.[4] Consequently, both solvents are expected to produce solutions with good electrical conductivity.
-
Ketones (Acetone): Acetone, a polar aprotic solvent, demonstrates surprisingly high solubility for chromium(III) perchlorate.[3] However, the stability of Cr(III) complexes tends to be lower in acetone compared to alcohols, which may be due to its weaker coordinating ability.[4]
-
Aprotic Polar Solvents (Acetonitrile, DMF, DMSO): These solvents are anticipated to be excellent media for Cr(ClO₄)₃·6H₂O. Their high dielectric constants and strong coordinating abilities (especially DMF and DMSO) would favor high solubility, the formation of stable solvated chromium(III) complexes, and high electrical conductivity. The kinetic inertness of the chromium(III) center means that the initially formed solvated complexes are likely to be stable.
Reactivity Considerations
The reactivity of the [Cr(H₂O)₆]³⁺ ion in solution is a critical aspect of its chemistry. In aqueous solutions, it is a weak acid due to the hydrolysis of the coordinated water molecules. The reactivity of chromium(III) perchlorate in organic solvents will be influenced by the lability of the coordinated solvent molecules. In strongly coordinating solvents like DMF and DMSO, the solvent molecules may displace the water ligands to form new solvated species, which will, in turn, affect the reactivity of the chromium center in subsequent reactions. The perchlorate anion is generally considered to be non-coordinating, which simplifies the interpretation of reactivity studies as the observed effects can be primarily attributed to the solvent and other added ligands.
Conclusion
The choice of solvent significantly impacts the performance of this compound. For applications requiring high solubility and ionic conductivity, polar solvents such as water, methanol, acetonitrile, DMF, and DMSO are excellent choices. The stability of the solvated chromium(III) complex is generally high in strongly coordinating solvents. This guide provides a foundational understanding for researchers to select the most appropriate solvent system for their specific application, thereby optimizing the performance of Cr(ClO₄)₃·6H₂O in their experimental and developmental work. Further quantitative studies are warranted to provide a more detailed comparative analysis across a broader range of non-aqueous solvents.
References
- 1. Chromium(III) perchlorate - Wikiwand [wikiwand.com]
- 2. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]
- 3. Solubility - Sciencemadness Wiki [sciencemadness.org]
- 4. Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff’s Base in Different Solvents – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Alternative Chromium Precursors for Experimental Applications
For researchers, scientists, and drug development professionals, the selection of a chromium precursor is a critical decision that can significantly influence the outcome of experimental work. This guide provides an objective comparison of the performance of various chromium precursors in catalysis, material synthesis, and biological applications, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate cross-validation and replication.
Performance Comparison in Catalysis: Oxidative Dehydrogenation
The choice of chromium precursor has a notable impact on the catalytic performance of silica-supported chromium catalysts used in the oxidative dehydrogenation of propane (B168953). The following table summarizes the performance of catalysts prepared from different chromium precursors.
| Precursor | Propane Conversion (%) at 750°C | Propylene (B89431) Yield (%) at 750°C | Propylene Selectivity (%) at 600°C | Propylene Selectivity (%) at 750°C |
| Chromium(III) Acetylacetonate | ~65 | 32 | >95 | ~50 |
| Chromium(III) Nitrate (B79036) | ~70 | ~28 | ~95 | <40 |
| Chromium(III) Sulfate (B86663) | ~40 | ~18 | ~98 | ~45 |
| Ammonium Dichromate | ~55 | ~25 | ~90 | ~45 |
Key Observations:
-
Chromium(III) acetylacetonate is notable for achieving the highest propylene yield at higher temperatures.
-
Chromium(III) nitrate results in the highest propane conversion at 750°C, though its selectivity towards propylene diminishes at this temperature.
-
Chromium(III) sulfate exhibits the highest initial selectivity to propylene at lower temperatures.
Bioavailability of Chromium Supplements
In the context of drug development and nutritional science, the bioavailability of chromium is paramount. Organic chelates of chromium are generally more readily absorbed than inorganic forms. The following table compares the acute absorption of different chromium supplements, with urinary excretion serving as an indirect marker of absorption.[1]
| Chromium Supplement | Mean % Increase in Urinary Chromium (24h) |
| Chromium Picolinate (B1231196) | 625%[2] |
| Chromium Nicotinate | 270%[2] |
| Chromium Niacin Amino Acid Chelate | 183%[2] |
| Chromium Chloride | 40%[2] |
Key Observations:
-
Chromium picolinate demonstrates significantly higher acute absorption compared to other common forms.[2][3][4]
-
Inorganic chromium chloride , often used in multivitamin-mineral supplements, shows the lowest relative absorption.[2]
Experimental Protocols
Synthesis of Chromium Oxide Nanoparticles via Chemical Precipitation
This protocol describes a general method for synthesizing chromium oxide (Cr₂O₃) nanoparticles. The choice of precursor can be varied to investigate its effect on nanoparticle properties.
1. Using Chromium(III) Sulfate as a Precursor: [5][6]
- Prepare a 0.1M solution of chromium(III) sulfate (Cr₂(SO₄)₃) in 500 ml of deionized water.
- With constant stirring, add aqueous ammonia (B1221849) dropwise until the pH of the solution reaches 10.
- Filter the resulting precipitate using a Buchner funnel and wash it several times with distilled water.
- Dry the precipitate in an oven at 70°C for 24 hours.
- Calcine the dried powder in a muffle furnace at 600°C for 5 hours.
- Grind the final product to obtain chromium oxide nanoparticles.
2. Using Chromium(III) Chloride as a Precursor: [7][8]
- Prepare a 0.2M solution of chromium(III) chloride (CrCl₃) in 100 ml of distilled water and stir for 30 minutes to ensure homogeneity.
- Heat the solution to 50°C.
- Add liquor ammonia dropwise with constant stirring until the pH of the solution reaches 12.
- Wash the precipitate 3-5 times with distilled water using a centrifuge.
- Dry the obtained precipitate in a hot air oven at 70°C for 24 hours.
- Calcine the dried powder in a muffle furnace at 550°C for 5-6 hours.
- Grind the final product to obtain chromium oxide nanoparticles.
Synthesis of Antimicrobial Chromium(III) Complexes
This protocol outlines the synthesis of chromium(III) complexes with Schiff base ligands, which have been investigated for their antimicrobial properties.[9]
-
Ligand Synthesis: The Schiff base ligand is first synthesized by condensing an aldehyde or ketone with a primary amine. For example, by refluxing an ethanolic solution of the respective aldehyde/ketone and amine in a 1:1 molar ratio for 2-3 hours.
-
Complex Synthesis: [9]
-
To an ethanolic solution (25 mL) of the synthesized ligand (1 mmol), add an ethanolic solution of the chromium(III) precursor (e.g., CrCl₃·6H₂O or Cr(NO₃)₃·9H₂O) (1 mmol).
-
Reflux the reaction mixture on a water bath for 3 to 4 hours.
-
The resulting precipitate of the chromium(III) complex is then filtered, washed with ethanol, and dried in a desiccator over anhydrous calcium chloride.
-
Hydrothermal Synthesis of MIL-101(Cr)
This protocol describes the synthesis of the metal-organic framework (MOF) MIL-101(Cr), typically using chromium(III) nitrate as the precursor.[10][11][12]
-
Prepare a solution containing chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), terephthalic acid (H₂BDC), and deionized water. An additive, such as hydrofluoric acid (HF), may be used to improve crystallinity.[10]
-
Transfer the mixture into a Teflon-lined stainless-steel autoclave.
-
After cooling, filter the resulting green solid.
-
Purify the product by washing with hot N,N-dimethylformamide (DMF), hot ethanol, and hot deionized water.[12]
-
Activate the material by drying it in a vacuum oven.
Signaling Pathways and Experimental Workflows
Chromium's Role in Insulin (B600854) Signaling
Chromium(III) is believed to play a role in glucose metabolism by potentiating the action of insulin. The proposed mechanism involves a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin.[13][14]
Caption: Proposed mechanism of chromium in amplifying insulin signaling.
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates a typical workflow for the synthesis of chromium oxide nanoparticles via chemical precipitation.
Caption: Workflow for Cr₂O₃ nanoparticle synthesis via precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromium picolinate is best absorbed, shows study [nutraingredients.com]
- 3. Comparison of acute absorption of commercially available chromium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 7. irjet.net [irjet.net]
- 8. jespublication.com [jespublication.com]
- 9. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity [openmedicinalchemistryjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Chromium(III) Perchlorate Hexahydrate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring laboratory safety and environmental protection. Chromium(III) perchlorate (B79767) hexahydrate, a powerful oxidizing agent, requires specific procedures for its safe disposal. This guide provides essential, immediate safety and logistical information, including a step-by-step disposal plan.
Immediate Safety and Handling Precautions
Chromium(III) perchlorate hexahydrate is a hazardous substance that can cause severe skin and eye burns and may have carcinogenic effects.[1] Ingestion can be harmful and may lead to chemical burns in the oral cavity and gastrointestinal tract.[1] It is not combustible but will intensify fires.[1] Therefore, it is crucial to avoid personal contact and inhalation of dust, mist, or vapors by using adequate ventilation and appropriate personal protective equipment (PPE).[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.
In case of exposure, immediately flush the affected area with large amounts of water. For eye contact, ensure complete irrigation by keeping eyelids apart and moving them.[1] If inhaled, move the individual to fresh air and keep them warm and rested.[1] Seek immediate medical attention in all cases of exposure.
Logistical and Storage Considerations
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials, particularly reducing agents and combustible materials.[1] The storage container should be tightly sealed to prevent contamination and reaction with moisture.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | Cr(ClO₄)₃ · 6H₂O | [2] |
| Appearance | Cyan solid | [2] |
| Solubility in Water | 130 g/100 mL (20 °C) | [2] |
| GHS Hazard Statements | H271, H315, H319, H335 | [2] |
Step-by-Step Disposal Protocol for Small Quantities
The following protocol is for the disposal of small quantities of this compound and should be carried out in a fume hood with appropriate PPE.
Experimental Protocol:
-
Preparation: Prepare a 3% aqueous solution or suspension of the this compound waste.
-
Acidification: Cautiously acidify the solution to a pH of 2 using sulfuric acid.
-
Reduction: While stirring at room temperature, gradually add a 50% excess of aqueous sodium bisulfite. Other reducing agents like sodium thiosulfate (B1220275) or ferrous salts may be used; however, do not use carbon, sulfur, or other strong reducing agents .[1] An increase in temperature indicates that the reduction reaction is occurring.
-
Neutralization: Once the reaction is complete (indicated by the cessation of temperature increase), neutralize the solution with a suitable base, such as sodium bicarbonate, to a pH between 6 and 8.
-
Final Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling Chromium(III) Perchlorate Hexahydrate
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of Chromium(III) perchlorate (B79767) hexahydrate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this hazardous chemical.
Personal Protective Equipment (PPE)
All personnel handling Chromium(III) perchlorate hexahydrate must use the following personal protective equipment. The selection of gloves should be based on the frequency and duration of contact.
| Protection Type | Specific Equipment | Standards & Remarks |
| Eye/Face Protection | Chemical goggles and a full face shield.[1] | Use equipment tested and approved under appropriate government standards.[2] |
| Hand Protection | Chemical protective gloves (e.g., PVC).[1] | Brief Contact: Protection class 3 or higher (breakthrough time > 60 minutes).[1] Prolonged Contact: Protection class 5 or higher (breakthrough time > 240 minutes).[1] Do NOT use cotton or leather gloves.[1] Gloves must be inspected before use and disposed of after contamination.[2] |
| Body Protection | A complete suit protecting against chemicals or a lab coat.[2] | Remove and wash contaminated clothing before reuse.[2][3][4] |
| Respiratory Protection | Required when dusts are generated. | Use a particulate respirator.[1] For higher-level protection, use appropriate respirator cartridges (e.g., type ABEK-P2).[4] In case of fire or major spills, a self-contained breathing apparatus is necessary.[2][5] |
Emergency First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[2][3][4] Immediately make the victim drink water (two glasses at most).[2] Seek urgent medical attention.[1][2] |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[1] Remove all contaminated clothing, including footwear, without delay.[1][2][3] Wash the affected skin with plenty of soap and water.[2][4][7] If skin irritation or a rash occurs, get medical advice.[2][4][5] |
| Inhalation | Remove the person from the contaminated area to fresh air.[1][2][3] Lay the patient down and keep them warm and rested.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[8] |
Operational Plan for Safe Handling
A systematic approach is essential for minimizing risks during the handling of this compound.
3.1. Pre-Operational Checks
-
Verify Equipment: Ensure a certified chemical fume hood is operational.[7]
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Workspace: Designate a specific area for handling the chemical, ensuring it is clean and free of combustible materials.[3]
3.2. Handling Procedure
-
Work in a Fume Hood: All handling of this compound powder must be conducted within a properly functioning fume hood to avoid inhalation of dust.[7]
-
Avoid Contamination: Do not allow the chemical to come into contact with reducing agents or combustible materials, as it is a strong oxidizer.[1]
-
Portioning: When weighing or transferring the powder, use appropriate tools and techniques to minimize dust generation.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][4][6] Wash hands thoroughly after handling, even if gloves were worn.[1][2]
3.3. Post-Operational Procedure
-
Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.
-
Glove Removal: Use the proper technique to remove gloves without touching the outer surface to avoid skin contact.[2]
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing work.[9]
-
Storage: Store this compound in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated area.[2][6] Keep it away from incompatible materials such as reducing agents and combustibles.[1]
Spill and Disposal Plan
4.1. Spill Cleanup
-
Minor Spills:
-
Major Spills:
4.2. Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[6]
-
Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[7] Use a corrosion-resistant container.[2][4]
-
Labeling: Complete a hazardous waste label with all required information.[7]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][2][6] Do not dispose of it down the drain or in regular trash.[2][6]
Safe Handling Workflow
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ecplabchem.co.nz [ecplabchem.co.nz]
- 3. Page loading... [wap.guidechem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. IsoLab - Chromium III Chloride Hexahydrate [isolab.ess.washington.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Chromium(III) compounds (as Cr) [cdc.gov]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
